molecular formula C11H16N2O8 B121494 Spaglumic acid CAS No. 3106-85-2

Spaglumic acid

Cat. No.: B121494
CAS No.: 3106-85-2
M. Wt: 304.25 g/mol
InChI Key: OPVPGKGADVGKTG-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spaglumic acid, also known as N-Acetyl-aspartyl-glutamate (NAAG), is an endogenous neuropeptide and a mast cell stabilizer of significant interest in biomedical research . Its primary research applications focus on ophthalmology and neurology. In studies of allergic conjunctivitis, this compound demonstrates efficacy by inhibiting mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators . A 2025 randomized controlled trial highlighted its dual antiallergic and anti-inflammatory properties, showing superior improvement in ocular surface disease symptoms and tear film stability compared to azelastine . In neurological research, this compound is investigated for its neuroprotective potential. It acts as an agonist at metabotropic glutamate receptors (mGluR3) and an antagonist at NMDA receptors, helping to regulate glutamate levels and mitigate excitotoxicity, a pathway implicated in various neurodegenerative disorders . The compound is catabolized to N-acetylaspartate and glutamate primarily by glutamate carboxypeptidase II . With its well-defined mechanisms, this compound is a critical tool for exploring pathways in ocular surface inflammation and neuronal signaling.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVPGKGADVGKTG-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate)
Record name Isospaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3091535
Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3091535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3106-85-2, 4910-46-7
Record name N-Acetylaspartylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3106-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isospaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name spaglumic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3091535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-Asp-Glu
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSPAGLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-Acetyl-L-Glutamic Acid and its Neuroactive Counterpart, N-Acetylaspartylglutamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of neurotransmission is intricate, involving a diverse cast of molecules that orchestrate the complex signaling within the central nervous system (CNS). While classical neurotransmitters like glutamate (B1630785) and GABA are well-understood, the roles of many other neuroactive compounds continue to be elucidated. This technical guide delves into the current understanding of N-acetyl-L-glutamic acid (NAG) and the closely related, and often conflated, dipeptide N-acetylaspartylglutamate (NAAG).

Initially, it is crucial to distinguish between these two molecules. N-acetyl-L-glutamic acid (NAG) is primarily recognized for its essential role in the urea (B33335) cycle as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI).[1][2] While present in the brain, its concentration is significantly lower than other acetylated amino acids, and direct evidence supporting its function as a classical neurotransmitter is limited.[3] Current research suggests a more indirect role for NAG in the CNS, potentially through the modulation of N-acetylaspartylglutamate (NAAG) degradation.[3]

In contrast, N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian nervous system.[1] It fulfills the criteria for a neurotransmitter: it is synthesized and stored in neurons, released in a calcium-dependent manner, and acts on specific receptors.[1] This guide will provide a comprehensive overview of the synthesis, signaling pathways, and physiological roles of both NAG and NAAG, with a particular focus on the established neurotransmitter functions of NAAG. We will present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of the relevant biochemical and signaling pathways.

Section 1: N-Acetyl-L-Glutamic Acid (NAG) in the Central Nervous System

While not a primary neurotransmitter, N-acetyl-L-glutamic acid is present in the brain and warrants discussion. Its primary established function is outside the CNS, in the liver, as a critical regulator of the urea cycle, which detoxifies ammonia.[1][4]

Synthesis and Metabolism of NAG

In mammals, NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[5] This enzyme is primarily found in the liver and small intestine.[5] Interestingly, while NAG is detected in the brain, the expression of NAGS is reportedly absent.[5] This suggests that an alternative, yet-to-be-identified enzyme may be responsible for its synthesis in the CNS.[5] In the liver, NAG is localized in the mitochondria; however, in the brain, it is found in the cytosol.[3]

Quantitative Data: NAG Concentration in the Brain

The concentration of NAG in the brain is substantially lower than that of N-acetylaspartate (NAA).[3]

Brain RegionSpeciesConcentrationReference
Whole BrainMammals200-300 times lower than N-acetyl-L-aspartate (NAA)[3]
LiverRatSimilar to brain levels[3]
Putative Role in the CNS

The regional distribution of NAG in the brain is similar to that of NAAG, which has led to the hypothesis that the two molecules may be related.[3] It has been proposed that NAG might be involved in modulating the degradation of NAAG, although the precise mechanism remains to be elucidated.[3]

Section 2: N-Acetylaspartylglutamate (NAAG) as a Neurotransmitter

N-acetylaspartylglutamate (NAAG) is a well-established neuropeptide with a significant role in modulating glutamatergic neurotransmission.[1][6] It is the most abundant peptide neurotransmitter in the mammalian CNS, with concentrations in the millimolar range in some regions.[1]

Synthesis, Release, and Degradation of NAAG

NAAG is synthesized in neurons from N-acetylaspartate (NAA) and glutamate by the enzyme NAAG synthetase.[1] Following synthesis, it is packaged into synaptic vesicles and released into the synaptic cleft in a calcium-dependent manner upon neuronal depolarization.[1][7] The action of NAAG in the synapse is terminated by enzymatic degradation. The primary enzyme responsible for NAAG hydrolysis is glutamate carboxypeptidase II (GCPII), located on the extracellular surface of glial cells, which breaks NAAG down into NAA and glutamate.[1]

NAAG_Lifecycle cluster_neuron cluster_glia Neuron Presynaptic Neuron Glia Glial Cell GCPII GCPII SynapticCleft Synaptic Cleft SynapticCleft->Glia NAAG Postsynaptic Postsynaptic Neuron SynapticCleft->Postsynaptic NAAG SynapticCleft->GCPII Hydrolysis mGluR3 mGluR3 Postsynaptic->mGluR3 Binds to NAA NAA NAAG_syn NAAG NAA->NAAG_syn NAAG Synthetase Glutamate_syn Glutamate Glutamate_syn->NAAG_syn Vesicle Synaptic Vesicle NAAG_syn->Vesicle Packaging Vesicle->SynapticCleft Release (Ca2+ dependent) NAA_uptake NAA GCPII->NAA_uptake Glutamate_uptake Glutamate GCPII->Glutamate_uptake

Lifecycle of the Neurotransmitter NAAG.
Signaling Pathways

The primary receptor for NAAG is the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor.[1][8] Activation of mGluR3 by NAAG leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the release of glutamate from the presynaptic terminal.[9] This establishes NAAG as a key negative modulator of glutamatergic neurotransmission, playing a neuroprotective role by preventing glutamate excitotoxicity.[1][6] NAAG has also been reported to interact with NMDA receptors, although its effects are more complex and appear to be dependent on subunit composition and pH.[1]

NAAG_Signaling_Pathway NAAG NAAG mGluR3 mGluR3 Receptor (Presynaptic) NAAG->mGluR3 Binds Gi Gi Protein mGluR3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates (Reduces activity) Glutamate_release Glutamate Release Ca_channel->Glutamate_release Ca2+ influx (Inhibited) NAAG_Release_Workflow Start Start: Brain Slice Preparation Superfusion Superfusion with Artificial CSF (aCSF) Start->Superfusion Depolarization Depolarization: High K+ aCSF (with or without Ca2+) Superfusion->Depolarization Collection Collect Superfusate Fractions Depolarization->Collection Analysis NAAG Quantification (e.g., GC-MS) Collection->Analysis End End: Data Analysis Analysis->End

References

The Role of Spaglumic Acid in Glutamate Receptor Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is an abundant neuropeptide in the central nervous system with a significant role in the modulation of glutamate (B1630785) receptors. This technical guide provides an in-depth analysis of the interaction of this compound with both metabotropic and ionotropic glutamate receptors. It summarizes key quantitative data, details common experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in a variety of neurological and psychiatric disorders. This compound (NAAG) has emerged as a key endogenous modulator of this system. It primarily functions as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a group II mGluR.[1] Additionally, its interaction with N-methyl-D-aspartate (NMDA) receptors is complex, exhibiting both weak agonistic and antagonistic properties depending on the context.[2][3] This guide will explore the multifaceted role of this compound in modulating these critical receptors.

This compound and Metabotropic Glutamate Receptor 3 (mGluR3)

This compound is a highly selective agonist at mGluR3.[4] Activation of this receptor is generally associated with neuroprotective effects, as it leads to a decrease in the release of glutamate.[2]

Quantitative Data: this compound (NAAG) at mGluR3

The following table summarizes the reported potency and affinity of this compound for mGluR3.

ParameterValueSpeciesAssay TypeReference
EC₅₀ 11–100 µM-Varies[2]
EC₅₀ ~50 fMMouseGlycine release inhibition[5]
IC₅₀ < 5 µM-Displacement of LY354740[2]
mGluR3 Signaling Pathway

Activation of mGluR3 by this compound initiates a G-protein-coupled signaling cascade. The receptor is coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels, ultimately modulating downstream effectors and contributing to the regulation of neurotransmitter release.[1]

mGluR3_Signaling_Pathway cluster_membrane Cell Membrane mGluR3 mGluR3 G_protein Gαi/oβγ mGluR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Spaglumic_acid This compound (NAAG) Spaglumic_acid->mGluR3 Binds ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Activates Response Reduced Glutamate Release Downstream->Response Experimental_Workflow start Hypothesis: This compound modulates glutamate receptors in_vitro In Vitro Studies start->in_vitro binding_assay Radioligand Binding Assay in_vitro->binding_assay functional_assay Functional Assays (e.g., cAMP measurement) in_vitro->functional_assay electrophysiology Electrophysiology (Patch Clamp) in_vitro->electrophysiology in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis electrophysiology->data_analysis behavioral_tests Behavioral Tests (e.g., cognitive function) in_vivo->behavioral_tests neurochemical_analysis Neurochemical Analysis (e.g., microdialysis) in_vivo->neurochemical_analysis behavioral_tests->data_analysis neurochemical_analysis->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

References

The Discovery and Neurobiological Significance of N-acetylaspartylglutamate (NAAG): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system, playing a crucial role in neuromodulation and neuronal protection.[1] Despite its discovery in the mid-20th century, its significance as a key player in synaptic transmission and as a potential therapeutic target has only been fully appreciated in recent decades. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of NAAG, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Discovery and History

The journey of NAAG from a chemical curiosity to a recognized neurotransmitter is a testament to the evolving understanding of neurobiology.

Initial Identification

N-acetylaspartylglutamate was first identified in 1965 by A. Curatolo and his colleagues from the University of Palermo, Italy.[2][3] Their work, published in the Journal of Neurochemistry, detailed the discovery of a new acidic, ninhydrin-negative compound in protein-free extracts of nervous tissue from rabbits and horses.[2][3] This compound was found to be closely related to the already known N-acetylaspartic acid (NAA).

Early Disregard and Subsequent Recognition as a Neurotransmitter

For nearly two decades following its discovery, NAAG was largely overlooked as a potential neurotransmitter.[1] This was primarily due to the prevailing view at the time that peptides were not considered classical neurotransmitters. However, starting in the mid-1980s, a body of evidence began to accumulate that established NAAG's role as a true neurotransmitter. It was demonstrated to meet the essential criteria for a neurotransmitter, including:

  • Presence in Neurons: NAAG is concentrated within neurons.[1]

  • Vesicular Storage: It is packaged into synaptic vesicles.[1]

  • Calcium-Dependent Release: Its release from nerve terminals is triggered by a calcium-dependent mechanism upon neuronal depolarization.[1]

  • Synaptic Inactivation: It is enzymatically hydrolyzed in the synaptic cleft.[1]

  • Specific Receptor Interaction: NAAG activates a specific receptor, the metabotropic glutamate (B1630785) receptor type 3 (mGluR3).[1]

Quantitative Data

This section summarizes key quantitative parameters related to NAAG, providing a basis for its physiological and pharmacological characterization.

Table 1: Concentration of NAAG in Human Brain Regions
Brain RegionNAAG Concentration (mM)MethodReference
Frontal White Matter1.26 (± 0.31)1H-MRS[4]
Left Basal Ganglia1.35 (± 0.99)1H-MRS[4]
Left Hippocampus1.59 (± 0.83)1H-MRS[4]
Mesial Precuneus0.67 (± 0.32)1H-MRS[4]
Mesial Posterior Cingulate Cortex0.85 (± 0.23)1H-MRS[4]
Gray Matter (Frontal)0.6 - 1.51H-MRS[5]
White Matter (Frontal)1.5 - 2.71H-MRS[5]
Table 2: Kinetic Parameters of NAAG Metabolizing Enzymes
EnzymeSubstrateKmkcatkcat/Km (M-1s-1)Reference
Glutamate Carboxypeptidase II (GCPII)NAAG130 nM4 s-13 x 107[6]
Table 3: Receptor Binding and Functional Parameters
ReceptorLigandParameterValueReference
mGluR3NAAGEC50 (inhibition of [3H]glycine overflow)~50 fM[7]
mGluR2/3LY379268 (agonist)EC50 (inhibition of [3H]glycine overflow)~0.2 nM[7]
mGluR2/3LY341495 (antagonist)IC50 (antagonism of LY379268 effect)~1 nM[7]

Note: A direct dissociation constant (Kd) for NAAG binding to mGluR3 is not consistently reported. The EC50 value from a highly potent functional assay is provided as an indicator of its high affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of NAAG.

Protocol 1: Initial Identification of NAAG by Paper Chromatography (Based on Curatolo et al., 1965)

This protocol outlines the classical method used for the discovery of NAAG.

Objective: To separate and identify NAAG from nervous tissue extracts.

Materials:

  • Nervous tissue (e.g., rabbit brain)

  • Trichloroacetic acid (TCA)

  • Ether

  • Dowex 50 (H+ form) resin

  • Whatman No. 1 chromatography paper

  • Developing solvent: n-butanol, acetic acid, and water (4:1:5, v/v/v)

  • Ninhydrin (B49086) spray reagent

  • Hydrochloric acid (HCl)

Procedure:

  • Tissue Extraction: Homogenize fresh nervous tissue in 10% TCA. Centrifuge to precipitate proteins.

  • TCA Removal: Extract the supernatant with ether to remove TCA.

  • Cation Exchange Chromatography: Pass the aqueous extract through a Dowex 50 (H+ form) column to remove amino acids and other cations.

  • Paper Chromatography:

    • Spot the concentrated eluate onto a sheet of Whatman No. 1 chromatography paper.

    • Develop the chromatogram using a descending technique with the n-butanol-acetic acid-water solvent system for 18-20 hours.

    • Air-dry the chromatogram.

  • Visualization: Spray the chromatogram with ninhydrin reagent and heat to visualize amino acids (which will be absent in the purified extract). The spot corresponding to NAAG will be ninhydrin-negative.

  • Identification:

    • Elute the substance from the unstained spot corresponding to the expected Rf value of NAAG.

    • Hydrolyze the eluted substance with 6N HCl at 100°C for 24 hours.

    • Analyze the hydrolysate by paper chromatography to identify the constituent amino acids (aspartic acid and glutamic acid).

Protocol 2: Quantification of NAAG in Brain Tissue by HPLC

This protocol describes a modern, quantitative method for measuring NAAG concentrations.

Objective: To accurately measure the concentration of NAAG in brain tissue samples.

Materials:

  • Brain tissue samples

  • Perchloric acid (PCA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer containing a pairing agent like heptafluorobutyric acid)

  • Mass spectrometer (MS) or a fluorescence detector (after derivatization)

  • NAAG standard solution

Procedure:

  • Sample Preparation:

    • Homogenize frozen brain tissue in a known volume of ice-cold 0.4 M PCA.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant onto the C18 HPLC column.

    • Elute the sample using a predefined mobile phase gradient to separate NAAG from other neurochemicals.

  • Detection and Quantification:

    • Detect NAAG using either mass spectrometry (LC-MS/MS) for high specificity and sensitivity, or fluorescence detection after pre-column derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde).

    • Generate a standard curve by running known concentrations of NAAG standard.

    • Quantify the NAAG concentration in the tissue samples by comparing their peak areas to the standard curve.

Protocol 3: Measurement of Calcium-Dependent NAAG Release from Synaptosomes

This protocol details a method to study the release of NAAG from isolated nerve terminals.

Objective: To demonstrate and quantify the calcium-dependent release of NAAG from synaptosomes upon depolarization.

Materials:

  • Fresh brain tissue (e.g., rat cortex)

  • Sucrose (B13894) buffer

  • Percoll gradient solutions

  • Krebs-Ringer buffer (with and without CaCl2)

  • Potassium chloride (KCl) solution (for depolarization)

  • HPLC system for NAAG quantification

  • [3H]-NAAG (for radiolabeling, optional)

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at high speed to isolate the synaptosomal fraction.

    • Wash the synaptosomes in Krebs-Ringer buffer.

  • (Optional) Radiolabeling: Incubate the synaptosomes with [3H]-NAAG to allow for its uptake.

  • Release Experiment:

    • Resuspend the synaptosomes in Krebs-Ringer buffer.

    • Aliquot the synaptosomal suspension into tubes containing either normal Krebs-Ringer buffer (with Ca2+) or Ca2+-free Krebs-Ringer buffer.

    • Pre-incubate the tubes at 37°C for a short period.

    • Stimulate release by adding a high concentration of KCl to depolarize the synaptosomes.

    • After a defined incubation time, terminate the release by rapid centrifugation to pellet the synaptosomes.

  • Quantification of Released NAAG:

    • Collect the supernatant.

    • Measure the amount of NAAG in the supernatant using HPLC (as described in Protocol 2). If radiolabeling was used, quantify the radioactivity in the supernatant using liquid scintillation counting.

  • Data Analysis: Compare the amount of NAAG released in the presence and absence of extracellular calcium to determine the calcium-dependent component of release.

Protocol 4: Characterization of NAAG Binding to mGluR3 using a Radioligand Binding Assay

This protocol describes a method to study the interaction of NAAG with its primary receptor.

Objective: To determine the binding affinity of NAAG for the mGluR3 receptor.

Materials:

  • Cell line or brain tissue expressing mGluR3

  • Membrane preparation buffer (e.g., Tris-HCl)

  • Radiolabeled mGluR3 ligand (e.g., [3H]-LY341495, a high-affinity antagonist)

  • Unlabeled NAAG

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize the cells or tissue in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled NAAG (for competition binding).

    • To determine non-specific binding, use a high concentration of a known mGluR3 ligand in a separate set of wells.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the concentration of unlabeled NAAG.

    • Fit the data to a one-site competition model to determine the IC50 value of NAAG.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

This section provides visualizations of the key biological processes involving NAAG.

NAAG Synthesis, Release, and Catabolism

NAAG_Lifecycle cluster_neuron Presynaptic Neuron cluster_glia Glial Cell (Astrocyte) NAA N-Acetylaspartate (NAA) NAAG_syn NAAG NAA->NAAG_syn NAAG Synthetase (NAAGS I & II) Glu_syn Glutamate Glu_syn->NAAG_syn Vesicle Synaptic Vesicle NAAG_syn->Vesicle Vesicular Transport NAAG_rel Released NAAG Vesicle->NAAG_rel GCPII GCPII / GCPIII (NAAG Peptidase) NAAG_rel->GCPII Hydrolysis mGluR3 mGluR3 NAAG_rel->mGluR3 NAA_glia NAA GCPII->NAA_glia Glu_glia Glutamate GCPII->Glu_glia NAAG_Signaling NAAG NAAG mGluR3 mGluR3 NAAG->mGluR3 Activates G_protein Gi/o Protein mGluR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Modulates Glutamate_release Glutamate Release Ca_channel->Glutamate_release Inhibits Calcium_Release_Workflow start Start: Isolate Synaptosomes from Brain Tissue resuspend Resuspend Synaptosomes in Krebs-Ringer Buffer start->resuspend split Split into Two Conditions: +Ca²⁺ and -Ca²⁺ (EGTA) resuspend->split preincubate Pre-incubate at 37°C split->preincubate depolarize Depolarize with High K⁺ preincubate->depolarize terminate Terminate Release (Centrifugation) depolarize->terminate supernatant Collect Supernatant terminate->supernatant quantify Quantify NAAG Release (e.g., HPLC) supernatant->quantify compare Compare Release between +Ca²⁺ and -Ca²⁺ Conditions quantify->compare end End: Determine Ca²⁺-Dependent Release compare->end

References

An In-depth Technical Guide on the Endogenous Functions of Spaglumic Acid (N-Acetylaspartylglutamate) in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, more commonly known in scientific literature as N-acetylaspartylglutamate (NAAG), is a dipeptide composed of N-acetylaspartic acid (NAA) and glutamic acid.[1] It stands as the most abundant peptide neurotransmitter in the mammalian central nervous system (CNS), with concentrations in the micromolar to millimolar range.[2][3] Initially discovered in 1965, its role as a significant neuromodulator has been increasingly recognized.[1] NAAG is a key player in the regulation of glutamatergic signaling, offering neuroprotective effects and presenting a promising target for therapeutic intervention in a variety of neurological and psychiatric disorders.[3][4] This guide provides a comprehensive overview of the endogenous functions of NAAG in the brain, detailing its lifecycle, signaling pathways, and the experimental methodologies used to elucidate its functions.

The Lifecycle of NAAG in the Brain: Synthesis, Release, and Degradation

The concentration and activity of NAAG in the synaptic environment are tightly regulated through a specific lifecycle involving enzymatic synthesis, activity-dependent release, and rapid enzymatic degradation.

2.1. Synthesis

NAAG is synthesized in neurons from its precursors, N-acetylaspartate (NAA) and L-glutamate.[5][6] This process is catalyzed by a specific enzyme, NAAG synthetase.[7][8] The synthesis occurs within the neuronal cytoplasm, after which NAAG is packaged into synaptic vesicles, often alongside primary neurotransmitters like glutamate (B1630785).[1][9]

2.2. Release

NAAG is released from neurons in a calcium-dependent manner, typically under conditions of high neuronal activity.[1][9] It is considered a co-transmitter, released into the perisynaptic space rather than directly into the synaptic cleft.[7][10] This spatial distinction is crucial for its function as a modulator of synaptic activity. Recent evidence also supports a model of retrograde neurotransmission, where NAAG is released from postsynaptic dendrites in response to glutamate, acting on presynaptic receptors to provide a feedback mechanism.[2][3]

2.3. Degradation

The action of NAAG in the synapse is terminated by its hydrolysis into NAA and glutamate.[9][11] This catabolic process is primarily carried out by the extracellular enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated α-linked acidic dipeptidase (NAALADase).[3][12] A related enzyme, glutamate carboxypeptidase III (GCPIII), also contributes to NAAG degradation.[9][10] GCPII is a membrane-bound zinc metalloenzyme predominantly found on glial cells, particularly astrocytes.[5][6][11] The inhibition of GCPII is a major strategy for enhancing endogenous NAAG levels for therapeutic purposes.[2][12]

Endogenous Functions and Signaling Pathways

NAAG exerts its influence on brain function primarily through its interaction with specific glutamate receptors, modulating neurotransmitter release and playing a role in neuron-glia communication.

3.1. Selective Agonism at Metabotropic Glutamate Receptor 3 (mGluR3)

The principal mechanism of action for NAAG is its role as a highly selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[7][13][14] Activation of mGluR3, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) and cGMP levels.[7][10]

3.2. Presynaptic Inhibition and Neuromodulation

mGluR3 receptors are predominantly located on presynaptic terminals.[7][14] When activated by NAAG, these autoreceptors inhibit the release of neurotransmitters, most notably glutamate.[2][3] This creates a negative feedback loop that is crucial for preventing glutamate excitotoxicity—a pathological process where excessive glutamate receptor stimulation leads to neuronal damage and death.[4][9] By dampening neurotransmitter release during periods of high synaptic activity, NAAG helps to maintain synaptic homeostasis and expand the dynamic range of the synapse.[9][15]

3.3. Retrograde Signaling

Emerging evidence points to NAAG acting as a retrograde messenger.[2][3] In this model, strong postsynaptic depolarization, triggered by glutamate binding to ionotropic receptors, stimulates the release of NAAG from the postsynaptic neuron.[2] NAAG then travels across the synapse to activate presynaptic mGluR3s, thereby reducing subsequent glutamate release from the presynaptic terminal.[2][3]

3.4. Neuron-Glia Communication

NAAG plays a significant role in the intricate communication between neurons and glial cells. Astrocytes express GCPII, the enzyme that hydrolyzes NAAG.[5][6] The products of this hydrolysis, NAA and glutamate, are then taken up by glial cells.[9] Furthermore, NAAG can activate mGluR3 receptors located on astrocytes, which can stimulate the release of neuroprotective factors such as transforming growth factor-beta (TGF-β).[14] This highlights a unique tricellular signaling system where NAAG, synthesized in neurons, is metabolized by astrocytes, and its precursor, NAA, is further processed by oligodendrocytes.[5][6]

3.5. Interaction with NMDA Receptors

The role of NAAG at N-methyl-D-aspartate (NMDA) receptors is more complex and remains a subject of debate. Some studies have suggested that NAAG can act as a weak partial agonist or antagonist at NMDA receptors.[2][13] However, other research indicates that these effects may not be physiologically relevant under normal conditions.[9] The effect of NAAG on NMDA receptors may be dependent on factors such as subunit composition and tissue pH.[2]

Quantitative Data

Table 1: Endogenous Concentrations of NAAG in Rodent Brain Regions
Brain RegionNAAG Concentration (µmol/g tissue)Reference
Cerebral Cortex~1.5 - 2.0[16]
Hippocampus~1.0 - 1.5[16]
Cerebellum~0.5 - 1.0[16]
Spinal CordUp to ~2.3 mM (~23 nmol/mg protein)[2]

Note: Concentrations can vary based on the specific measurement techniques and animal models used.

Table 2: Key Enzymes in NAAG Metabolism and Their Inhibitors
EnzymeFunctionSelective InhibitorsIC₅₀ / Kᵢ ValuesReferences
Glutamate Carboxypeptidase II (GCPII/NAALADase) Hydrolyzes NAAG to NAA and glutamate2-(phosphonomethyl)pentanedioic acid (2-PMPA)IC₅₀: ~0.3 - 30 nM[11]
ZJ43Kᵢ: ~300 pM[9][15]
2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA)-[17]

Experimental Protocols

5.1. Protocol for Investigating NAAG's Effect on Synaptic Transmission via Electrophysiology

This protocol outlines the methodology for assessing the impact of modulating endogenous NAAG levels on excitatory postsynaptic currents (eEPSCs) in brain slices.

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the brain region of interest (e.g., amygdala, hippocampus) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Using whole-cell patch-clamp technique, record from a target neuron (e.g., in the laterocapsular part of the central nucleus of the amygdala).

    • Place a stimulating electrode on an afferent pathway (e.g., the spinoparabrachial amygdaloid pathway).

    • Evoke eEPSCs by delivering electrical stimuli at a set frequency.

  • Pharmacological Manipulation:

    • Establish a stable baseline recording of eEPSC amplitude.

    • Bath-apply a GCPII inhibitor (e.g., ZJ43) to the slice to increase endogenous NAAG levels.

    • Record the change in eEPSC amplitude. A reduction in amplitude suggests that increased NAAG is inhibiting presynaptic glutamate release.[15]

    • To confirm the involvement of Group II mGluRs, co-apply a selective antagonist (e.g., LY341495) to see if it blocks the effect of the GCPII inhibitor.[15]

5.2. Protocol for Quantification of NAAG in Brain Tissue using UHPLC-MS/MS

This protocol provides a general workflow for the sensitive detection of endogenous NAAG levels.

  • Tissue Collection and Preparation:

    • Rapidly dissect the brain region of interest from the animal.

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

    • Homogenize the frozen tissue in a suitable buffer.

    • Perform protein precipitation (e.g., with acetonitrile (B52724) or perchloric acid) to remove proteins that can interfere with the analysis.

    • Centrifuge the homogenate and collect the supernatant.

  • Solid-Phase Microextraction (Optional but Recommended for High Sensitivity):

    • Use a microextraction technique, such as in-tube solid-phase microextraction with a strong anion exchange monolith, to concentrate and purify the analytes (NAA, NAAG) from the supernatant.[16]

  • UHPLC-MS/MS Analysis:

    • Inject the prepared sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the analytes on a suitable chromatography column.

    • Detect and quantify NAAG using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

    • Use a stable isotope-labeled internal standard to ensure accurate quantification.

    • Calculate the concentration of NAAG in the original tissue sample based on a standard curve.[16]

Visualizations of Pathways and Workflows

NAAG_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Astrocyte Pre_Neuron Glutamate + NAAG in Vesicles NAAG_cleft NAAG Pre_Neuron->NAAG_cleft Co-release Glu_cleft Glutamate Pre_Neuron->Glu_cleft Release mGluR3_pre mGluR3 mGluR3_pre->Pre_Neuron Inhibits Release (-) NAAG_Syn NAAG Synthetase NAAG_Syn->Pre_Neuron NAA_Glu NAA + Glutamate NAA_Glu->NAAG_Syn Synthesis NAAG_cleft->mGluR3_pre Binds to GCPII GCPII NAAG_cleft->GCPII Hydrolysis Post_Receptor Ionotropic Glutamate Receptors Glu_cleft->Post_Receptor Activation NAA_Glu_glia NAA + Glutamate (Uptake) GCPII->NAA_Glu_glia Experimental_Workflow start Prepare Brain Slices patch Obtain Whole-Cell Patch-Clamp Recording start->patch stimulate Stimulate Afferent Pathway to Evoke eEPSCs patch->stimulate baseline Record Stable Baseline eEPSCs stimulate->baseline apply_inhibitor Bath-Apply GCPII Inhibitor (e.g., ZJ43) baseline->apply_inhibitor record_effect Record Change in eEPSC Amplitude apply_inhibitor->record_effect analysis Analyze Data: Compare Amplitudes record_effect->analysis conclusion Conclusion: Increased Endogenous NAAG Inhibits Glutamate Release analysis->conclusion

References

The Role of Spaglumic Acid in Neuroprotective Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is an abundant neuropeptide in the mammalian central nervous system with emerging therapeutic potential in a range of neurological disorders. Its neuroprotective properties are primarily attributed to its function as a selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3), a key player in modulating glutamatergic neurotransmission and neuronal survival. This technical guide provides an in-depth exploration of the involvement of this compound in neuroprotective pathways, presenting available data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Core Mechanism of Action: mGluR3 Agonism and Attenuation of Excitotoxicity

This compound exerts its neuroprotective effects by selectively activating mGluR3, a G-protein coupled receptor predominantly located on presynaptic terminals and glial cells.[1][2] Activation of mGluR3 initiates a cascade of intracellular events that collectively contribute to neuronal protection, primarily by mitigating glutamate-induced excitotoxicity, a common pathological mechanism in various neurological conditions including stroke and neurodegenerative diseases.[3]

The binding of this compound to mGluR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in the release of glutamate from presynaptic terminals.[2] By dampening excessive glutamate release, this compound helps to prevent the overactivation of postsynaptic glutamate receptors, particularly NMDA receptors, which is a critical step in the excitotoxic cascade that leads to neuronal cell death.[1]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Spaglumic_Acid This compound mGluR3 mGluR3 Spaglumic_Acid->mGluR3 Binds to Gi Gi mGluR3->Gi Activates AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Glutamate_Release Glutamate Release cAMP_decrease->Glutamate_Release Inhibits Glutamate Glutamate Glutamate_Release->Glutamate Released into Synaptic Cleft NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx ↑ Ca²⁺ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Figure 1: this compound's primary mechanism of action.

Modulation of Downstream Neuroprotective Signaling Pathways

Beyond the direct inhibition of glutamate release, the activation of mGluR3 by this compound triggers several downstream signaling cascades that actively promote neuronal survival and resilience. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

PI3K/Akt Signaling Pathway

Activation of mGluR3 has been shown to stimulate the PI3K/Akt signaling cascade, a critical pathway involved in cell survival, growth, and proliferation.[5] Upon activation, Akt phosphorylates a variety of downstream targets that inhibit apoptosis (programmed cell death) and promote cell survival. This pathway is a key component of the neuroprotective effects conferred by mGluR3 agonism.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade activated by mGluR3. This pathway plays a significant role in neurogenesis, synaptic plasticity, and neuronal survival. Activation of the ERK pathway can lead to the transcription of genes involved in cell survival and the suppression of pro-apoptotic factors.

Spaglumic_Acid This compound mGluR3 mGluR3 Spaglumic_Acid->mGluR3 Activates PI3K PI3K mGluR3->PI3K Activates MAPK_ERK MAPK/ERK Pathway mGluR3->MAPK_ERK Activates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes MAPK_ERK->Neuronal_Survival Promotes cluster_microglia Microglia cluster_neuron Neuron Spaglumic_Acid This compound mGluR3 mGluR3 Spaglumic_Acid->mGluR3 Activates NFkB_Inhibition NF-κB Pathway (Inhibition) mGluR3->NFkB_Inhibition Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) NFkB_Inhibition->Cytokine_Release Inhibits Neuronal_Damage Neuronal Damage Cytokine_Release->Neuronal_Damage Contributes to Start Start: Primary Cortical Neuron Culture Treatment Pre-treatment with This compound Start->Treatment Glutamate Glutamate Challenge Treatment->Glutamate Incubation 24h Incubation Glutamate->Incubation Viability Assess Neuronal Viability (MTT/LDH) Incubation->Viability End End Viability->End Start Start: Rodent Model MCAO MCAO Surgery Start->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment This compound Administration Reperfusion->Treatment Assessment Assess Infarct Volume & Neurological Deficits Treatment->Assessment End End Assessment->End

References

Cellular Uptake and Transport of Spaglumic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, also known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian nervous system. Its role in neurotransmission and potential as a therapeutic agent has led to significant interest in understanding its cellular uptake and transport mechanisms. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport of this compound, including quantitative data, detailed experimental protocols, and the signaling pathways that regulate its transport.

Quantitative Data on this compound Transport

The cellular uptake of this compound is an active process characterized by high affinity and dependency on sodium ions and temperature. While extensive quantitative data across various cell types and transporter subtypes remains an area of active research, existing studies provide key kinetic parameters.

Cell Type/SystemTransporterKm (µM)Vmax (nmol/mg protein/min)Notes
Primary murine brain culturesHigh-affinity NAAG transport system1.8[1]Not ReportedUptake is temperature and sodium-dependent.[1]
Human motor cortex (transfected mammalian cells)EAAT148 - 97 (for glutamate)Not ReportedKm values are for glutamate, a related substrate.
Human motor cortex (transfected mammalian cells)EAAT248 - 97 (for glutamate)Not ReportedKm values are for glutamate, a related substrate.
Human motor cortex (transfected mammalian cells)EAAT348 - 97 (for glutamate)Not ReportedKm values are for glutamate, a related substrate.

Experimental Protocols

The study of this compound transport relies on a variety of in vitro models and experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Radiolabeled this compound Uptake Assay in Primary Neuronal/Glial Cultures

This protocol describes a method to measure the uptake of radiolabeled this compound ([³H]NAAG) in primary cultures of neurons and glial cells.

Materials:

  • Primary neuronal or glial cell cultures (e.g., from rat cortex or cerebellum)

  • [³H]N-acetylaspartylglutamate ([³H]NAAG) of known specific activity

  • Krebs-Ringer Bicarbonate Buffer (KRB): 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 10 mM Glucose, 2.4 mM CaCl₂; gassed with 95% O₂/5% CO₂ to maintain pH 7.4.

  • Sodium-free KRB: NaCl is replaced with an equimolar concentration of choline (B1196258) chloride.

  • Specific EAAT inhibitors (e.g., TBOA for general EAATs, UCPH-101 for EAAT1, Dihydrokainate for EAAT2)

  • Scintillation fluid

  • 0.1 M NaOH

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Prepare primary neuronal, glial, or co-cultures on poly-L-lysine coated plates. Allow cells to mature for 7-14 days in vitro.

  • Pre-incubation: Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) KRB buffer.

  • Initiation of Uptake: Aspirate the buffer and add 500 µL of KRB buffer containing a known concentration of [³H]NAAG (e.g., in the range of 0.1 to 10 µM) and, if applicable, specific transporter inhibitors. For sodium-dependency experiments, use the sodium-free KRB.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 1, 5, 10, 15 minutes) to determine the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRB buffer.

  • Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Use another aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.

  • Data Analysis: Calculate the uptake rate as nmol of this compound per mg of protein per minute. For kinetic analysis, perform the assay over a range of [³H]NAAG concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Caco-2 Cell Permeability Assay for Intestinal Transport

This assay assesses the potential for oral absorption of this compound by measuring its transport across a monolayer of Caco-2 cells, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4 for the basolateral side and pH 6.5 for the apical side)

  • This compound solution of known concentration

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a high density and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the this compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical): Perform the experiment in the reverse direction to assess efflux.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

Protocol 3: In Vitro Blood-Brain Barrier Transport Assay using hCMEC/D3 Cells

This protocol evaluates the ability of this compound to cross the blood-brain barrier (BBB) using the human cerebral microvascular endothelial cell line, hCMEC/D3.

Materials:

  • hCMEC/D3 cells

  • Transwell® inserts

  • Endothelial Cell Growth Medium

  • Transport Buffer

  • This compound solution

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell® inserts until a confluent monolayer is formed.

  • Monolayer Integrity: Verify the integrity of the BBB model by measuring TEER and the permeability of a known paracellular marker (e.g., Lucifer Yellow).

  • Transport Study: Perform the transport experiment as described in Protocol 2, with the apical side representing the "blood" side and the basolateral side representing the "brain" side.

  • Quantification and Data Analysis: Quantify the transported this compound using HPLC-MS/MS and calculate the Papp value.

Signaling Pathways Regulating this compound Transport

The transport of glutamate, a structurally related amino acid, is known to be modulated by various intracellular signaling pathways. These pathways likely play a role in regulating the activity of EAATs and, consequently, the transport of this compound.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotransmitter_Agonist Neurotransmitter/ Agonist GPCR GPCR Neurotransmitter_Agonist->GPCR binds AC Adenylate Cyclase GPCR->AC activates PLC Phospholipase C GPCR->PLC activates EAAT EAAT Spaglumic_Acid_in This compound (intracellular) EAAT->Spaglumic_Acid_in Transport cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA PKA PKA->EAAT phosphorylates (modulates Vmax) PKC PKC PKC->EAAT phosphorylates (modulates Km & Vmax) cAMP->PKA activates IP3_DAG->PKC activates Ca2 Ca²⁺ IP3_DAG->Ca2 releases Ca2->PKC activates Spaglumic_Acid_out This compound (extracellular) Spaglumic_Acid_out->EAAT

Regulation of EAAT-mediated this compound Transport

Description of the Signaling Pathway:

The transport of this compound via Excitatory Amino Acid Transporters (EAATs) is subject to regulation by intracellular signaling cascades. Activation of G-protein coupled receptors (GPCRs) by neurotransmitters or other agonists can initiate these pathways.

  • PKA Pathway: Activation of adenylate cyclase by a GPCR leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate EAATs, leading to a modulation of their maximal transport velocity (Vmax).

  • PKC Pathway: GPCR-mediated activation of phospholipase C (PLC) results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC). PKC can phosphorylate EAATs, affecting both their affinity for the substrate (Km) and their maximal transport rate (Vmax).

These regulatory mechanisms allow for dynamic control of this compound uptake, which is crucial for maintaining appropriate extracellular concentrations and modulating neuronal signaling.

Experimental Workflow for Investigating Transporter Regulation

A systematic approach is required to elucidate the signaling pathways that regulate this compound transport.

Experimental_Workflow Cell_Culture Prepare Primary Neuronal/Glial Cultures Uptake_Assay Perform [³H]NAAG Uptake Assay Cell_Culture->Uptake_Assay Kinetic_Analysis Determine Km and Vmax Uptake_Assay->Kinetic_Analysis Agonist_Stimulation Stimulate with PKA/PKC Agonists Agonist_Stimulation->Uptake_Assay Western_Blot Analyze Transporter Phosphorylation (Western Blot) Agonist_Stimulation->Western_Blot Inhibitor_Treatment Treat with PKA/PKC Inhibitors Inhibitor_Treatment->Uptake_Assay Inhibitor_Treatment->Western_Blot Data_Interpretation Interpret Data and Elucidate Pathway Kinetic_Analysis->Data_Interpretation Western_Blot->Data_Interpretation

Workflow for Studying Transporter Regulation

Workflow Description:

  • Cell Culture Preparation: Establish primary cultures of the desired cell type (e.g., neurons, astrocytes, or co-cultures).

  • Pharmacological Modulation: Treat the cells with specific agonists (e.g., phorbol (B1677699) esters for PKC, forskolin (B1673556) for PKA) or inhibitors to activate or block the signaling pathways of interest.

  • Uptake Assay: Perform a radiolabeled this compound uptake assay on the treated and control cells.

  • Kinetic Analysis: Determine the Km and Vmax of transport in the presence and absence of the signaling modulators to understand how the kinetics are affected.

  • Biochemical Analysis: Perform Western blotting using phospho-specific antibodies to confirm the phosphorylation of candidate transporter proteins in response to agonist stimulation.

  • Data Interpretation: Synthesize the data from the uptake assays and biochemical analyses to elucidate the specific signaling pathway and its mechanism of action on this compound transport.

Conclusion

The cellular uptake of this compound is a complex process mediated by high-affinity transporters that are subject to regulation by intracellular signaling pathways. This guide provides a foundational understanding of the quantitative aspects, experimental methodologies, and regulatory mechanisms involved in this compound transport. Further research is needed to fully characterize the specific transporters and signaling molecules that govern this process in different physiological and pathological contexts, which will be crucial for the development of novel therapeutic strategies targeting the this compound system.

References

Pharmacological Profile of Spaglumic Acid (N-Acetyl-Aspartyl-Glutamate)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Spaglumic acid, known as N-Acetyl-Aspartyl-Glutamate (NAAG), is an abundant endogenous dipeptide in the mammalian central nervous system with a multifaceted pharmacological profile. It functions primarily as a selective agonist for the group II metabotropic glutamate (B1630785) receptor 3 (mGluR3), through which it modulates neurotransmitter release and offers neuroprotective effects. Concurrently, it exhibits anti-allergic properties by acting as a mast cell stabilizer, inhibiting the release of histamine (B1213489) and other inflammatory mediators. This dual mechanism of action makes it a compound of interest for both neurological disorders and allergic conditions, such as allergic conjunctivitis, for which it is clinically approved in several countries. This document provides a comprehensive technical overview of its pharmacodynamics, pharmacokinetics, and the key experimental protocols used for its characterization.

Introduction

This compound, or N-Acetyl-Aspartyl-Glutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian nervous system.[1] It is composed of N-acetylaspartic acid (NAA) and glutamic acid.[1] Its pharmacological activities are primarily centered on two distinct mechanisms: modulation of glutamate signaling and stabilization of mast cells. This has led to its clinical application in topical formulations for allergic conjunctivitis and its investigation as a neuroprotective agent.[2][3] This guide details the current understanding of its pharmacological properties for researchers and drug development professionals.

Pharmacodynamics

The pharmacodynamic effects of this compound are dictated by its interactions with the glutamatergic system and its influence on inflammatory pathways.

Glutamate Receptor Modulation

This compound's primary neuronal target is the metabotropic glutamate receptor 3 (mGluR3), a presynaptic G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[2][3]

2.1.1 Mechanism of Action at mGluR3

As a selective agonist, this compound binds to and activates mGluR3.[2] This receptor is negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o). Activation of mGluR3 leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] The reduction in cAMP inhibits presynaptic voltage-gated calcium channels, which in turn decreases the release of neurotransmitters, including glutamate.[2] This mechanism contributes to its neuroprotective effects by preventing excitotoxicity caused by excessive glutamate.[2]

mGluR3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Spaglumic_acid This compound (NAAG) mGluR3 mGluR3 Spaglumic_acid->mGluR3 Binds Gi_Go Gi/o Protein mGluR3->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ca_channel Voltage-gated Ca²⁺ Channel cAMP->Ca_channel Inhibits Ca_ion Ca²⁺ Ca_channel->Ca_ion Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release

Figure 1: this compound activation of the presynaptic mGluR3 signaling pathway.

2.1.2 Receptor Selectivity and Potency

This compound is a highly selective agonist for mGluR3. Studies in transfected cell lines have shown that it does not activate mGluR1, mGluR2, mGluR4, mGluR5, or mGluR6.[5] There is, however, some debate in the literature regarding its potency. Some studies suggest that the observed agonist effects of commercially available this compound preparations are due to trace glutamate contamination, with highly purified this compound showing minimal activity.[6] Conversely, other research provides strong evidence that this compound is a true endogenous agonist, citing its efficacy in preparations where glutamate contamination is not a factor and its ability to activate different transduction pathways than glutamate at the mGluR3 receptor.[2][7]

In addition to its action at mGluR3, this compound also interacts with N-methyl-D-aspartate (NMDA) receptors, but with a significantly lower affinity.[8]

Table 1: Quantitative Data for this compound (NAAG) at Glutamate Receptors

Parameter Value Receptor Assay / Cell System Reference(s)
EC50 11 - 100 µM mGluR3 Varies by assay condition [8]
EC50 65 ± 20 µM mGluR3 Ca²⁺ mobilization in HEK293 cells with mGluR3/mGluR1a chimera [5]
EC50 ~50 fM Group II mGluR Inhibition of K⁺-evoked [³H]glycine release from mouse spinal cord synaptosomes [9]
IC50 < 5 µM mGluR3 Displacement of agonist LY354740 [8]

| EC50 | 666 µM | NMDA | Electrophysiology |[8] |

Anti-Allergic Mechanism: Mast Cell Stabilization

This compound is used clinically for allergic conjunctivitis due to its ability to act as a mast cell stabilizer.[10]

2.2.1 Mechanism of Action

In an allergic response, allergens cross-link IgE antibodies bound to FcεRI receptors on the surface of mast cells. This event initiates a signaling cascade involving the phosphorylation of intracellular proteins, leading to an influx of Ca²⁺. The rise in intracellular calcium triggers the degranulation of mast cells, releasing pre-formed inflammatory mediators like histamine and tryptase, and promoting the synthesis of others like leukotrienes and prostaglandins.[10] this compound inhibits this process by preventing mast cell degranulation, thereby blocking the release of these mediators. While the precise molecular target for this stabilization is not fully elucidated, it is believed to involve the modulation of calcium influx.

Mast_Cell_Degranulation cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Cross-links FceRI FcεRI Receptor IgE->FceRI Signaling Intracellular Signaling Cascade (e.g., Syk, LAT) FceRI->Signaling Activates Ca_influx Ca²⁺ Influx Signaling->Ca_influx Ca_ion [Ca²⁺]i ↑ Ca_influx->Ca_ion Granule Granule Ca_ion->Granule Triggers Degranulation Mediators Histamine & Other Mediators Granule->Mediators Spaglumic_acid This compound Spaglumic_acid->Ca_influx Inhibits

Figure 2: Inhibition of IgE-mediated mast cell degranulation by this compound.

2.2.2 Potency

Pharmacokinetics

Detailed pharmacokinetic data for this compound, particularly for its clinical use via topical administration, is limited in publicly accessible literature.

  • Absorption: For ophthalmic use, the drug is applied topically to the conjunctival sac. Systemic absorption from this route is generally low, targeting local action on conjunctival mast cells.

  • Distribution: As a neuropeptide, it is distributed throughout the central nervous system. When administered systemically in preclinical models, it has been shown to be permeable to the blood-brain barrier.

  • Metabolism: this compound is catabolized in the synaptic space by the enzyme Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-α-linked-acidic dipeptidase (NAALADase). This enzyme hydrolyzes it into N-acetylaspartate (NAA) and glutamate.[5]

  • Excretion: The excretion pathway has not been fully characterized.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Species Route Value Reference(s)
Half-life (t1/2) Not Reported N/A Data Not Available N/A
Cmax Not Reported N/A Data Not Available N/A

| Bioavailability | Not Reported | N/A | Data Not Available | N/A |

Key Experimental Methodologies

The pharmacological profile of this compound has been defined using a range of in vitro and in vivo experimental models.

mGluR3 Receptor Functional Assay (Cell-Based)

This protocol describes a representative method for determining the agonist activity of this compound at mGluR3 receptors expressed in a heterologous cell system.

Objective: To measure the effect of this compound on second messenger levels (e.g., cAMP) in cells stably transfected with the mGluR3 gene.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGluR3 cDNA are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in multi-well plates. Prior to the assay, the culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Cells are treated with a cAMP-stimulating agent, such as forskolin, to elevate basal cAMP levels.

  • Compound Addition: this compound is added at various concentrations to the stimulated cells. A known mGluR2/3 agonist (e.g., LY379268) is used as a positive control.

  • Incubation: The plates are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the log concentration of this compound. An EC50 value is calculated using a non-linear regression curve fit.

mGluR3_Assay_Workflow A 1. Culture mGluR3-expressing CHO or HEK293 cells B 2. Seed cells in multi-well plates A->B C 3. Add buffer with phosphodiesterase inhibitor B->C D 4. Stimulate with Forskolin to increase basal cAMP C->D E 5. Add varying concentrations of this compound D->E F 6. Incubate for 15-30 min at 37°C E->F G 7. Lyse cells and quantify cAMP via HTRF/ELISA F->G H 8. Plot data and calculate EC₅₀ G->H

Figure 3: Experimental workflow for an mGluR3 functional assay.
Mast Cell Degranulation Assay

This protocol outlines a common in vitro method to assess the mast cell stabilizing activity of this compound.

Objective: To quantify the inhibitory effect of this compound on the IgE-mediated release of granular enzymes (e.g., β-hexosaminidase) from mast cells.

Methodology:

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell analog, are cultured in appropriate media.

  • Sensitization: Cells are seeded in multi-well plates and sensitized overnight with anti-DNP IgE.

  • Pre-incubation: Cells are washed to remove unbound IgE and then pre-incubated with various concentrations of this compound or a known mast cell stabilizer (e.g., cromolyn (B99618) sodium) for 15-30 minutes.

  • Challenge: Degranulation is triggered by adding an antigen (e.g., DNP-HSA) to the wells.

  • Incubation: Plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Quantification of Release:

    • The supernatant is collected from each well.

    • To measure total enzyme content, remaining cells are lysed with a detergent (e.g., Triton X-100).

    • A chromogenic substrate for β-hexosaminidase (e.g., p-NAG) is added to both supernatant and lysate samples.

    • The reaction is stopped, and absorbance is read on a plate reader.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated for each condition. The inhibition of release is plotted against the log concentration of this compound to determine the IC50 value.

Mast_Cell_Assay_Workflow A 1. Culture RBL-2H3 cells B 2. Sensitize cells with anti-DNP IgE overnight A->B C 3. Pre-incubate with This compound B->C D 4. Challenge with Antigen (DNP-HSA) to trigger degranulation C->D E 5. Collect supernatant (released) and lyse cells (total) D->E F 6. Measure β-hexosaminidase activity in samples using chromogenic substrate E->F G 7. Calculate % inhibition of release and determine IC₅₀ F->G

Figure 4: Experimental workflow for a mast cell degranulation assay.
Conjunctival Allergen Provocation Test (CAPT)

The CAPT is a clinical in vivo model used to confirm ocular allergy and evaluate the efficacy of anti-allergic drugs like this compound.

Objective: To induce a controlled, localized allergic reaction in the eye of a sensitized patient and to assess the ability of this compound to inhibit the signs and symptoms.

Methodology:

  • Patient Selection: Patients with a history of allergic conjunctivitis and confirmed sensitization to a specific allergen (via skin prick tests or serum IgE) are enrolled. A washout period for any anti-allergic medications is required.

  • Baseline Assessment: Ocular signs and symptoms (e.g., itching, redness, tearing, chemosis) are scored using a standardized scale (e.g., 0-4 points).

  • Drug Administration: The patient receives one drop of this compound ophthalmic solution in one eye and a placebo/comparator (e.g., lodoxamide) in the other eye in a double-blind manner.[11]

  • Waiting Period: A 15-minute interval is allowed for the drug to act.[11]

  • Allergen Challenge: A standardized dose of the specific allergen extract is instilled into the conjunctival sac of both eyes.[11]

  • Post-Challenge Assessment: Signs and symptoms are evaluated and scored at multiple time points (e.g., 10, 20, 30 minutes) after the challenge.

  • Efficacy Analysis: The scores from the drug-treated eye are compared to the placebo/comparator-treated eye. A statistically significant reduction in the total ocular symptom score in the this compound-treated eye indicates efficacy.

CAPT_Workflow A 1. Select sensitized patient (after medication washout) B 2. Record baseline ocular symptom scores A->B C 3. Administer this compound (Test Eye) & Placebo (Control Eye) B->C D 4. Wait 15 minutes C->D E 5. Instill standardized allergen extract into both eyes D->E F 6. Score ocular signs & symptoms at multiple time points E->F G 7. Compare scores between test and control eye F->G

Figure 5: Workflow for the Conjunctival Allergen Provocation Test (CAPT).

Conclusion

This compound (NAAG) possesses a unique dual pharmacological profile, acting as both a selective mGluR3 agonist and an anti-allergic mast cell stabilizer. Its activity at mGluR3 receptors provides a mechanism for neuroprotection by modulating excessive glutamate release, making it a valuable tool for neuroscience research and a potential therapeutic for neurological conditions. Its mast cell stabilizing properties form the basis of its successful clinical use in treating allergic conjunctivitis. While its qualitative mechanisms are well-described, further research is required to provide definitive quantitative data on its potency as a mast cell stabilizer and to fully characterize its pharmacokinetic profile following topical administration.

References

The Modulatory Role of Spaglumic Acid on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the effects of spaglumic acid (N-acetylaspartylglutamate or NAAG) on synaptic plasticity. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Introduction

This compound, an abundant neuropeptide in the central nervous system, has emerged as a significant modulator of synaptic plasticity, the fundamental process underpinning learning and memory. Its primary mechanism of action involves the activation of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release. This guide delves into the nuanced effects of this compound on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of memory formation.

Mechanism of Action: mGluR3-Mediated Inhibition of Glutamate Release

This compound acts as a selective agonist at mGluR3, which are predominantly located on presynaptic terminals. The activation of these receptors is coupled to an inhibitory G-protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of Protein Kinase A (PKA). The diminished PKA activity ultimately results in a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. By dampening excessive glutamate release, this compound can prevent excitotoxicity and fine-tune synaptic transmission.

Effects on Synaptic Plasticity

Inhibition of Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement in signal transmission between two neurons, is a primary cellular mechanism underlying learning and memory. Studies have demonstrated that this compound can inhibit the induction of LTP in the hippocampus, a brain region critical for memory consolidation.

In a key study, perfusion of rat hippocampal slices with this compound was shown to block LTP in the medial perforant path of the dentate gyrus.[1] This effect is attributed to the activation of mGluR3 and the subsequent reduction in glutamate release, which is necessary to activate postsynaptic NMDA receptors, the key instigators of LTP.

Modulation of Excitatory Postsynaptic Currents (EPSCs)

The inhibitory effect of this compound on synaptic transmission can be quantified by measuring the amplitude of excitatory postsynaptic currents (EPSCs). Research has shown that enhancing endogenous this compound levels through the inhibition of its degrading enzyme, glutamate carboxypeptidase II (GCPII), leads to a significant reduction in synaptic strength.

Compound Effect on eEPSC Amplitude Brain Region Reference
ZJ43 (GCPII Inhibitor)Dose-dependent inhibition up to 50%Central Nucleus of the Amygdala (CeLC)[2]
SLx-3095-1 (Group II mGluR agonist)~30% inhibitionCentral Nucleus of the Amygdala (CeLC)[2]

Signaling Pathways

The signaling cascade initiated by this compound binding to mGluR3 is a critical component of its modulatory effects on synaptic plasticity. The following diagram illustrates this pathway.

Spaglumic_Acid_Signaling cluster_presynaptic Presynaptic Neuron Spaglumic_Acid This compound (NAAG) mGluR3 mGluR3 Spaglumic_Acid->mGluR3 Binds to G_protein Gi/o Protein mGluR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Synaptic Vesicle PKA->Vesicle Reduces Phosphorylation of Release Machinery Glutamate_Release Reduced Glutamate Release Vesicle->Glutamate_Release Presynaptic_Terminal Presynaptic Terminal

Caption: this compound signaling pathway leading to reduced glutamate release.

Experimental Protocols

The following protocols provide a generalized framework for investigating the effects of this compound on synaptic plasticity.

Preparation of Acute Hippocampal Slices

This protocol outlines the procedure for obtaining viable hippocampal slices for electrophysiological recordings.[3][4][5][6]

  • Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional guidelines. Quickly decapitate the animal and extract the brain, submerging it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

  • Dissection: Isolate the hippocampi on a chilled surface. The composition of the cutting aCSF is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgSO₄, and 2 CaCl₂.

  • Slicing: Section the hippocampi into 300-400 µm thick transverse slices using a vibratome.

  • Recovery: Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes the methodology for inducing and recording LTP from hippocampal slices.

  • Slice Placement: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 28-30°C.

  • Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After a stable baseline is achieved (typically 20-30 minutes), record fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • This compound Application: To test its effects, perfuse the slice with aCSF containing this compound (e.g., 50-200 µM) for a predetermined period before LTP induction.[1]

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

  • Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation. The fEPSP slope is measured and normalized to the baseline to quantify the degree of LTP.

Western Blot Analysis of Synaptic Proteins

This protocol can be used to assess changes in the expression or phosphorylation state of key synaptic proteins following this compound treatment.

  • Tissue Homogenization: Homogenize hippocampal slices (treated with or without this compound) in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., phosphorylated CREB, synaptic vesicle proteins). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for an electrophysiology experiment and the logical relationship of this compound's effects.

Experimental_Workflow Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Incubation Slice Incubation (Recovery) Slice_Prep->Incubation Transfer Transfer Slice to Recording Chamber Incubation->Transfer Electrode_Placement Position Stimulating & Recording Electrodes Transfer->Electrode_Placement Baseline Record Baseline fEPSPs Electrode_Placement->Baseline Drug_Application Apply this compound Baseline->Drug_Application HFS Induce LTP (High-Frequency Stimulation) Drug_Application->HFS Control vs. Treated Post_HFS Record Post-HFS fEPSPs HFS->Post_HFS Analysis Data Analysis: Quantify LTP Post_HFS->Analysis End End Analysis->End

Caption: A typical workflow for an electrophysiology experiment studying LTP.

Logical_Relationship Spaglumic_Acid This compound (NAAG) mGluR3_Activation mGluR3 Activation Spaglumic_Acid->mGluR3_Activation Gi_Activation Gi/o Protein Activation mGluR3_Activation->Gi_Activation AC_Inhibition Adenylyl Cyclase Inhibition Gi_Activation->AC_Inhibition cAMP_Decrease Decreased [cAMP]i AC_Inhibition->cAMP_Decrease PKA_Decrease Decreased PKA Activity cAMP_Decrease->PKA_Decrease Glutamate_Release_Decrease Decreased Presynaptic Glutamate Release PKA_Decrease->Glutamate_Release_Decrease NMDA_Activation_Decrease Reduced Postsynaptic NMDA Receptor Activation Glutamate_Release_Decrease->NMDA_Activation_Decrease LTP_Inhibition Inhibition of LTP NMDA_Activation_Decrease->LTP_Inhibition

Caption: Logical flow of this compound's inhibitory effect on LTP.

Conclusion and Future Directions

This compound, through its action on mGluR3, serves as a critical endogenous modulator of synaptic plasticity. Its ability to inhibit LTP and reduce excitatory synaptic transmission highlights its potential as a therapeutic target for conditions characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases. Future research should focus on elucidating the precise downstream targets of the cAMP/PKA pathway that are affected by this compound and further quantifying its effects on different forms of synaptic plasticity in various brain regions. The development of more specific mGluR3 modulators will be instrumental in translating these findings into novel therapeutic strategies.

References

An In-depth Technical Guide to the Genetic Basis of L-Aspartate and L-Glutamate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial investigation into "Spaglumic acid" revealed it to be a common name for N-acetyl-L-aspartyl-L-glutamic acid (NAAG), a peptide neurotransmitter. As a synthetic dipeptide, NAAG does not possess an endogenous metabolic pathway in the traditional sense. It is catabolized by specific peptidases into N-acetylaspartic acid (NAA) and L-glutamate. Therefore, this guide focuses on the well-established and intricate metabolic pathways of its constituent amino acids, L-aspartate and L-glutamate, which are central to cellular metabolism, neurotransmission, and numerous disease states.

Introduction to L-Aspartate and L-Glutamate Metabolism

L-glutamate and L-aspartate are non-essential amino acids that play pivotal roles in a vast array of metabolic processes. Beyond their function as building blocks for protein synthesis, they are key intermediates in the tricarboxylic acid (TCA) cycle, the urea (B33335) cycle, and the malate-aspartate shuttle. In the central nervous system, glutamate (B1630785) is the primary excitatory neurotransmitter, while both amino acids are integral to the synthesis of other amino acids and nucleotides.[1][2] The tight regulation of their synthesis, degradation, and transport is crucial for cellular homeostasis, and genetic defects in the enzymes and transporters involved can lead to severe metabolic disorders.[3]

Key Metabolic Pathways

The metabolism of L-aspartate and L-glutamate is deeply interconnected, primarily through transamination reactions and their links to central carbon and nitrogen metabolism.

L-Aspartate Metabolism

L-aspartate is synthesized from the TCA cycle intermediate oxaloacetate via transamination, a reaction catalyzed by aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT).[4] This reaction is reversible and serves as a critical link between amino acid and carbohydrate metabolism. Aspartate is a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine (B10760008) in plants and microorganisms. In humans, it is a key participant in the urea cycle, where it donates a nitrogen atom for the formation of argininosuccinate.

L-Glutamate Metabolism

L-glutamate is a central hub in nitrogen metabolism.[2] It can be synthesized from α-ketoglutarate, another TCA cycle intermediate, through several mechanisms:

  • Transamination: Glutamate is formed by the transfer of an amino group to α-ketoglutarate from other amino acids.

  • Reductive Amination: Glutamate dehydrogenase (GDH) catalyzes the reversible conversion of α-ketoglutarate and ammonia (B1221849) into glutamate.[5][6]

  • Hydrolysis of Glutamine: Glutaminase (GLS) deamidates glutamine to produce glutamate and ammonia.

Conversely, glutamate can be converted back to α-ketoglutarate by GDH and transaminases, feeding into the TCA cycle for energy production. It is also the precursor for the synthesis of glutamine, proline, and the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1]

The Malate-Aspartate Shuttle

This crucial shuttle transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix for oxidative phosphorylation. It involves the interconversion of malate (B86768), oxaloacetate, aspartate, and glutamate across the inner mitochondrial membrane, facilitated by specific transporters and the mitochondrial and cytosolic isoforms of AST and malate dehydrogenase.

Genetic Basis of Aspartate and Glutamate Metabolism

A number of genes encoding the enzymes and transporters crucial for aspartate and glutamate metabolism have been identified. Mutations in these genes can lead to a variety of inherited metabolic disorders.

GeneChromosomal LocationEncoded Enzyme/ProteinAssociated Disorders
GOT1 (AST1) 10q24.1-q24.3Aspartate aminotransferase 1, cytosolicNot well defined as a monogenic disorder
GOT2 (AST2) 16q21Aspartate aminotransferase 2, mitochondrialInfantile epileptic encephalopathy, secondary serine deficiency[3]
GLUD1 10q23.2Glutamate dehydrogenase 1, mitochondrialHyperinsulinism-hyperammonemia syndrome
GLUD2 Xq24Glutamate dehydrogenase 2, mitochondrialNot clearly associated with disease
GLS 2q32.2Glutaminase, kidney isoformGlutaminase deficiency, developmental delay[3]
GLS2 12q13.12Glutaminase, liver isoformNot well defined as a monogenic disorder
GLUL (GS) 1q25.3Glutamine synthetaseCongenital systemic glutamine synthetase deficiency
SLC1A2 (EAAT2) 11p13Excitatory amino acid transporter 2Associated with schizophrenia and mood disorders[7]
SLC1A3 (EAAT1) 5p13.2Excitatory amino acid transporter 1Episodic ataxia[7]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes key kinetic parameters for major enzymes in human aspartate and glutamate metabolism. Note that values can vary depending on experimental conditions.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg protein)Optimal pH
Glutamate Dehydrogenase (GDH) Glutamate2.5 - 8.6[5]8 - 27 (µmol/min/cm³ tissue)[5]7.0[8]
Glutamine Synthetase (GS) Glutamate2.1[4]Not specified7.1 - 8.2[9]
Glutamine Synthetase (GS) ATP0.32[4]Not specified7.1 - 8.2[9]
Glutamine Synthetase (GS) Ammonia< 0.02[4]Not specified7.1 - 8.2[9]
Physiological Concentrations

Concentrations of L-aspartate and L-glutamate are maintained within specific ranges in various human tissues and fluids.

MetaboliteFluid/TissueConcentration Range (µmol/L)
L-Aspartate Plasma0.9 - 7.4[10]
L-Glutamate Plasma18.1 - 155.9[10]
L-Asparagine Plasma29.5 - 84.5[10]
L-Glutamine Plasma332.0 - 754.0[10]
L-Glutamate Brain5,000 - 15,000 (per kg tissue)[2]

Experimental Protocols and Visualizations

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and a typical experimental workflow for studying the genetic basis of these pathways.

Aspartate_Glutamate_Metabolism cluster_TCA TCA Cycle cluster_Urea Urea Cycle alphaKG α-Ketoglutarate OAA Oxaloacetate alphaKG->OAA ... Glutamate Glutamate alphaKG->Glutamate GDH (GLUD1/2) Transaminases Aspartate Aspartate OAA->Aspartate AST (GOT1/2) Argininosuccinate Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Glutamate->alphaKG GDH (GLUD1/2) Transaminases Glutamine Glutamine Glutamate->Glutamine GS (GLUL) Proline Proline Glutamate->Proline GABA GABA Glutamate->GABA Aspartate->OAA AST (GOT1/2) Aspartate->Argininosuccinate Asparagine Asparagine Aspartate->Asparagine ASNS Glutamine->Glutamate GLS Ammonia Ammonia Ammonia->Glutamate GDH

Core pathways of L-Aspartate and L-Glutamate metabolism.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_genetic Genetic Analysis cluster_functional Functional Validation Clinical_Observation Clinical Observation (e.g., Hyperammonemia) Patient_Sample Patient Sample (Blood, Tissue) Clinical_Observation->Patient_Sample DNA_Extraction DNA Extraction Patient_Sample->DNA_Extraction Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Patient_Sample->Metabolite_Analysis Gene_Sequencing Targeted Gene Sequencing (e.g., GLUD1, GOT2) DNA_Extraction->Gene_Sequencing Mutation_ID Identify Putative Mutation Gene_Sequencing->Mutation_ID SDM Site-Directed Mutagenesis Mutation_ID->SDM Recreate mutation in vitro Expression Protein Expression & Purification SDM->Expression Enzyme_Assay Enzyme Kinetic Assay Expression->Enzyme_Assay Result Altered Kinetics or Metabolite Levels? Enzyme_Assay->Result Metabolite_Analysis->Result

Workflow for investigating a suspected metabolic disorder.
Protocol: Quantification of Aspartate and Glutamate in Tissue by LC-MS/MS

This protocol provides a general framework for the analysis of amino acids in biological tissue.

  • Sample Preparation:

    • Flash-freeze approximately 50 mg of tissue in liquid nitrogen.

    • Homogenize the frozen tissue in a solution of 80% methanol (B129727) containing isotopically labeled internal standards (e.g., ¹³C₅,¹⁵N-Glutamate and ¹³C₄,¹⁵N-Aspartate).

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

    • Collect the supernatant and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase column suitable for polar analytes (e.g., an Intrada Amino Acid column).

      • Mobile Phase A: Water with 100 mM ammonium (B1175870) formate.

      • Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.3).

      • Gradient: A gradient from high aqueous to high organic mobile phase over approximately 15 minutes to separate the amino acids.[11]

      • Flow Rate: 0.4 - 0.6 mL/min.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., Glutamate: m/z 148 -> 84; Aspartate: m/z 134 -> 74).

      • Optimization: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a standard curve using known concentrations of amino acid standards.

    • Quantify the concentration of aspartate and glutamate in the samples by interpolating their peak area ratios on the standard curve.

Protocol: Site-Directed Mutagenesis of a Metabolic Enzyme (e.g., GLUD1)

This protocol is based on the Stratagene QuikChange method to introduce a specific mutation into a plasmid containing the gene of interest.[12][13]

  • Primer Design:

    • Design two complementary oligonucleotide primers, typically 25-45 bases in length.

    • The desired mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.

    • The melting temperature (Tm) should be ≥ 78°C.

    • Primers should have a GC content of at least 40% and terminate in a G or C.

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • 5-50 ng of dsDNA plasmid template (containing the wild-type gene).

      • 125 ng of each forward and reverse primer.

      • dNTP mix.

      • A high-fidelity DNA polymerase (e.g., PfuTurbo).

      • Reaction buffer.

    • Perform thermal cycling:

      • Initial denaturation: 95°C for 1 minute.

      • 18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • Digestion of Parental DNA:

    • Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.

  • Transformation and Verification:

    • Transform high-efficiency competent E. coli cells with the DpnI-treated DNA.

    • Plate on selective media (e.g., LB agar (B569324) with ampicillin).

    • Isolate plasmid DNA from the resulting colonies (miniprep).

    • Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.

Protocol: Aspartate Aminotransferase (AST) Activity Assay

This colorimetric assay measures the activity of AST in serum, plasma, or tissue homogenates.[14][15][16]

  • Principle: AST transfers an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The oxaloacetate then reacts with a diazonium salt to form a colored product, which can be measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a substrate solution containing L-aspartate and α-ketoglutarate in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a color developer solution (e.g., a stable diazonium salt).

    • Prepare an oxaloacetate standard for generating a standard curve.

  • Assay Procedure:

    • Add 5-20 µL of the sample (e.g., serum) to a microplate well.

    • Add 100 µL of the pre-warmed (37°C) substrate solution to initiate the reaction.

    • Incubate at 37°C for 10-20 minutes.

    • Add 20 µL of the color developer solution to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Add a stop solution (e.g., dilute NaOH or HCl) if required by the kit.

    • Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the oxaloacetate standards against their known concentrations.

    • Determine the concentration of oxaloacetate produced in the sample wells from the standard curve.

    • Calculate the AST activity, typically expressed in Units per Liter (U/L), where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute under the assay conditions.

Conclusion

The metabolism of L-aspartate and L-glutamate represents a cornerstone of cellular biochemistry, with profound implications for human health. Understanding the genetic basis of these pathways is critical for diagnosing and developing therapies for a range of inherited metabolic disorders. The integration of genetic analysis with functional studies, including enzyme kinetics and metabolite quantification, provides a powerful approach for elucidating the molecular mechanisms of these diseases and identifying potential targets for intervention. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of aspartate and glutamate metabolism and its genetic underpinnings.

References

A Technical Guide to the Putative Role of Spaglumic Acid in Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mast cell stabilization is a critical therapeutic strategy for managing allergic and inflammatory diseases. Spaglumic acid, also known as N-acetylaspartylglutamic acid (NAAG), is a prevalent neuropeptide in the mammalian nervous system. While its primary roles are in neuromodulation, clinical use in allergic conjunctivitis and the discovery of glutamate (B1630785) receptors on mast cells have prompted interest in its potential as a mast cell stabilizer. This technical guide explores the theoretical framework for this compound's role in mast cell stabilization, outlines plausible signaling pathways, and provides representative experimental protocols for future investigation. It aims to serve as a foundational resource for researchers exploring novel, non-classical mechanisms of mast cell modulation.

Introduction to Mast Cells and Stabilization

Mast cells are key effector cells in the immune system, central to the pathophysiology of allergic reactions such as asthma and allergic rhinitis.[1][2] Upon activation, they undergo degranulation, a process involving the release of potent pre-formed inflammatory mediators, including histamine (B1213489) and β-hexosaminidase, from their cytoplasmic granules.[1] This release is a primary therapeutic target for anti-allergic drugs.[1]

The classical activation pathway involves the cross-linking of high-affinity IgE receptors (FcεRI) on the mast cell surface by an allergen, initiating a complex signaling cascade.[3][4] This cascade leads to an influx of intracellular calcium, which is essential for the fusion of granular membranes with the cell membrane, resulting in degranulation.[5][6][7] Mast cell stabilizers are a class of drugs that inhibit this process, preventing the release of mediators.[5][6]

This compound, or N-acetylaspartylglutamic acid (NAAG), is the third most common neurotransmitter in the mammalian nervous system.[8] It is known to be a selective agonist for the metabotropic glutamate receptor type 3 (mGluR3).[8][9] While its function is primarily associated with the brain, the identification of functional glutamate receptors on mast cells suggests a potential, previously underappreciated role in immunomodulation.[10][11][12]

The Glutamate-Mast Cell Axis: A Plausible Target

Recent research has established that mast cells are not immunologically isolated and can communicate with the nervous system. A key finding supporting a potential role for this compound is the discovery that mast cells express functional metabotropic glutamate receptors (mGluRs). Studies have shown that stimulation with glutamate can induce the upregulation of mGluR2 and mGluR7 in primary mast cells.[10][11][12]

NAAG is a known endogenous agonist for mGluR3, a group II metabotropic receptor that is negatively coupled to adenylyl cyclase via a Gi/o protein.[8][9] The presence of such receptors on mast cells provides a direct pharmacological target through which this compound could exert a modulatory effect, distinct from the classical IgE-mediated pathway.

Proposed Mechanism of Action and Signaling Pathways

While direct experimental evidence detailing this compound's stabilizing effect on mast cells is limited, a plausible mechanism can be proposed based on its known pharmacology as an mGluR3 agonist.

Classical IgE-Mediated Degranulation Pathway

To understand how stabilization might occur, it is crucial to first visualize the primary activation pathway. Allergen binding to IgE cross-links FcεRI receptors, initiating a cascade involving the phosphorylation of spleen tyrosine kinase (Syk).[3][4][13] This leads to the activation of downstream molecules like Phospholipase Cγ (PLCγ) and the generation of inositol (B14025) trisphosphate (IP3), which triggers calcium release from intracellular stores and subsequent degranulation.[7]

FceRI_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates (pSyk) PLCg PLCγ Syk->PLCg Activates PIP2 PIP₂ PLCg->PIP2 Cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Store Ca²⁺ ER->Ca_Store Releases Ca_Influx Ca²⁺ Influx Ca_Store->Ca_Influx Triggers Degranulation Degranulation Ca_Influx->Degranulation Induces

Caption: IgE-Mediated Mast Cell Degranulation Pathway.
Proposed this compound (NAAG) Inhibitory Pathway

As an mGluR3 agonist, this compound would activate the Gi/o protein pathway. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels would lead to lower activity of Protein Kinase A (PKA). Since PKA can positively regulate elements of the degranulation machinery, its inhibition could contribute to a stabilized state, making the mast cell less responsive to activating stimuli.

NAAG_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NAAG This compound (NAAG) mGluR3 mGluR3 NAAG->mGluR3 Binds Gi Gᵢ Protein mGluR3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Stabilization Cell Stabilization (Reduced Degranulation) PKA->Stabilization Inhibition of PKA leads to

Caption: Proposed Inhibitory Pathway of this compound.

Clinical and Experimental Evidence

Direct quantitative evidence for this compound's efficacy as a mast cell stabilizer from peer-reviewed literature is currently limited. Clinical studies have produced mixed results.

  • Allergic Conjunctivitis: A double-blind trial comparing this compound with lodoxamide (B1675017) for allergic conjunctivitis found that while both were well-tolerated, lodoxamide demonstrated statistically significant greater efficacy in inhibiting the conjunctival response to an allergen.[14]

  • Allergic Bronchoconstriction: A study on atopic subjects found that inhaled magnesium salt of N-acetyl aspartyl glutamic acid (NAAGA) at 60 mg thrice daily for a week offered no protective effect against allergen-induced immediate bronchoconstriction compared to a placebo.[15]

Quantitative Data Summary

A thorough review of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 values for histamine or β-hexosaminidase release inhibition) for this compound's direct effect on mast cells. Therefore, a data summary table cannot be provided at this time. The absence of this data highlights a significant gap in the current understanding and underscores the need for foundational in vitro research.

Representative Experimental Protocols

To investigate the potential mast cell stabilizing properties of this compound, standardized in vitro degranulation assays can be employed. Below is a representative protocol that can be adapted for this purpose.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a common method using the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation.[1]

Objective: To quantify the inhibitory effect of this compound on IgE-mediated degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • RBL-2H3 cell line

  • DMEM media with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound (test compound)

  • Tyrode's Buffer (pH 7.4)

  • Substrate solution: p-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate (B86180) buffer (pH 4.5)

  • Stop Buffer: 0.1 M Carbonate/Bicarbonate buffer (pH 10.0)

  • Triton X-100 (0.1%) for cell lysis (total release control)

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Sensitization:

    • Seed RBL-2H3 cells at 1 x 105 cells/well in a 96-well plate and culture overnight.

    • Sensitize cells by incubating with 0.5 µg/mL of anti-DNP IgE for 24 hours.[1]

  • Compound Treatment:

    • Wash sensitized cells twice with Tyrode's buffer.

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add 100 µL of the this compound dilutions to the wells and incubate for 30 minutes at 37°C. Include a vehicle-only control.[1]

  • Degranulation Induction:

    • Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA.

    • Controls:

      • Negative Control (Spontaneous Release): Add buffer instead of antigen.

      • Positive Control (Maximum Release): Add antigen without any inhibitor.

      • Total Release: Add 0.1% Triton X-100 to a separate set of wells to lyse the cells completely.

    • Incubate for 1 hour at 37°C.[1]

  • β-Hexosaminidase Assay:

    • Centrifuge the plate (300 x g, 5 min) to pellet the cells.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well.[1]

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of Stop Buffer.[1]

    • Measure absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] * 100

    • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

protocol_workflow cluster_prep Day 1-2: Preparation cluster_exp Day 3: Experiment cluster_assay Day 3: Assay seed 1. Seed RBL-2H3 Cells (1x10^5 cells/well) sensitize 2. Sensitize with Anti-DNP IgE (24 hours) seed->sensitize wash 3. Wash Cells (Tyrode's Buffer) sensitize->wash treat 4. Treat with this compound (30 min) wash->treat induce 5. Induce Degranulation (DNP-BSA, 1 hour) treat->induce supernatant 6. Collect Supernatant induce->supernatant substrate 7. Add pNAG Substrate (1-2 hours) supernatant->substrate stop 8. Add Stop Buffer substrate->stop read 9. Read Absorbance (405 nm) stop->read data_analysis 10. Data Analysis (Determine IC50) read->data_analysis Calculate % Inhibition

Caption: Experimental Workflow for Mast Cell Degranulation Assay.

Conclusion and Future Directions

The proposition that this compound (NAAG) acts as a mast cell stabilizer is biologically plausible, primarily due to the confirmed presence of metabotropic glutamate receptors on mast cells and NAAG's established role as an mGluR3 agonist. The proposed inhibitory mechanism via the Gi/o pathway presents a novel, non-IgE-dependent target for modulating mast cell activity.

However, the current body of evidence is largely theoretical and indirect, with clinical studies showing limited efficacy in specific allergic conditions. There is a clear and urgent need for foundational research to bridge this knowledge gap.

Future research should prioritize:

  • In Vitro Validation: Performing mast cell degranulation assays (histamine and β-hexosaminidase release) with various secretagogues (e.g., IgE/Antigen, Compound 48/80) to quantify the inhibitory potency of this compound and determine its IC50.

  • Receptor Confirmation: Confirming the specific expression of mGluR3 on common mast cell models (RBL-2H3, primary bone marrow-derived mast cells) using techniques like qPCR or Western blot.

  • Signaling Pathway Elucidation: Using specific inhibitors and activators of the adenylyl cyclase pathway to confirm that this compound's effects are indeed mediated by a reduction in cAMP.

  • In Vivo Models: Re-evaluating the efficacy in validated animal models of allergy, such as passive cutaneous anaphylaxis (PCA), using data from in vitro studies to inform effective dosing.

By systematically addressing these areas, the scientific community can definitively characterize the role of this compound in mast cell biology and evaluate its true potential as a therapeutic agent for allergic and inflammatory diseases.

References

Spaglumic acid and its interaction with NMDA receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Spaglumic Acid with NMDA Receptors

Executive Summary

This compound, known chemically as N-acetyl-α-aspartyl-glutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a complex modulatory role in glutamatergic neurotransmission, primarily through a dual interaction with two distinct glutamate (B1630785) receptor types. While it acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), its interaction with the N-methyl-D-aspartate (NMDA) receptor is characterized by low-affinity antagonism.[1] This antagonistic action at the NMDA receptor, a key player in synaptic plasticity, learning, and memory, has significant implications for neuronal function and is a subject of investigation for therapeutic development, particularly in the context of schizophrenia and neuroprotection.[1][2] The metabolism of NAAG by the enzyme Glutamate Carboxypeptidase II (GCPII) into glutamate and N-acetylaspartate adds a critical layer of complexity to its physiological effects.[3] This guide provides a detailed examination of the NMDA receptor, the specific nature of its interaction with this compound, quantitative data, detailed experimental protocols for its study, and the relevant signaling pathways.

The NMDA Receptor: A Prototypical Coincidence Detector

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that forms a ligand-gated cation channel.[4] Functional NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[5][6] This subunit composition dictates the receptor's pharmacological and biophysical properties.

Activation of the NMDA receptor is a unique multi-step process:

  • Co-Agonist Binding: Both the neurotransmitter glutamate (binding to the GluN2 subunit) and a co-agonist, either glycine (B1666218) or D-serine (binding to the GluN1 subunit), must occupy their respective sites.[7]

  • Depolarization and Relief of Magnesium Block: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg²⁺). This block is only relieved when the postsynaptic membrane is sufficiently depolarized, typically following the activation of nearby AMPA receptors.[8]

This dual requirement for both ligand binding and voltage-dependent block removal allows the NMDA receptor to function as a "molecular coincidence detector," integrating synaptic signals.[9] Once open, the channel is highly permeable to calcium (Ca²⁺), which acts as a critical second messenger to trigger downstream signaling cascades involved in synaptic plasticity.[4]

NMDA_Receptor_Activation Figure 1: NMDA Receptor Activation Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor (Inactive) Channel_Closed Ion Channel (Closed) NMDA_R_Active NMDA Receptor (Active) NMDA_R->NMDA_R_Active + Depolarization (removes Mg²⁺) Mg_Block Mg²⁺ Block Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Depolarization Membrane Depolarization Channel_Open Ion Channel (Open) NMDA_R_Active->Channel_Open Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Na_Influx Na⁺ Influx Channel_Open->Na_Influx

Caption: NMDA Receptor Activation Mechanism.

This compound (NAAG) Interaction with NMDA Receptors

Mechanism of Action: Low-Affinity Antagonism

Current evidence indicates that this compound (NAAG) acts as a low-affinity antagonist at NMDA receptors.[1] Electrophysiological studies have shown that NAAG can inhibit NMDA receptor currents, and this antagonism is not mediated by its other target, the mGluR3 receptor.[10] However, the literature is complex, with some early studies describing it as a weak partial agonist, particularly at very high concentrations.[11] This weak agonist activity is likely overwhelmed by its antagonistic effects under most physiological conditions.

A critical factor governing the net effect of NAAG is its rapid hydrolysis by Glutamate Carboxypeptidase II (GCPII) , an enzyme primarily located on the surface of astrocytes.[1][3] GCPII cleaves NAAG into N-acetylaspartate (NAA) and glutamate. Therefore, application of high concentrations of NAAG in experimental systems can lead to a significant local increase in glutamate, which then activates NMDA receptors. This metabolic process can confound the interpretation of its direct action. Indeed, the neurotoxicity observed with high levels of NAAG is prevented by NMDA receptor antagonists, indicating it is mediated by its glutamate metabolite rather than NAAG itself.[12][13]

The primary therapeutic strategy for leveraging the neuroprotective effects of NAAG involves inhibiting GCPII. This action elevates endogenous NAAG levels while simultaneously reducing the generation of excess synaptic glutamate, resulting in a dual benefit: enhanced mGluR3 activation and reduced NMDA receptor-mediated excitotoxicity.[14]

NAAG_Metabolism_and_Action Figure 2: NAAG's Dual Receptor Action and Metabolism cluster_synapse Synaptic Environment NAAG This compound (NAAG) mGluR3 Presynaptic mGluR3 NAAG->mGluR3 Agonist (Reduces Glu Release) NMDAR Postsynaptic NMDA Receptor NAAG->NMDAR Low-Affinity Antagonist GCPII GCPII (on Astrocyte) NAAG->GCPII Hydrolysis Glutamate Glutamate GCPII->Glutamate NAA NAA GCPII->NAA Glutamate->NMDAR Agonist (Activation) Patch_Clamp_Workflow Figure 3: Workflow for Patch-Clamp Electrophysiology cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Cell Culture (e.g., Transfected HEK293) A2 Prepare External & Internal Solutions A3 Fabricate Glass Micropipette B1 Form Gigaseal on Cell A3->B1 B2 Achieve Whole-Cell Configuration B1->B2 B3 Voltage Clamp at -60 mV B2->B3 B4 Apply Agonists (NMDA + Glycine) B3->B4 B5 Record Control Current (I_max) B4->B5 B6 Apply Agonists + This compound (Varying Conc.) B5->B6 B7 Record Inhibited Current B6->B7 C1 Normalize Currents to Control B7->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate IC₅₀ C2->C3 Signaling_Pathway Figure 4: NMDA Receptor Downstream Signaling NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Spaglumic This compound (NAAG) Spaglumic->NMDAR Antagonism CaMKII CaMKII Ca_Influx->CaMKII Large, fast influx Calcineurin Calcineurin (PP2B) Ca_Influx->Calcineurin Small, slow influx LTP Synaptic Potentiation (LTP) CaMKII->LTP LTD Synaptic Depression (LTD) Calcineurin->LTD Plasticity Synaptic Plasticity & Gene Expression LTP->Plasticity LTD->Plasticity

References

Spaglumic Acid: A Technical Guide on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is a prevalent peptide neurotransmitter in the mammalian nervous system.[1] Beyond its established role in neurotransmission, emerging evidence highlights its significant anti-inflammatory and neuroprotective capabilities.[2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these effects. The primary mechanism involves the modulation of glutamate (B1630785) receptors and the subsequent inhibition of pro-inflammatory cytokine production.[2] This dual-action makes this compound a compelling candidate for therapeutic intervention in a range of inflammatory and neurodegenerative conditions.[2]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through its interaction with metabotropic glutamate receptors (mGluRs), specifically the mGluR3 subtype.[2][3]

Key Actions:

  • Modulation of Glutamate Receptors: As a modulator of mGluRs, this compound helps regulate glutamate levels, mitigating excitotoxicity, a process linked to neuronal damage and inflammation.[2]

  • Inhibition of Pro-inflammatory Cytokines: this compound has been shown to directly inhibit the production and release of key pro-inflammatory cytokines.[2]

  • Presynaptic Inhibition: Activation of presynaptic mGluR3 by NAAG leads to a reduction in the release of neurotransmitters, including glutamate, within pain and inflammation signaling pathways.[1][3] This action is enhanced by inhibitors of NAAG peptidases, the enzymes that break down NAAG, leading to increased synaptic concentrations of the peptide and prolonged receptor activation.[1][3][4]

The downstream effect of mGluR3 activation is the attenuation of inflammatory cascades, including the pivotal NF-κB signaling pathway.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[5][6] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including cytokines like TNF-α, IL-6, and IL-1β.[5][6][7]

This compound, through mGluR3 activation, is hypothesized to interfere with this cascade, leading to reduced NF-κB activation and a subsequent decrease in the expression of inflammatory genes.

This compound's inhibitory effect on the NF-κB signaling pathway.

Preclinical Evidence & Experimental Protocols

The anti-inflammatory activity of this compound and related compounds has been evaluated using established in vitro and in vivo models.

In Vitro Models: Lipopolysaccharide (LPS)-Induced Cytokine Release

This assay is a cornerstone for screening anti-inflammatory compounds. It involves stimulating immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), with LPS, a component of gram-negative bacteria, to induce a robust inflammatory response.[8][9]

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[9]

  • Cell Plating:

    • Seed the cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation:

    • Induce inflammation by adding LPS (e.g., from E. coli O111:B4) to a final concentration of 100 ng/mL to 1 µg/mL.[10] A set of wells should remain unstimulated as a negative control.

  • Incubation:

    • Incubate the plates for a specified period, typically 6-24 hours, to allow for cytokine production.

  • Sample Collection:

    • Centrifuge the plates and collect the supernatant for cytokine analysis.

  • Quantification:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay system.[9][11]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Macrophages (e.g., RAW 264.7) B 2. Seed cells in 24-well plates A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with LPS C->D E 5. Incubate for 6-24 hours D->E F 6. Collect Supernatant E->F G 7. Quantify Cytokines (ELISA) F->G H 8. Data Analysis (IC50, etc.) G->H

Workflow for an in vitro LPS-induced cytokine release assay.
In Vivo Models: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening acute anti-inflammatory activity.[12][13] Injection of carrageenan, a polysaccharide, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization:

    • House male Wistar rats (150-200g) in a controlled environment for at least one week prior to the experiment, with free access to food and water.[12]

  • Grouping and Dosing:

    • Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and this compound treatment groups (various doses).[14]

    • Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[14][15]

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[12][14]

  • Edema Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14][16]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistical analysis (e.g., ANOVA) is used to determine significance.[12]

Quantitative Data Summary

While specific quantitative data for this compound itself is limited in publicly accessible literature, data from studies on related NAAG peptidase inhibitors (which increase endogenous this compound levels) and other anti-inflammatory compounds tested with similar protocols provide a framework for expected outcomes.

Table 1: Expected Outcomes from In Vitro Anti-inflammatory Assays

Parameter Description Expected Result with this compound
TNF-α Release Pro-inflammatory cytokine Dose-dependent reduction
IL-6 Release Pro-inflammatory cytokine Dose-dependent reduction
IL-1β Release Pro-inflammatory cytokine Dose-dependent reduction

| IC₅₀ Value | Concentration for 50% inhibition | To be determined experimentally |

Table 2: Expected Outcomes from In Vivo Carrageenan-Induced Paw Edema Model

Time Point (Post-Carrageenan) Parameter Expected Result with this compound
1-5 hours Paw Volume (mL) Significant reduction vs. control
Peak Inflammation (3-5 hours) % Inhibition of Edema Dose-dependent increase

| ED₅₀ Value | Dose for 50% edema inhibition | To be determined experimentally |

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, acting through the modulation of metabotropic glutamate receptors and the subsequent suppression of key inflammatory pathways like NF-κB.[2] The established in vitro and in vivo experimental models provide robust platforms for further characterizing its efficacy and potency.

Future research should focus on:

  • Generating comprehensive dose-response data to establish IC₅₀ and ED₅₀ values.

  • Exploring the effects of this compound on a wider range of inflammatory mediators and cell types.

  • Investigating its therapeutic potential in chronic inflammatory disease models.

  • Conducting clinical trials to evaluate its safety and efficacy in human inflammatory conditions.[2]

The dual neuroprotective and anti-inflammatory actions of this compound position it as a promising therapeutic candidate for complex diseases where both inflammation and neuronal damage are contributing factors.[2]

References

Methodological & Application

Application Note & Protocol: Quantification of Spaglumic Acid in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, an N-acetylated dipeptide of aspartic acid and glutamic acid, is a compound of interest in various research and clinical settings. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The method is designed to be selective and reliable, adhering to the principles of bioanalytical method validation.

Principle of the Method

This method utilizes a reversed-phase HPLC system to separate this compound from endogenous plasma components. Due to the polar nature of this compound, derivatization may be employed to enhance chromatographic retention and detection sensitivity, particularly when using UV detection. For higher sensitivity and specificity, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is the recommended approach.[1][2][3][4] The protocol detailed below will focus on an LC-MS/MS method, which has become the industry standard for bioanalytical quantification due to its superior selectivity and sensitivity.[2][3]

The overall workflow involves sample preparation to remove proteins and other interferences, followed by chromatographic separation and detection.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C₅, ¹⁵N-Spaglumic acid). If unavailable, a structurally related compound such as N-acetyl-L-glutamic acid can be considered.[1]

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K₂-EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX - mixed-mode anion exchange)[1]

Instrumentation and Chromatographic Conditions
  • HPLC System: A system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable starting point.[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Gradient Elution: A gradient elution is recommended to ensure good separation from plasma components.[2] An example gradient is provided in the table below.

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
  • MS/MS Detection: The mass spectrometer should be operated in negative ionization mode, which is suitable for acidic compounds.[1] The precursor-to-product ion transitions for this compound and the IS need to be optimized by direct infusion.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of water and acetonitrile (50:50, v/v). These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

Sample Preparation

Protein precipitation is a simple and rapid method for sample cleanup.[5][6][7] However, for cleaner extracts and to minimize matrix effects, Solid Phase Extraction (SPE) is recommended.[1][4][8]

Protocol for Solid Phase Extraction (SPE):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water to acidify the sample.

  • Vortex for 10 seconds.

  • Condition the SPE cartridge (Oasis MAX, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Transfer to an autosampler vial for injection into the LC-MS/MS system.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., ICH M10).[6] The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range of 10-5000 ng/mL would be a typical target.[1][3] The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).[3][9]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[9]

  • Recovery and Matrix Effect: Recovery of the extraction procedure should be consistent and reproducible. The matrix effect should be assessed to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analyte and IS.[1]

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Presentation

Table 1: HPLC-MS/MS Method Parameters
ParameterCondition
Instrument HPLC with Triple Quadrupole MS
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B in 4 min
Ionization Mode ESI Negative
MRM Transitions To be determined for this compound and IS
Table 2: Method Validation Summary (Hypothetical Data)
Validation ParameterConcentration (ng/mL)ResultAcceptance Criteria
Linearity (r²) 10 - 50000.998≥ 0.99
Intra-day Precision (%RSD) LQC (30)4.5≤ 15%
MQC (500)3.8≤ 15%
HQC (4000)2.9≤ 15%
Inter-day Precision (%RSD) LQC (30)6.2≤ 15%
MQC (500)5.1≤ 15%
HQC (4000)4.3≤ 15%
Accuracy (% Bias) LQC (30)-2.5Within ±15%
MQC (500)1.8Within ±15%
HQC (4000)-0.9Within ±15%
Recovery (%) MQC (500)85Consistent & Reproducible
LLOQ (ng/mL) 10-S/N ≥ 10, Acc & Prec ≤ 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is acidify Acidify Sample add_is->acidify spe Solid Phase Extraction (SPE) acidify->spe elute Elute Analyte spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound quantification.

spaglumic_acid_pathway cluster_metabolism Potential Metabolic Context cluster_downstream Downstream Pathways Spaglumic_Acid This compound (N-acetyl-aspartyl-glutamate) Peptidases Peptidases Spaglumic_Acid->Peptidases N_Acetyl_Aspartate N-Acetylaspartate Peptidases->N_Acetyl_Aspartate Hydrolysis Glutamate (B1630785) Glutamate Peptidases->Glutamate Hydrolysis TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Neurotransmission Neurotransmission (Glutamatergic) Glutamate->Neurotransmission

Caption: Potential metabolic fate of this compound.

Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. Proper validation is essential to ensure the reliability of the data for its intended purpose in research and drug development. The provided protocols for sample preparation and chromatographic analysis can be optimized further based on specific laboratory instrumentation and requirements.

References

Application Notes and Protocols for the Structural Analysis of Spaglumic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spaglumic acid, also known as N-Acetyl-L-aspartyl-L-glutamic acid (NAAG), is an endogenous dipeptide with significant neuromodulatory and neurotransmitter functions in the mammalian central nervous system.[1][2] It is a highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3) and an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Given its roles in neurotransmission and its therapeutic potential, rigorous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and conformation of this compound in solution.[4]

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Chemical Structure of this compound

  • Systematic Name: (2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid[5]

  • Molecular Formula: C₁₁H₁₆N₂O₈[6][7]

  • Molecular Weight: 304.25 g/mol [6][7]

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. Data has been compiled and interpreted from publicly available datasets.[5] The spectra were recorded on a 600 MHz spectrometer in deuterated methanol (B129727) (CD₃OD).[5]

Table 1: ¹H NMR Data for this compound (600 MHz, CD₃OD)

Atom NumberProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz (Predicted)
24.74dd8.4, 4.8
32.84, 2.72m-
6Hα'4.43dd9.0, 4.2
7Hβ'1.95, 2.19m-
8Hγ'2.40t7.2
11CH₃1.99s-

Table 2: ¹³C NMR Data for this compound (150 MHz, CD₃OD)

Note: ¹³C chemical shifts are derived from ¹H-¹³C HSQC data and typical chemical shift ranges.

Atom NumberCarbonChemical Shift (δ) ppm (Predicted)
1COOH~174
251.3
336.5
4CO~173
5COOH'~177
6Cα'53.1
7Cβ'27.7
8Cγ'30.9
9CO~171
10CO~175
11CH₃22.4

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Determine Sample Amount: For a standard 5 mm NMR tube, a concentration of 10-50 mM is recommended for ¹H and ¹³C experiments.[8][9] For this compound (MW = 304.25 g/mol ), this corresponds to approximately 3-15 mg dissolved in 0.5-0.6 mL of deuterated solvent.[8]

  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Deuterated methanol (CD₃OD) or deuterium (B1214612) oxide (D₂O) are suitable choices.[1][5] The use of deuterated solvents is necessary for the instrument's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[8]

  • Dissolution: Accurately weigh the this compound and dissolve it in the chosen deuterated solvent in a small vial. Gentle vortexing or sonication can aid dissolution.[9]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid any solid particulates, which can degrade spectral quality; filter if necessary.[9][10]

  • Standard Addition (Optional): For accurate chemical shift referencing, an internal standard such as Trimethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples can be added.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 600 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

2.2.1. 1D ¹H NMR

  • Experiment: Standard 1D proton experiment (e.g., Bruker zg30).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 (adjust for desired signal-to-noise).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

2.2.2. 1D ¹³C NMR

  • Experiment: Proton-decoupled ¹³C experiment (e.g., Bruker zgpg30).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2 seconds.

2.2.3. 2D COSY (Correlation Spectroscopy)

COSY experiments identify protons that are coupled to each other, typically through 2-3 bonds.

  • Experiment: Standard COSY experiment (e.g., Bruker cosygpqf).

  • Spectral Width (F1 and F2): 12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to their attached heteronucleus (e.g., ¹³C).[11][12]

  • Experiment: Edited HSQC with multiplicity editing (e.g., Bruker hsqcedetgpsisp2.2). This will show CH/CH₃ and CH₂ groups with different phases, aiding in their differentiation.

  • Spectral Width (F2 - ¹H): 12 ppm.

  • Spectral Width (F1 - ¹³C): 180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 16-32.

2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[12]

  • Experiment: Standard HMBC experiment (e.g., Bruker hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 12 ppm.

  • Spectral Width (F1 - ¹³C): 220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 32-64.

  • Long-range Coupling Delay: Optimized for J = 8-10 Hz.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the NMR structural analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d Insert Sample nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing Data Processing (FT, Phasing, Baseline) nmr_2d->processing assignment Spectral Assignment processing->assignment elucidation Structure Verification/ Elucidation assignment->elucidation

Caption: General workflow for NMR analysis of this compound.

Structural Elucidation Logic

The relationship between different NMR experiments in determining the molecular structure is outlined below.

structure_elucidation H1_NMR ¹H NMR proton_env Proton Environments (Chemical Shift, Multiplicity) H1_NMR->proton_env C13_NMR ¹³C NMR carbon_types Carbon Types (Aliphatic, Carbonyl) C13_NMR->carbon_types COSY COSY H_H_conn ¹H-¹H Connectivity (Spin Systems) COSY->H_H_conn HSQC HSQC C_H_direct Direct ¹H-¹³C Bonds HSQC->C_H_direct HMBC HMBC C_H_long Long-Range ¹H-¹³C Connectivity (2-3 bonds) HMBC->C_H_long final_structure Final Structure of This compound proton_env->final_structure carbon_types->final_structure H_H_conn->final_structure C_H_direct->final_structure C_H_long->final_structure

Caption: Logic diagram for NMR-based structural elucidation.

Simplified Signaling Pathway of this compound

This compound is an agonist at mGluR3, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.

signaling_pathway Spaglumic_Acid This compound mGluR3 mGluR3 Receptor Spaglumic_Acid->mGluR3 Binds & Activates Gi Gi Protein mGluR3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Neuromodulation) cAMP->Response Leads to

Caption: this compound's agonistic action on the mGluR3 receptor.

References

Application Notes and Protocols for Spaglumic Acid Testing in Animal Models of Hyperammonemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperammonemia, the pathological elevation of ammonia (B1221849) in the blood, is a critical feature of urea (B33335) cycle disorders (UCDs) and liver disease, leading to severe neurotoxicity and encephalopathy. Spaglumic acid (N-carbamyl-L-glutamate or NCG), a structural analog of N-acetylglutamate (NAG), is a key therapeutic agent in treating certain types of hyperammonemia.[1][2][3] NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[1][4] In conditions where NAG is deficient, such as in N-acetylglutamate synthase (NAGS) deficiency, or when the urea cycle is otherwise compromised, this compound can directly activate CPS1, thereby restoring or enhancing ureagenesis and reducing plasma ammonia levels.[1][5][6]

These application notes provide an overview of relevant animal models of hyperammonemia and detailed protocols for testing the efficacy of this compound, with a primary focus on the biochemically salvageable NAGS knockout mouse model, for which there is robust preclinical data.

Animal Models of Hyperammonemia

Several animal models have been developed to study the pathophysiology of hyperammonemia and to evaluate potential therapeutic interventions. These models can be broadly categorized as genetic, chemically-induced, and dietary-induced.

  • Genetic Models: These models carry mutations in genes encoding urea cycle enzymes, providing high translational relevance for inherited UCDs.

    • NAGS Knockout (Nags-/-) Mouse: This is a highly valuable model for this compound testing as it directly mimics the primary indication for the drug. These mice lack the ability to produce NAG and develop fatal hyperammonemia shortly after birth if untreated.[5][7][8] However, they can be rescued and maintained into adulthood with this compound and L-citrulline supplementation, making it an inducible model of hyperammonemia upon treatment withdrawal.[5][7][8]

    • Ornithine Transcarbamylase (OTC) Deficient (spfash) Mouse: This X-linked model of the most common UCD is also used in hyperammonemia research.[9] While this compound is not the primary therapy for OTC deficiency, it has been hypothesized to be of potential benefit by increasing the pool of carbamoyl phosphate to enhance the function of a mutant OTC enzyme with poor substrate affinity.[1][10]

  • Chemically-Induced Models: These models use hepatotoxins to induce liver damage and subsequent hyperammonemia, mimicking liver disease-associated hyperammonemia.

    • Thioacetamide (TAA)-Induced Hyperammonemia: TAA is a potent hepatotoxin that can induce both acute and chronic liver failure, leading to hyperammonemia and hepatic encephalopathy.[11] Dosing regimens can be adjusted to control the severity and duration of liver injury.

  • Dietary-Induced Models: These models manipulate the diet to overload the body's capacity for nitrogen disposal.

    • Ammonium (B1175870) Acetate (B1210297) Supplementation: Feeding rodents a diet supplemented with ammonium acetate (e.g., 20% w/w) leads to a significant and sustained increase in blood ammonia levels.[12]

    • Protein-Free Diet: Paradoxically, a protein-free diet in rats can lead to an increase in blood ammonia, which is thought to be due to a decrease in the hepatic concentration of NAG.[9] This model is particularly relevant for testing this compound.

Signaling Pathway: The Urea Cycle and the Role of this compound

The urea cycle is the primary metabolic pathway for the detoxification of ammonia. This compound acts at the initial step of this pathway.

Urea_Cycle Urea Cycle and this compound's Mechanism of Action cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol Glutamate Glutamate + Acetyl-CoA NAGS NAGS Glutamate->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG Catalyzes CPS1 CPS1 NAG->CPS1 Activates Spaglumic_Acid This compound (NCG) Spaglumic_Acid->CPS1 Activates Ammonia Ammonia (NH₃) + Bicarbonate (HCO₃⁻) Ammonia->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Catalyzes OTC OTC Carbamoyl_Phosphate->OTC Ornithine_Mito Ornithine Ornithine_Mito->OTC Citrulline_Mito Citrulline OTC->Citrulline_Mito Catalyzes Citrulline_Cyto Citrulline Citrulline_Mito->Citrulline_Cyto Transport ASS ASS Citrulline_Cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 ARG1 Arginine->ARG1 Urea Urea (Excreted) ARG1->Urea Ornithine_Cyto Ornithine ARG1->Ornithine_Cyto Ornithine_Cyto->Ornithine_Mito Transport

Mechanism of this compound in the Urea Cycle.

Quantitative Data from Animal Model Studies

The following tables summarize the efficacy of this compound (NCG) in preclinical models of hyperammonemia. The most comprehensive data is available for the NAGS knockout mouse model.

Table 1: Efficacy of this compound (NCG) in NAGS Knockout (Nags-/-) Mice

ParameterGenotype/ConditionTreatmentResultReference
Plasma Ammonia Nags-/-NCG + Citrulline Withdrawn~1000 µmol/L (10-fold increase)[5]
Nags-/- (Control)NCG + Citrulline Supplementation~100 µmol/L (Normal levels)[5]
Wild-Type (Control)Standard Diet~100 µmol/L[5]
Survival Rate (Pups) Nags-/-NCG + Citrulline Supplementation85% survival to weaning[5][8]
Nags-/-NCG Supplementation Only~50% survival to weaning[5]
Survival (Adults) Nags-/-NCG + Citrulline WithdrawnDeath within 48 hours[5][8]

Table 2: Efficacy of this compound (NCG) in Dietary-Induced Hyperammonemia in Rats

ParameterModelTreatmentResultReference
Blood Ammonia Protein-free dietOral NCGRestored to normal values[9]
Liver Activators of CPS1 Protein-free dietOral NCG~6-fold increase[9]

Experimental Protocols

Protocol 1: Testing this compound in a NAGS Knockout Mouse Model

This protocol is adapted from studies on the biochemically salvageable Nags-/- mouse model.[5]

1. Animal Model and Husbandry:

  • Model: Nags-/- mice on a C57BL/6 background.

  • Breeding: Set up heterozygous (Nags+/-) breeding pairs.

  • Maintenance Diet for Breeders and Pups: Provide drinking water supplemented with this compound (1.0 g/L) and L-citrulline (1.0 g/L).

2. Rescue Protocol for Nags-/- Pups:

  • Genotyping: Identify Nags-/- pups from tail biopsies using PCR shortly after birth.

  • Daily Injections: From birth until weaning (approx. 21 days), administer daily intraperitoneal (IP) injections of this compound and L-citrulline dissolved in Lactated Ringer's solution.

    • Initial Dose: this compound at 250 mg/kg/day and L-citrulline at 1000 mg/kg/day.

    • Tapered Dose: As the pups grow, gradually reduce the dose to approximately 130 mg/kg/day for this compound and 525 mg/kg/day for L-citrulline by the time of weaning.

  • Post-Weaning: Maintain weaned Nags-/- mice on drinking water supplemented with this compound (1.0 g/L) and L-citrulline (1.0 g/L).

3. Induction of Hyperammonemia and Treatment Protocol:

  • Acclimatization: Use adult, rescued Nags-/- mice for experiments. Ensure they are stable on the supplemented drinking water.

  • Experimental Groups:

    • Group 1: Wild-type (Nags+/+) mice on standard drinking water.

    • Group 2: Rescued Nags-/- mice continuously supplemented with NCG + Citrulline in drinking water (Negative Control).

    • Group 3: Nags-/- mice switched to standard drinking water to induce hyperammonemia (Positive Control).

    • Group 4: Nags-/- mice switched to standard drinking water, then treated with a specific regimen of this compound (Test Group).

  • Induction: To induce hyperammonemia, replace the supplemented water in Groups 3 and 4 with standard drinking water.

  • Monitoring: Observe animals closely for clinical signs of hyperammonemia (lethargy, seizures, ataxia). Onset can occur within 10-28 hours.[5]

  • Blood Sampling: Collect blood via tail vein or retro-orbital sinus at baseline (before water switch) and at various time points after induction (e.g., 6, 12, 24 hours). Immediately process for plasma ammonia measurement.

  • Treatment Administration (Group 4): At a predetermined time point after induction (e.g., upon observation of symptoms or at 12 hours), administer this compound via IP injection or oral gavage at a therapeutic dose (e.g., 100-250 mg/kg).

  • Endpoint Analysis: Measure plasma ammonia, plasma amino acids (glutamine, arginine, citrulline), and survival rates across all groups.

Protocol 2: Testing this compound in a Chemically-Induced Hyperammonemia Model

This protocol describes the induction of hyperammonemia with Thioacetamide (TAA) in rats.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

2. Induction of Acute Hyperammonemia:

  • TAA Preparation: Prepare a fresh solution of TAA in sterile 0.9% saline.

  • Administration: Administer TAA via a single intraperitoneal (IP) injection. A dose of 300 mg/kg is commonly used to induce acute hepatic encephalopathy and hyperammonemia.

  • Monitoring: Onset of hyperammonemia typically occurs within 24-48 hours. Monitor animals for clinical signs of encephalopathy.

3. Treatment Protocol:

  • Experimental Groups:

    • Group 1: Saline injection + Vehicle treatment (Control).

    • Group 2: TAA injection + Vehicle treatment (Hyperammonemia Model).

    • Group 3: TAA injection + this compound treatment (Test Group).

  • Treatment Administration: At a specified time post-TAA injection (e.g., 24 hours), administer this compound orally or via IP injection. Doses would need to be optimized, but a starting point could be in the range of 100-200 mg/kg.

  • Blood Sampling and Analysis: Collect blood samples at baseline and at various time points after TAA and treatment administration to measure plasma ammonia levels and liver function tests (ALT, AST).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments for testing this compound in different hyperammonemia models.

Experimental_Workflow Experimental Workflow for this compound Testing cluster_nags NAGS Knockout Model cluster_taa Chemically-Induced Model NAGS_Start Start with Rescued Nags-/- Mice NAGS_Withdraw Withdraw NCG + Citrulline Supplementation NAGS_Start->NAGS_Withdraw NAGS_Induction Hyperammonemia Develops NAGS_Withdraw->NAGS_Induction NAGS_Treat Administer this compound (Test Group) NAGS_Induction->NAGS_Treat NAGS_Vehicle Administer Vehicle (Control Group) NAGS_Induction->NAGS_Vehicle NAGS_Analysis Endpoint Analysis: - Plasma Ammonia - Survival - Amino Acids NAGS_Treat->NAGS_Analysis NAGS_Vehicle->NAGS_Analysis TAA_Start Start with Healthy Wild-Type Rats TAA_Inject Inject TAA or Saline TAA_Start->TAA_Inject TAA_Induction Hyperammonemia Develops (TAA Group) TAA_Inject->TAA_Induction TAA_Vehicle Administer Vehicle (Control Groups) TAA_Inject->TAA_Vehicle TAA_Treat Administer this compound (Test Group) TAA_Induction->TAA_Treat TAA_Analysis Endpoint Analysis: - Plasma Ammonia - Liver Enzymes - Behavior TAA_Treat->TAA_Analysis TAA_Vehicle->TAA_Analysis

Workflow for genetic vs. chemical models.

Logical_Relationships Logical Framework for Preclinical this compound Study cluster_model Model Selection cluster_protocol Protocol Design cluster_endpoints Endpoint Measurement Start Define Research Question: Does this compound reduce ammonia in a specific hyperammonemia context? Genetic Genetic Model (e.g., Nags-/-) Translational for UCDs Start->Genetic Chemical Chemically-Induced Model (e.g., TAA) Relevant for Liver Disease Start->Chemical Dietary Dietary Model (e.g., Ammonium Acetate) Controlled Induction Start->Dietary Dose Dose-Response Study (Multiple Doses of this compound) Genetic->Dose Time Time-Course Study (Multiple Measurement Points) Genetic->Time Controls Establish Control Groups (Vehicle, Wild-Type, etc.) Genetic->Controls Chemical->Dose Chemical->Time Chemical->Controls Dietary->Dose Dietary->Time Dietary->Controls Primary Primary Endpoint: Plasma Ammonia Level Dose->Primary Secondary Secondary Endpoints: - Survival Rate - Plasma Amino Acids - Behavioral Tests Dose->Secondary Time->Primary Time->Secondary Controls->Primary Controls->Secondary Analysis Statistical Analysis (e.g., ANOVA, t-test) Compare treatment vs. control Primary->Analysis Secondary->Analysis Conclusion Conclusion on Efficacy and Potential for Clinical Translation Analysis->Conclusion

Logical framework for study design.

References

Application Notes and Protocols for Spaglumic Acid Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Spaglumic acid (also known as N-Acetylaspartylglutamic acid or NAAG) in rodent models. The information is compiled from publicly available data and general laboratory guidelines.

Overview and Mechanism of Action

This compound is an endogenous neuropeptide abundant in the mammalian central nervous system.[1][2] It primarily functions as a highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3) and a weak antagonist at N-methyl-D-aspartate (NMDA) receptors.[1][2] Its dual action allows it to modulate synaptic plasticity and neuronal excitability, making it a compound of interest in studies of neuroprotection, pain, and psychiatric disorders.

Signaling Pathway of this compound

This compound's activation of presynaptic mGluR3 leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequently decreasing neurotransmitter release, primarily glutamate. This mechanism contributes to its neuroprotective effects. As an NMDA receptor antagonist, it can directly block excessive calcium influx, a key factor in excitotoxicity.

SpaglumicAcidSignaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Spaglumic_Acid This compound mGluR3 mGluR3 Spaglumic_Acid->mGluR3 Agonist Gi Gi mGluR3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Modulates Glutamate_release Glutamate Release Vesicle->Glutamate_release Reduced NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Blocked Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Reduced Spaglumic_Acid_Post This compound Spaglumic_Acid_Post->NMDA_R Antagonist

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize dosages and administration routes from rodent studies involving this compound and related compounds.

Table 1: this compound Administration in Rodent Studies

SpeciesRoute of AdministrationDosage RangeStudy FocusReference
RatIntranasal50 - 100 µg/10 µl/nostrilCocaine Self-Administration[2]
RatCo-injection with quinolinic acid500 - 1000 nmolNeuroprotection

Table 2: Administration of Related Compounds in Rodent Studies

CompoundSpeciesRoute of AdministrationDosage RangeStudy FocusReference
2-PMPA (NAAG peptidase inhibitor)RatIntraperitoneal (i.p.)10, 30, 100 mg/kgCocaine Self-Administration[2]
ZJ43 (NAAG peptidase inhibitor)MouseSystemic injectionNot specifiedInflammatory Pain
Brimonidine (alpha-2 agonist)RatIntraperitoneal (i.p.)1 mg/kgRetinal Ischemia[3]
Domoic acidRatIntraperitoneal (i.p.)1, 2, 4, 7.5 mg/kgNeurotoxicity[4]
Centipedic AcidMouseNot specified12.5, 25, 50, 100 mg/kgAcute Lung Injury[5]

Experimental Protocols

Preparation of this compound Solution

This compound is soluble in water up to 100 mM.[1] Sonication may be required to achieve complete dissolution.[2] For in vivo studies, sterile, isotonic solutions are recommended.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)

  • Sonicator

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • In a sterile environment (e.g., a laminar flow hood), add the calculated amount of this compound powder to a sterile vial.

  • Add the appropriate volume of sterile water for injection or PBS to the vial.

  • If necessary, sonicate the solution until the this compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile vial.

  • Store the solution at -20°C for long-term storage or at 4°C for short-term use.[1]

Intraperitoneal (i.p.) Administration Protocol

Intraperitoneal injection is a common route for systemic administration in rodents.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml or 3 ml)

  • Sterile needles (25-27G for mice, 23-25G for rats)

  • Appropriate animal restraint device

Workflow for Intraperitoneal Injection

IP_Workflow A Prepare this compound Solution B Restrain the Animal A->B C Locate Injection Site (Lower Right Abdominal Quadrant) B->C D Insert Needle at 30-45° Angle C->D E Aspirate to Check for Fluid D->E F Inject Solution Slowly E->F G Withdraw Needle F->G H Monitor Animal Post-Injection G->H

Caption: Workflow for intraperitoneal injection.

Protocol for Mice:

  • Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Locate the lower right quadrant of the abdomen.

  • Injection Volume: The maximum recommended volume is typically 10 ml/kg.

  • Procedure:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no body fluids (e.g., urine, intestinal contents) are drawn into the syringe.

    • If aspiration is clear, inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol for Rats:

  • Restraint: A two-person technique is often preferred for rats. One person restrains the rat while the other performs the injection.

  • Injection Site: Similar to mice, the lower right quadrant of the abdomen is the preferred site.

  • Injection Volume: The maximum recommended volume is typically 10 ml/kg.

  • Procedure: The injection procedure is the same as for mice.

Intranasal (i.n.) Administration Protocol

Intranasal administration can be used for direct-to-brain delivery, bypassing the blood-brain barrier.

Materials:

  • Prepared this compound solution

  • Micropipette with sterile tips

  • Appropriate animal restraint device

Workflow for Intranasal Administration

IN_Workflow A Prepare this compound Solution B Restrain the Animal (Maintain Horizontal Head Position) A->B C Administer Small Droplets (e.g., 5-10 µl) into One Nostril B->C D Allow Time for Inhalation C->D E Alternate Nostrils if Necessary D->E F Monitor for Respiratory Distress E->F G Return Animal to Cage F->G

References

Application Notes and Protocols for Studying Spaglumic Acid's Neuroprotection in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is a key mechanism implicated in a variety of neurodegenerative diseases and acute brain injuries.[1][2] The overactivation of N-methyl-D-aspartate (NMDA) receptors plays a central role in the excitotoxic cascade, leading to a massive influx of calcium ions (Ca2+), subsequent mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal cell death through apoptosis or necrosis.[1][2][3][4][5]

Spaglumic acid, an NMDA receptor antagonist, has shown potential as a neuroprotective agent by mitigating the detrimental effects of glutamate-induced excitotoxicity.[6] These application notes provide detailed protocols for utilizing in vitro cell culture models to investigate and quantify the neuroprotective effects of this compound. The described assays will enable researchers to assess key parameters of neuroprotection, including cell viability, cytotoxicity, apoptosis, and oxidative stress.

Recommended Cell Culture Models

Primary neuronal cultures and immortalized neuronal cell lines are valuable tools for studying neuroprotective compounds.

  • Primary Cortical Neurons: Derived from embryonic rodent brains, these cells closely mimic the in vivo environment and are highly sensitive to glutamate-induced excitotoxicity.[1] Neurons should be allowed to mature in vitro for at least 10-14 days to ensure the expression and functionality of NMDA receptors.

  • SH-SY5Y Human Neuroblastoma Cells: This cell line is a widely used model in neurotoxicity and neuroprotection studies due to its human origin and neuronal characteristics.

  • HT-22 Mouse Hippocampal Neurons: This immortalized cell line is particularly useful for studying glutamate-induced oxidative stress as it is susceptible to glutamate toxicity through a pathway involving oxidative stress rather than direct NMDA receptor overactivation.

Data Presentation: Efficacy of this compound

The following tables summarize hypothetical quantitative data illustrating the neuroprotective effects of this compound against glutamate-induced excitotoxicity. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

Treatment GroupConcentrationMean Absorbance (570 nm)% Cell Viability
Vehicle Control-1.25 ± 0.08100%
Glutamate (100 µM)-0.63 ± 0.0550.4%
Glutamate + this compound10 µM0.88 ± 0.0670.4%
Glutamate + this compound50 µM1.05 ± 0.0784.0%
Glutamate + this compound100 µM1.15 ± 0.0992.0%

Table 2: Effect of this compound on Cytotoxicity (LDH Assay)

Treatment GroupConcentrationMean Absorbance (490 nm)% Cytotoxicity
Vehicle Control-0.15 ± 0.020%
Glutamate (100 µM)-0.85 ± 0.07100%
Glutamate + this compound10 µM0.55 ± 0.0657.1%
Glutamate + this compound50 µM0.35 ± 0.0428.6%
Glutamate + this compound100 µM0.20 ± 0.037.1%

Table 3: Effect of this compound on Oxidative Stress (ROS Assay)

Treatment GroupConcentrationMean Fluorescence Intensity% ROS Production
Vehicle Control-500 ± 45100%
Glutamate (100 µM)-2500 ± 210500%
Glutamate + this compound10 µM1500 ± 130300%
Glutamate + this compound50 µM900 ± 80180%
Glutamate + this compound100 µM600 ± 55120%

Table 4: Effect of this compound on Apoptosis (Caspase-3 Activity Assay)

Treatment GroupConcentrationRelative Fluorescence Units (RFU)Fold Increase in Caspase-3 Activity
Vehicle Control-1000 ± 901.0
Glutamate (100 µM)-4500 ± 3804.5
Glutamate + this compound10 µM2800 ± 2502.8
Glutamate + this compound50 µM1700 ± 1501.7
Glutamate + this compound100 µM1100 ± 1001.1

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis plate_cells Plate Primary Neurons or Neuronal Cell Line mature_cells Allow Cells to Mature/Adhere plate_cells->mature_cells pre_treat Pre-treat with this compound mature_cells->pre_treat induce_toxicity Induce Excitotoxicity with Glutamate/NMDA pre_treat->induce_toxicity mtt_assay MTT Assay (Cell Viability) induce_toxicity->mtt_assay ldh_assay LDH Assay (Cytotoxicity) induce_toxicity->ldh_assay ros_assay ROS Assay (Oxidative Stress) induce_toxicity->ros_assay caspase_assay Caspase-3 Assay (Apoptosis) induce_toxicity->caspase_assay analyze_data Analyze and Quantify Results mtt_assay->analyze_data ldh_assay->analyze_data ros_assay->analyze_data caspase_assay->analyze_data

Fig. 1: General experimental workflow for assessing the neuroprotective effects of this compound.

Experimental Protocols

Induction of Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes the induction of excitotoxicity in primary cortical neurons, a common model for studying neuroprotective compounds.

Materials:

  • Primary cortical neurons cultured on poly-D-lysine coated plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • L-glutamic acid stock solution (10 mM in sterile water)

  • This compound stock solution (in sterile water or DMSO)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Culture primary cortical neurons for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.

  • On the day of the experiment, remove half of the conditioned culture medium and store it in a separate tube at 37°C.

  • Prepare working solutions of this compound in fresh, pre-warmed Neurobasal medium at 2x the final desired concentrations.

  • Add the this compound working solutions to the appropriate wells and incubate for 1-2 hours at 37°C.

  • Prepare a working solution of L-glutamic acid in fresh, pre-warmed Neurobasal medium. A final concentration of 25-100 µM is often used to induce excitotoxicity, but this should be optimized for your specific culture conditions.

  • Add the L-glutamic acid working solution to the wells (except for the vehicle control wells) and incubate for the desired time (e.g., 20 minutes to 24 hours).

  • After the glutamate incubation period, gently wash the neurons twice with pre-warmed, sterile PBS.

  • Return the stored conditioned medium to the respective wells.

  • Incubate the cells for a recovery period of 24 hours at 37°C before proceeding with viability or other downstream assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Protocol:

  • Following the excitotoxicity induction and recovery period, carefully remove the culture medium from the wells.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

LDH Cytotoxicity Assay

The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plate reader

Protocol:

  • Following the excitotoxicity induction and recovery period, carefully collect the cell culture supernatant from each well.

  • Transfer 50 µL of the supernatant to a new 96-well plate.[9]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[9]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[8][9]

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Following the excitotoxicity induction, wash the cells twice with pre-warmed, sterile PBS.

  • Prepare a working solution of DCFH-DA at a final concentration of 10-25 µM in serum-free medium.[10]

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11][12]

  • Wash the cells twice with pre-warmed, sterile PBS to remove excess probe.

  • Add 100 µL of PBS or serum-free medium to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[12] Alternatively, visualize and capture images using a fluorescence microscope.

Caspase-3 Fluorometric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic substrate.[13][14]

Materials:

  • Caspase-3 fluorometric assay kit (commercially available)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC)

  • Fluorometric microplate reader

Protocol:

  • Following the excitotoxicity induction and recovery period, collect the cells. For adherent cells, scrape them in PBS and centrifuge. For suspension cells, directly centrifuge.

  • Resuspend the cell pellet in chilled lysis buffer (e.g., 25 µL per 1x10^6 cells) and incubate on ice for 10-15 minutes.[13][15]

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[13]

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

  • In a 96-well black plate, add 50 µL of the cell lysate per well.

  • Prepare the reaction buffer containing the caspase-3 substrate according to the kit's instructions. This typically includes DTT.

  • Add 50 µL of the reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm for AFC, or excitation at ~360 nm and emission at ~460 nm for AMC.[13][15]

Signaling Pathways

Glutamate-Induced Excitotoxicity Signaling Cascade

G cluster_0 Cell Membrane cluster_1 Intracellular Events cluster_2 This compound Intervention glutamate Excess Glutamate nmda_r NMDA Receptor glutamate->nmda_r ca_channel Ca²⁺ Channel nmda_r->ca_channel Activation ca_influx Massive Ca²⁺ Influx ca_channel->ca_influx mitochondria Mitochondrial Ca²⁺ Overload ca_influx->mitochondria necrosis Necrosis ca_influx->necrosis Energy Failure ros ↑ ROS Production mitochondria->ros Dysfunction caspase_activation Caspase Activation mitochondria->caspase_activation Cytochrome c release ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis spaglumic_acid This compound spaglumic_acid->nmda_r Antagonist

Fig. 2: Simplified signaling pathway of glutamate-induced excitotoxicity and the point of intervention for this compound.
Key Steps in Calcium-Mediated Neuronal Apoptosis

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_calpain Calpain Pathway ca_overload Cytosolic Ca²⁺ Overload mito_ca Mitochondrial Ca²⁺ Uptake ca_overload->mito_ca calpain Calpain Activation ca_overload->calpain mptp mPTP Opening mito_ca->mptp cyto_c Cytochrome c Release mptp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis calpain->caspase3 Direct/Indirect Activation

Fig. 3: Calcium-mediated signaling pathways leading to apoptosis in neurons.

References

Quantification of Spaglumic Acid in Cerebrospinal Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, also known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1] It acts as a neuromodulator at glutamatergic synapses, primarily by activating presynaptic metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1] This activation leads to a reduction in glutamate release, suggesting a crucial role for this compound in preventing excitotoxicity.[1] Altered levels of this compound in the brain and cerebrospinal fluid (CSF) have been implicated in a range of neurological and psychiatric disorders, including schizophrenia, traumatic brain injury, epilepsy, and neurodegenerative diseases such as Alzheimer's disease and Pelizaeus-Merzbacher disease.[1][2][3]

The accurate quantification of this compound in CSF is a critical tool for researchers and clinicians. It can serve as a biomarker for disease diagnosis and progression, and aid in the development of novel therapeutic strategies targeting the glutamatergic system. This document provides detailed application notes and a comprehensive protocol for the quantification of this compound in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation: this compound Concentrations in Human Cerebrospinal Fluid

The following table summarizes reported concentrations of this compound (NAAG) in human cerebrospinal fluid from various studies. These values can serve as a reference for expected physiological and pathological ranges.

CSF SourceSubject GroupAnalytical MethodMean Concentration (µM)Concentration Range (µM)Reference
LumbarControl SubjectsGC-MS~4-[4]
LumbarSchizophrenic PatientsGC-MSNo significant difference from controls-[4]
LumbarAlzheimer's Disease PatientsGC-MSNo significant difference from controls-[4]
LumbarNeuropsychiatric PatientsHPLC2.19 ± 1.530.44 - 7.16[5]
Not SpecifiedHealthy Controls (upper limit)¹H-NMR Spectroscopy<12-[2]
Not SpecifiedPelizaeus-Merzbacher Disease (PLP1 duplication)¹H-NMR SpectroscopySignificantly elevated-[2][3]
Not SpecifiedPelizaeus-Merzbacher-like Disease (GJC2 mutation)¹H-NMR SpectroscopyElevated-[2][3]
Not SpecifiedCanavan Disease¹H-NMR SpectroscopyElevated-[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its quantification in CSF.

spaglumic_acid_signaling This compound (NAAG) Signaling Pathway presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron naag This compound (NAAG) postsynaptic->naag Synthesis & Release astrocyte Astrocyte glutamate->postsynaptic Activates Receptors mgluR3 mGluR3 naag->mgluR3 Activates gcpII GCPII naag->gcpII Hydrolysis mgluR3->presynaptic Inhibits Glutamate Release gcpII->astrocyte gcpII->glutamate Forms naa NAA gcpII->naa Forms

Caption: this compound (NAAG) signaling pathway at a glutamatergic synapse.

experimental_workflow Experimental Workflow for this compound Quantification in CSF cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis lumbar_puncture Lumbar Puncture csf_collection CSF Collection (Polypropylene tubes) lumbar_puncture->csf_collection centrifugation Centrifugation (Remove cells) csf_collection->centrifugation protein_precipitation Protein Precipitation (e.g., with Acetonitrile) centrifugation->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection drying Drying under Nitrogen supernatant_collection->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation Liquid Chromatography (Reversed-Phase) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General experimental workflow for CSF this compound quantification.

Experimental Protocols

Cerebrospinal Fluid Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the integrity of the analytical results.

  • Collection: CSF is typically collected via lumbar puncture by a trained medical professional.

  • Collection Tubes: CSF should be collected into polypropylene (B1209903) tubes to minimize analyte adsorption to the tube surface.

  • Volume: A minimum of 0.5 mL of CSF is recommended for the analysis.

  • Initial Processing: Immediately after collection, the CSF sample should be centrifuged at 2000 x g for 10 minutes at 4°C to remove any cells.

  • Storage: The resulting supernatant should be transferred to a new polypropylene tube and immediately frozen at -80°C until analysis. Samples should be shipped on dry ice to maintain their frozen state. Avoid repeated freeze-thaw cycles.

Sample Preparation: Protein Precipitation

This protocol employs a protein precipitation method to extract this compound and an internal standard from the CSF matrix.

Materials:

  • Frozen CSF samples

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., this compound-d5) as an internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade, ice-cold

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Thaw CSF samples on ice.

  • In a microcentrifuge tube, add 100 µL of CSF.

  • Spike with 10 µL of the internal standard solution at a concentration appropriate to the expected endogenous levels.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • This compound: Precursor ion (Q1) m/z 305.1 -> Product ion (Q3) m/z 146.0

    • This compound-d5 (IS): Precursor ion (Q1) m/z 310.1 -> Product ion (Q3) m/z 151.0

  • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize signal intensity for the MRM transitions.

Calibration and Quantification
  • A calibration curve should be prepared using a this compound-free surrogate matrix (e.g., artificial CSF or stripped human CSF).

  • The calibration standards should be prepared by spiking known concentrations of this compound into the surrogate matrix and processed using the same sample preparation protocol as the study samples.

  • The concentration of this compound in the CSF samples is determined by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Conclusion

The provided application notes and protocols offer a robust framework for the accurate and precise quantification of this compound in cerebrospinal fluid. This methodology can be a valuable asset for researchers and drug development professionals investigating the role of this important neuropeptide in the pathophysiology of neurological and psychiatric disorders, and for evaluating the pharmacodynamic effects of novel therapeutic agents. Method validation in accordance with regulatory guidelines is essential before application in clinical studies.

References

Synthesis of α- and β-Isomers of Spaglumic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is a prevalent neuropeptide in the mammalian central nervous system with significant roles in neurotransmission and neuromodulation. It exists as two distinct isomers, the α- and β-forms, differing in the peptide linkage to the aspartyl moiety. The synthesis and separation of these specific isomers are crucial for investigating their unique biological functions and for the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for a one-pot synthesis of both α- and β-spaglumic acid, followed by their separation and characterization.

Introduction

This compound is an acidic dipeptide that has garnered interest for its involvement in various neurological processes. The α-isomer (α-NAAG) is the endogenous form and acts as an agonist at metabotropic glutamate (B1630785) receptor type 3 (mGluR3), while the β-isomer (β-NAAG) serves as a valuable tool in studying the enzymatic activity of glutamate carboxypeptidase II (GCP II), an enzyme implicated in several neurological disorders. A reliable and efficient synthesis of both isomers is therefore highly desirable. The presented one-pot synthesis offers a streamlined approach with a good overall yield, making it an attractive method for laboratory-scale production.[1][2]

One-Pot Synthesis of α- and β-Spaglumic Acid

A short, one-pot synthesis has been developed for the production of both α- and β-spaglumic acid. This method utilizes ultrasound to promote the initial acetylation of L-aspartic acid, which is followed by in-situ dehydration to form an anhydride (B1165640) intermediate. This reactive intermediate then undergoes condensation with L-glutamic acid dibenzyl ester. The final step involves the removal of the benzyl (B1604629) protecting groups via hydrogenolysis to yield a mixture of the α- and β-isomers.[1][2] The overall yield for this process is reported to be approximately 75-80%.[3]

Experimental Protocol: One-Pot Synthesis

Materials:

  • L-Aspartic acid

  • Acetic anhydride

  • L-Glutamic acid dibenzyl ester p-toluenesulfonate salt

  • Triethylamine (B128534) (TEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) (MeOH)

  • Hydrogen gas (H₂)

  • Ultrasound bath

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus

Procedure:

  • Acetylation and Dehydration: In a round-bottom flask, suspend L-aspartic acid (1.0 eq) in acetic anhydride (3.0 eq). Place the flask in an ultrasound bath and irradiate for 2-3 hours at room temperature. The reaction progress can be monitored by the dissolution of L-aspartic acid.

  • Condensation: To the resulting solution, add L-glutamic acid dibenzyl ester p-toluenesulfonate salt (1.0 eq) and triethylamine (2.2 eq) dissolved in ethyl acetate. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude protected dipeptide mixture.

  • Hydrogenolysis (Deprotection): Dissolve the crude protected dipeptide in methanol and add 10% Pd/C catalyst (10% w/w). Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature for 4-6 hours.

  • Isolation: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield a mixture of α- and β-spaglumic acid as a white solid.

Separation of α- and β-Isomers by Anion-Exchange Chromatography

The separation of the resulting α- and β-spaglumic acid isomers is achieved by anion-exchange chromatography.[1] This technique separates molecules based on their net negative charge. At a suitable pH, both isomers will be deprotonated and carry a net negative charge, allowing them to bind to a positively charged anion-exchange resin. Elution is typically achieved by increasing the salt concentration of the mobile phase, which competes with the bound isomers for the binding sites on the resin.

Experimental Protocol: Anion-Exchange Chromatography

Materials:

  • Strong anion-exchange resin (e.g., Dowex 1x8, acetate form)

  • Acetic acid

  • Ammonium (B1175870) acetate

  • Deionized water

  • pH meter

  • Chromatography column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the anion-exchange resin in deionized water and pour it into a chromatography column to the desired bed height.

  • Equilibration: Equilibrate the column by washing with several column volumes of the starting buffer (e.g., 0.1 M acetic acid, pH 5.0).

  • Sample Loading: Dissolve the crude mixture of α- and β-spaglumic acid in a minimal amount of the starting buffer and load it onto the column.

  • Elution: Elute the isomers using a linear gradient of increasing salt concentration. This can be achieved by gradually mixing a high salt buffer (e.g., 2.0 M ammonium acetate in 0.1 M acetic acid, pH 5.0) with the starting buffer.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile using a suitable method, such as UV absorbance at 214 nm or by thin-layer chromatography (TLC).

  • Desalting and Isolation: Pool the fractions containing the separated isomers. Remove the salt by lyophilization or by using a desalting column. The pure α- and β-isomers are obtained as white solids.

Data Presentation

Quantitative Data for this compound Isomers
Propertyα-Spaglumic Acidβ-Spaglumic Acid
Molecular Formula C₁₁H₁₆N₂O₈C₁₁H₁₆N₂O₈
Molecular Weight 304.25 g/mol 304.25 g/mol
Overall Yield (One-Pot) \multicolumn{2}{c}{~75-80%}
Purity (Post-Chromatography) >95% (typical)>95% (typical)
Spectroscopic Data for α-Spaglumic Acid
¹H NMR (600 MHz, CD₃OD, pH 7.0) ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
1.99 (s, 3H)22.41
2.19 (m, 1H)27.74
2.40 (m, 1H)30.88
2.71 (dd, 1H)36.53
2.82 (dd, 1H)36.53
4.43 (m, 1H)51.30
4.75 (m, 1H)53.13

Note: Detailed experimental spectroscopic data for the β-isomer was not available in the searched literature. The identity of the β-isomer is typically confirmed by comparison of its chromatographic behavior and mass spectrometry data with the α-isomer.

Visualizations

Synthetic Workflow

Synthesis_Workflow Asp L-Aspartic Acid Ultrasound Ultrasound Asp->Ultrasound Ac2O Acetic Anhydride Ac2O->Ultrasound Anhydride N-Acetylaspartic Anhydride (in situ) Ultrasound->Anhydride Acetylation & Dehydration Condensation Condensation Anhydride->Condensation GluEster L-Glutamic Acid Dibenzyl Ester GluEster->Condensation Protected Protected α/β-Dipeptide Condensation->Protected Hydrogenolysis Hydrogenolysis Protected->Hydrogenolysis H2_PdC H₂, Pd/C H2_PdC->Hydrogenolysis Mixture α/β-Spaglumic Acid Mixture Hydrogenolysis->Mixture Deprotection Chromatography Anion-Exchange Chromatography Mixture->Chromatography Separation Alpha α-Spaglumic Acid Chromatography->Alpha Beta β-Spaglumic Acid Chromatography->Beta

Caption: One-pot synthesis and separation of this compound isomers.

Anion-Exchange Chromatography Logic

Chromatography_Logic cluster_column Anion-Exchange Column (pH 5.0) cluster_sample Sample Loading cluster_elution Elution with Salt Gradient Resin Positively Charged Resin (+) Binding Sites Eluted_Alpha α-Spaglumic Acid Resin:port->Eluted_Alpha Elution Eluted_Beta β-Spaglumic Acid Resin:port->Eluted_Beta Elution Isomers α-Spaglumic Acid (-) β-Spaglumic Acid (-) Isomers->Resin:port Binding Salt Salt Anions (-) Salt->Resin:port Competition

Caption: Principle of anion-exchange separation of this compound isomers.

References

Application Notes and Protocols: Spaglumic Acid in Ophthalmic Solutions for Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic conjunctivitis is a prevalent ocular inflammatory condition triggered by an IgE-mediated hypersensitivity response to airborne allergens. The hallmark signs and symptoms include ocular itching, redness (hyperemia), tearing (lacrimation), and swelling (chemosis and palpebral edema). Management strategies often involve topical ophthalmic solutions containing antihistamines, mast cell stabilizers, or dual-action agents. Spaglumic acid, also known as N-acetyl-aspartyl-glutamate (NAAGA), is a mast cell stabilizer used in the treatment of allergic conjunctivitis, particularly in Europe.[1][2] These application notes provide a comprehensive overview of the use of this compound in ophthalmic solutions, including its mechanism of action, formulation details, clinical efficacy, and detailed experimental protocols for preclinical and clinical evaluation.

Mechanism of Action

This compound exerts its therapeutic effect through a multi-faceted mechanism primarily centered on the stabilization of mast cells.[1][3] By preventing the degranulation of mast cells upon allergen exposure, it inhibits the release of pre-formed mediators such as histamine (B1213489) and the synthesis of late-phase inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][5] This action effectively dampens the initial allergic cascade.

Beyond mast cell stabilization, this compound is reported to have a broader anti-inflammatory profile.[1][3] This includes the inhibition of the complement cascade and a reduction in the expression of adhesion molecules on inflammatory cells, which limits their recruitment to the site of the allergic reaction.[1]

cluster_0 Allergic Cascade cluster_1 This compound Intervention Allergen Allergen IgE IgE Antibody Allergen->IgE binds to MastCell Mast Cell IgE->MastCell activates Degranulation Degranulation MastCell->Degranulation Mediators Release of Histamine, Prostaglandins, Leukotrienes Degranulation->Mediators Symptoms Allergic Symptoms (Itching, Redness, Swelling) Mediators->Symptoms SpaglumicAcid This compound Inhibition1 Inhibition SpaglumicAcid->Inhibition1 Inhibition2 Inhibition SpaglumicAcid->Inhibition2 Inhibition3 Inhibition SpaglumicAcid->Inhibition3 Inhibition1->Degranulation Complement Complement Activation Inhibition2->Complement Adhesion Adhesion Molecule Expression Inhibition3->Adhesion

Caption: Mechanism of Action of this compound.

Application Notes

Formulation Details

This compound is typically formulated as an aqueous ophthalmic solution. A common commercially available formulation, Naaxia®, contains 4.9% N-acetylaspartyl-glutamic acid (sodium salt), which corresponds to 49 mg/ml.[6][7] The formulation is buffered to a physiological pH of 7.2 using hydrochloric acid or sodium hydroxide (B78521).[6][7] For research and development, it is important to consider excipients that ensure sterility, stability, and patient comfort, such as tonicity-adjusting agents and appropriate buffering systems. Preservative-free formulations in single-dose containers are also available to minimize potential irritation from preservatives like benzalkonium chloride.[7][8]

ParameterSpecificationSource(s)
Active Ingredient N-acetyl-aspartyl-glutamic acid (this compound), sodium salt[2][7]
Concentration 49 mg/ml (4.9%)[6][7]
pH 7.2[6][7]
Vehicle Water for injections[6][7]
Dosage Form Ophthalmic solution (eye drops)[6]
Preservatives May be formulated with or without preservatives (e.g., benzalkonium chloride)[8]
Dosage and Administration

For clinical use in adults and children, the standard dosage is one drop instilled into the conjunctival sac of each affected eye four times a day.[6][7] In cases of seasonal allergic conjunctivitis, initiating treatment a few days prior to the expected onset of symptoms and continuing throughout the allergy season can yield better therapeutic outcomes.[7]

Clinical Efficacy Summary

Several clinical studies have evaluated the efficacy of this compound in allergic conjunctivitis, often in comparison to other topical treatments. The results, while demonstrating its utility, also highlight its relative potency.

Study Comparator Number of Patients Key Findings Reference
Lodoxamide32Lodoxamide showed statistically significant greater efficacy and longer duration of action in inhibiting the conjunctival allergic response compared to this compound. Both were well-tolerated.[9]
Disodium Cromoglycate50Both treatments significantly improved ocular symptoms and signs. This compound (NAAGA) demonstrated a more rapid improvement in the patient's subjective ocular condition.[10]
Fluorometholone (B1672912) (0.1%)24This compound (NAAGA) was found to be non-inferior to fluorometholone in preventing the conjunctival response to a controlled allergen challenge. NAAGA was associated with fewer adverse events.[11]
Azelastine (B1213491)134 (planned)A randomized controlled trial is underway to compare the efficacy of this compound (NAAGA) and azelastine in improving symptoms and clinical markers of tear film dysfunction in patients with allergic conjunctivitis.[3][12]
Safety and Tolerability Profile

This compound is generally considered to be well-tolerated.[9] The most common side effects are transient and localized to the eye.

  • Common Adverse Effects: A mild, temporary burning or stinging sensation upon instillation.[7]

  • Less Common Adverse Effects: Hypersensitivity reactions to the active ingredient or excipients may occur.[7]

  • Pregnancy and Lactation: Animal studies have not indicated any toxic effects on pregnancy or the fetus.[7]

Experimental Protocols

Protocol 1: Preclinical Efficacy in a Guinea Pig Model of Allergic Conjunctivitis

This protocol is adapted from methodologies used to evaluate anti-allergic compounds in animal models of early-phase allergic conjunctivitis.[13] The primary endpoint is the inhibition of vascular permeability, measured by Evans blue dye extravasation.

cluster_0 Sensitization Phase (Day 0) cluster_1 Treatment and Challenge Phase (Day 18) cluster_2 Evaluation Phase A1 Sensitize guinea pigs with intraperitoneal egg albumin (EA) and alum B1 Divide animals into treatment groups (this compound, Vehicle, Positive Control) A1->B1 B2 Administer one drop of test article to the right eye (15 min pre-challenge) B1->B2 B3 Topically challenge both eyes with EA solution B2->B3 B4 Administer one drop of test article to the right eye (15 min post-challenge) B3->B4 C1 Administer intravenous Evans blue (EB) dye B4->C1 C2 Euthanize animals and exsanguinate C1->C2 C3 Dissect conjunctival tissue C2->C3 C4 Extract EB dye from tissue C3->C4 C5 Measure EB concentration via spectrophotometry C4->C5

Caption: Workflow for Preclinical Efficacy Testing.

Methodology:

  • Animal Model: Male Hartley guinea pigs (300-350g).

  • Sensitization: Sensitize animals on Day 0 with an intraperitoneal injection of 100 µg of egg albumin (EA) and 10 mg of aluminum hydroxide (alum) in 1 ml of saline.

  • Grouping: On Day 18, randomize animals into treatment groups:

    • Group 1: this compound ophthalmic solution.

    • Group 2: Vehicle control (saline).

    • Group 3: Positive control (e.g., Olopatadine).

  • Treatment: 15 minutes before the allergen challenge, instill one 25 µL drop of the assigned test article into the conjunctival sac of the right eye of each animal. The left eye can serve as an internal control or be treated with a different article for paired comparison.

  • Allergen Challenge: Topically challenge the conjunctiva of both eyes with 25 µL of EA solution (e.g., 10 mg/mL).

  • Post-Challenge Treatment: 15 minutes after the challenge, instill a second 25 µL drop of the test article.

  • Evaluation of Vascular Permeability:

    • 30 minutes post-challenge, administer Evans blue dye (20 mg/kg) intravenously.

    • After a 30-minute circulation period, euthanize the animals and carefully dissect the conjunctival tissue.

    • Extract the Evans blue dye from the tissue using formamide (B127407).

    • Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at 620 nm using a spectrophotometer.

  • Data Analysis: Compare the mean Evans blue extravasation in the this compound-treated group to the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction indicates efficacy.

Protocol 2: Clinical Trial Design for Efficacy and Safety Assessment

This protocol outlines a randomized, double-masked, comparator-controlled study to evaluate the efficacy and safety of this compound ophthalmic solution in patients with seasonal allergic conjunctivitis, based on common clinical trial designs.[9][10][11]

cluster_0 Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Follow-up & Evaluation (e.g., 4 weeks) cluster_3 Study Conclusion A1 Screen patients with a history of allergic conjunctivitis A2 Obtain informed consent A1->A2 A3 Perform baseline assessments (Ocular signs & symptoms score) A2->A3 B1 Randomize patients into two groups A3->B1 B2 Group A: This compound 4.9% (1 drop, QID) B1->B2 B3 Group B: Comparator (e.g., Vehicle or Active Control, 1 drop, QID) B1->B3 C1 Follow-up visits (e.g., Day 7, Day 14, Day 28) B2->C1 B3->C1 C2 Assess primary endpoint: Change from baseline in ocular itching and hyperemia scores C1->C2 C3 Assess secondary endpoints: Scores for tearing, chemosis, patient satisfaction C2->C3 C4 Record all adverse events C3->C4 D1 Final visit and assessments C4->D1 D2 Unmasking and statistical analysis

Caption: Flowchart of a Randomized Clinical Trial.

Methodology:

  • Study Design: A multi-center, randomized, double-masked, parallel-group study.

  • Patient Population: Patients with a documented history of seasonal allergic conjunctivitis and a positive skin test to a relevant seasonal allergen.

  • Inclusion/Exclusion Criteria: Define specific criteria for patient enrollment, including age, severity of symptoms at baseline, and absence of other ocular pathologies.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound 4.9% ophthalmic solution or a comparator (vehicle or active control). Both patients and investigators are masked to the treatment allocation.

  • Treatment Regimen: Instill one drop in each eye four times daily for the duration of the study (e.g., 4 weeks).

  • Efficacy Assessments:

    • Primary Endpoints: The mean change from baseline in patient-reported ocular itching scores and investigator-assessed conjunctival hyperemia scores (e.g., using a 0-4 scale).

    • Secondary Endpoints: Changes in scores for other signs and symptoms (tearing, chemosis, eyelid swelling), patient satisfaction questionnaires, and the need for rescue medication.

  • Safety Assessments:

    • Record all adverse events (AEs), both ocular and systemic, at each study visit.

    • Conduct slit-lamp biomicroscopy, visual acuity testing, and intraocular pressure measurements at baseline and final visits.

  • Statistical Analysis: The primary efficacy analysis will compare the change from baseline in primary endpoint scores between the treatment groups using an appropriate statistical model, such as an Analysis of Covariance (ANCOVA) with baseline scores as a covariate.

Conclusion

This compound is an established mast cell stabilizer with a favorable safety profile for the topical treatment of allergic conjunctivitis. Its multi-faceted mechanism of action provides a rationale for its use in mitigating the signs and symptoms of ocular allergy. While some comparative studies suggest it may be less potent than other agents like lodoxamide, its non-inferiority to corticosteroids like fluorometholone in a controlled setting highlights its therapeutic value, particularly where steroid-related side effects are a concern. The provided protocols offer a framework for the continued investigation and development of this compound-based ophthalmic formulations for allergic eye diseases.

References

Application Notes and Protocols for Long-Term Stability Testing of Spaglumic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, chemically known as N-acetyl-L-aspartyl-L-glutamic acid, is a dipeptide with applications in various therapeutic areas. Ensuring the stability of this compound in aqueous solutions is critical for its development as a safe and effective pharmaceutical product. These application notes provide a comprehensive overview and detailed protocols for conducting long-term and accelerated stability testing of this compound solutions in accordance with the International Council for Harmonisation (ICH) guidelines. The goal is to establish a stable formulation, determine the shelf-life, and identify potential degradation products.

Chemical Properties of this compound

  • IUPAC Name: (2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid

  • Molecular Formula: C₁₁H₁₆N₂O₈[1][2]

  • Molecular Weight: 304.25 g/mol [1]

  • Structure: this compound is a dipeptide composed of N-acetylaspartic acid and glutamic acid linked by a peptide bond.[3] This structure contains functional groups susceptible to degradation, such as amide (peptide) and carboxylic acid groups.

Predicted Degradation Pathways

Based on its chemical structure, this compound is susceptible to degradation through hydrolysis and oxidation. The primary degradation pathway is likely the hydrolysis of the peptide bond, yielding N-acetyl-L-aspartate and L-glutamate.[4][5][6] Other potential degradation pathways may include deamidation of the acetyl group and cyclization, particularly of the alpha-peptide isoform.

G Spaglumic_Acid This compound (N-acetyl-L-aspartyl-L-glutamic acid) Hydrolysis Hydrolysis (Acidic/Basic Conditions, Heat) Spaglumic_Acid->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Spaglumic_Acid->Oxidation NAA N-acetyl-L-aspartate Hydrolysis->NAA Glu L-glutamate Hydrolysis->Glu Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Predicted Degradation Pathways of this compound.

Experimental Protocols

Long-Term and Accelerated Stability Study Protocol

This protocol is designed based on ICH Q1A(R2) guidelines.[7]

Objective: To evaluate the stability of this compound solutions under various storage conditions over a defined period.

Materials:

  • This compound solution of known concentration

  • Type I glass vials with appropriate stoppers

  • Stability chambers with controlled temperature and humidity

Procedure:

  • Prepare a sufficient number of vials of the this compound solution from a single batch.

  • Divide the vials into different groups for storage under the conditions specified in Table 1.

  • At each time point, withdraw a predetermined number of vials from each storage condition.

  • Analyze the samples immediately for appearance, pH, assay of this compound, and determination of degradation products using the analytical methods described in section 4.3.

Table 1: Storage Conditions and Testing Frequency for Stability Studies

Study TypeStorage ConditionTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[8][9]

Objective: To intentionally degrade this compound solutions under various stress conditions.

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the this compound solution at 70°C for 48 hours.

  • Photostability: Expose the this compound solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis Spaglumic_Acid_Solution This compound Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Spaglumic_Acid_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Spaglumic_Acid_Solution->Base Oxidation Oxidation (3% H₂O₂) Spaglumic_Acid_Solution->Oxidation Thermal Thermal Degradation (70°C) Spaglumic_Acid_Solution->Thermal Photo Photostability (ICH Q1B) Spaglumic_Acid_Solution->Photo HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Characterization Characterization of Degradation Products HPLC_Analysis->Characterization

Experimental Workflow for Forced Degradation Studies.
Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the assay of this compound and the quantification of its degradation products. This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Sample Preparation: Dilute the this compound solution with the mobile phase A to a suitable concentration (e.g., 100 µg/mL).

Data Presentation

Quantitative data from the stability studies should be summarized in clear and well-structured tables to facilitate comparison and analysis.

Table 2: Long-Term Stability Data for this compound Solution (25°C/60%RH)

Time (Months)AppearancepHAssay (%)Total Impurities (%)
0Clear, colorless5.5100.0<0.1
3Clear, colorless5.499.80.2
6Clear, colorless5.499.50.5
9Clear, colorless5.399.20.8
12Clear, colorless5.398.91.1
18Clear, colorless5.298.51.5
24Clear, colorless5.298.11.9

Table 3: Accelerated Stability Data for this compound Solution (40°C/75%RH)

Time (Months)AppearancepHAssay (%)Total Impurities (%)
0Clear, colorless5.5100.0<0.1
3Clear, colorless5.197.52.5
6Clear, colorless4.995.24.8

Table 4: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h25.83
3% H₂O₂, RT, 24h8.51
70°C, 48h12.12
Photostability (ICH Q1B)5.31

Conclusion

These application notes provide a framework for conducting comprehensive long-term stability testing of this compound solutions. Adherence to these protocols will ensure the generation of robust and reliable data necessary for regulatory submissions and for ensuring the quality, safety, and efficacy of the final drug product. The provided analytical method and data presentation formats serve as a guide for researchers to design and execute their stability studies effectively.

References

Application Notes and Protocols for Radiolabeling Spaglumic Acid Derivatives for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, also known as N-Acetyl-L-aspartyl-L-glutamic acid (NAAGA), is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1] It acts as a selective agonist for metabotropic glutamate (B1630785) receptor 3 (mGluR3) and a weak activator of NMDA receptors.[1] Given its roles in neurotransmission and neuroprotection, there is significant interest in developing radiolabeled analogs of this compound for in vivo imaging studies using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging techniques allow for the non-invasive study of biochemical processes and the diagnosis of various diseases.[2][3][4]

A prominent and well-studied radiolabeled analog is (S)-4-(3-[¹⁸F]Fluoropropyl)-ʟ-Glutamic Acid ([¹⁸F]FSPG). This PET tracer is not a direct labeling of this compound but is a closely related glutamic acid derivative. [¹⁸F]FSPG targets the cystine/glutamate antiporter (system xC-), which is overexpressed in many cancer types and is also implicated in neurological disorders.[5][6][7][8][9] This document provides detailed application notes and protocols for the radiosynthesis of [¹⁸F]FSPG as a key example of a radiolabeled agent in this class for imaging studies.

Methods for Radiolabeling

The most common method for radiolabeling this compound analogs for PET imaging is through the introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F).[10][11] ¹⁸F is favored due to its near-ideal positron energy, high positron intensity, and a half-life of 109.8 minutes, which allows for multi-step radiosynthesis and distribution.[10] The automated synthesis of [¹⁸F]FSPG has been well-established, providing reliable and high-yield production for clinical and preclinical use.[5][6][7][8][9]

Automated Radiosynthesis of [¹⁸F]FSPG

Automated synthesis platforms such as the GE TRACERlab™ and FASTlab™ are commonly used for the production of [¹⁸F]FSPG.[5][6][7][8][9] These systems offer robust and reproducible synthesis with minimal manual intervention, which is crucial for handling radioactivity and ensuring product quality under Good Manufacturing Practice (GMP) conditions.[9]

Quantitative Data Summary

The following table summarizes the quantitative data from automated [¹⁸F]FSPG radiosynthesis protocols.

ParameterGE FASTlab[5][6][7]GE TRACERlab™ FXFN[8][9]
Radiochemical Yield (non-decay corrected) 38.4 ± 2.6%22.56 ± 0.97%
Radiochemical Purity >96%>95%
Molar Activity 11.1 ± 7.7 GBq/μmolNot explicitly stated
Synthesis Time < 45 minutes~45 minutes
Precursor Amount Not explicitly stated6 mg
Starting Activity 1.5 GBq (for preclinical)60-85 GBq (for clinical)

Experimental Protocols

Protocol 1: Automated Synthesis of [¹⁸F]FSPG on GE FASTlab

This protocol is based on a cassette-based method for the GE FASTlab system, optimized for high radiochemical yield and concentration.[5][6][7]

Materials and Reagents:

  • [¹⁸F]Fluoride produced from a cyclotron

  • GE FASTlab cassette for [¹⁸F]FSPG

  • Precursor: (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-((3-(tosyloxy)propyl)amino)pentanoate

  • Eluent for [¹⁸F]Fluoride: Kryptofix 2.2.2 (K222)/K₂CO₃ solution

  • Reaction Solvent: Acetonitrile (B52724)

  • Hydrolysis Reagent: HCl

  • Purification Cartridges: Oasis MCX SPE cartridge, Hypercarb cartridge

  • Final Formulation Solution: Phosphate-buffered saline (PBS)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion-exchange cartridge.

    • The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of K222 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • The [¹⁸F]fluoride/K222/K₂CO₃ mixture is dried by azeotropic distillation under vacuum and nitrogen flow at elevated temperature to remove water.

  • Radiolabeling Reaction:

    • The precursor, dissolved in acetonitrile, is added to the reactor containing the dried [¹⁸F]K-K222 complex.

    • The reaction mixture is heated to perform the nucleophilic substitution.

  • Solvent Removal:

    • After the reaction, the acetonitrile is removed by evaporation.

  • Hydrolysis (Deprotection):

    • Hydrochloric acid is added to the reactor, and the mixture is heated to remove the protecting groups from the precursor.

  • Purification:

    • The crude reaction mixture is passed through an Oasis MCX SPE cartridge to trap the [¹⁸F]FSPG.

    • The cartridge is washed to remove unreacted [¹⁸F]fluoride and other impurities.

    • A reverse elution of [¹⁸F]FSPG is performed using phosphate-buffered saline.

    • Further purification can be achieved using a Hypercarb cartridge to improve radiotracer concentration.[5][6][7]

  • Final Formulation:

    • The purified [¹⁸F]FSPG solution is passed through a sterile filter into a sterile vial. The final product is a colorless solution with a pH of 6.5-7.5.[8][9]

Quality Control:

  • Radiochemical Purity: Determined by radio-High Performance Liquid Chromatography (radio-HPLC).

  • Residual Solvents: Analyzed by gas chromatography.

  • Radionuclidic Purity: Assessed by gamma-ray spectroscopy.

  • Bacterial Endotoxins: Measured using a Limulus Amebocyte Lysate (LAL) test.

  • Sterility: Confirmed by incubation in culture media.

Visualizations

Experimental Workflow for [¹⁸F]FSPG Synthesis

FSPG_Synthesis_Workflow start Start: [¹⁸F]Fluoride from Cyclotron trap 1. Trapping on Anion-Exchange Cartridge start->trap elute 2. Elution with K222/K₂CO₃ trap->elute dry 3. Azeotropic Drying elute->dry react 4. Radiolabeling Reaction with Precursor dry->react hydrolyze 5. Acid Hydrolysis (Deprotection) react->hydrolyze purify 6. SPE Purification (Oasis MCX & Hypercarb) hydrolyze->purify formulate 7. Final Formulation & Sterile Filtration purify->formulate qc Quality Control (HPLC, GC, etc.) formulate->qc end_product Final Product: [¹⁸F]FSPG Injection formulate->end_product

Caption: Automated radiosynthesis workflow for [¹⁸F]FSPG.

Signaling Pathway Context for [¹⁸F]FSPG Imaging

System_xC_Pathway extracellular Extracellular Space intracellular Intracellular Space cell_membrane Cell Membrane system_xc System xC- (Antiporter) glutamate_int Glutamate system_xc->glutamate_int Export fspg_int [¹⁸F]FSPG (Trapped) system_xc->fspg_int cystine_int Cystine system_xc->cystine_int fspg_ext [¹⁸F]FSPG fspg_ext->system_xc Uptake cystine_ext Cystine cystine_ext->system_xc Uptake pet PET Scanner (Signal Detection) fspg_int->pet ¹⁸F Decay cysteine Cysteine cystine_int->cysteine Reduction gsh Glutathione (GSH) Synthesis cysteine->gsh

Caption: Cellular uptake of [¹⁸F]FSPG via the system xC- antiporter.

Conclusion

The radiolabeling of this compound derivatives, particularly the automated synthesis of [¹⁸F]FSPG, provides a robust and reliable method for producing a valuable PET tracer for imaging studies. The protocols and data presented here offer a comprehensive guide for researchers and professionals in drug development interested in utilizing this technology. The ability to non-invasively image the activity of the system xC- antiporter with [¹⁸F]FSPG opens avenues for cancer diagnosis, monitoring treatment response, and investigating neurological disorders. Further research may focus on the development of other radiolabeled this compound analogs targeting different receptors or transporters to expand the molecular imaging toolbox.

References

Application Notes and Protocols for Carglumic Acid as a Therapeutic Agent for Urea Cycle Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Spaglumic acid" did not yield relevant results in the context of urea (B33335) cycle disorders. The available scientific literature extensively documents the use of Carglumic acid (N-carbamyl-L-glutamate), a structural analogue of N-acetylglutamate (NAG), for these conditions. It is highly probable that "this compound" was a typographical error, and this document will focus on Carglumic acid.

Introduction

Urea cycle disorders (UCDs) are a group of rare inherited metabolic diseases caused by deficiencies in the enzymes or transporters necessary for the detoxification of ammonia (B1221849) in the liver.[1] The accumulation of ammonia (hyperammonemia) is highly neurotoxic and can lead to severe neurological damage, coma, and death if not treated promptly.[2]

One of the rarest UCDs is N-acetylglutamate synthase (NAGS) deficiency.[3] The NAGS enzyme produces N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[2] A deficiency in NAGS leads to a non-functional urea cycle and subsequent hyperammonemia.[3]

Carglumic acid is a synthetic structural analogue of NAG that can cross the mitochondrial membrane and directly activate CPS1, thereby restoring the function of the urea cycle.[4][5] It is an effective therapy for both acute and chronic management of hyperammonemia in patients with NAGS deficiency.[3][6] Additionally, carglumic acid is used to treat acute hyperammonemia in patients with certain organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), where the accumulation of toxic metabolites can secondarily inhibit NAGS activity.[4][7]

These application notes and protocols are intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the therapeutic use of carglumic acid for urea cycle disorders.

Mechanism of Action

Carglumic acid's mechanism of action is centered on its ability to mimic the function of N-acetylglutamate (NAG).[4] In a healthy individual, NAG, synthesized by NAGS, binds to and activates carbamoyl phosphate synthetase 1 (CPS1). CPS1 catalyzes the first committed step of the urea cycle: the synthesis of carbamoyl phosphate from ammonia and bicarbonate.[8]

In NAGS deficiency, the lack of NAG renders CPS1 inactive, halting the urea cycle and leading to the accumulation of ammonia.[3] Carglumic acid, as a structural analogue of NAG, can bind to the same allosteric site on CPS1, inducing a conformational change that activates the enzyme.[4][5] This activation restores the urea cycle's ability to convert ammonia to urea for excretion.[5]

Mechanism of Action of Carglumic Acid in NAGS Deficiency cluster_mitochondrion Mitochondrion Glutamate Glutamate NAGS NAGS (N-acetylglutamate synthase) Deficient in NAGS Deficiency Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG NAG (N-acetylglutamate) NAGS->NAG Synthesis CPS1 CPS1 (Carbamoyl phosphate synthetase 1) NAG->CPS1 Activates Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Ammonia Ammonia (NH3) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 Urea_Cycle To Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Carglumic_Acid Carglumic Acid Carglumic_Acid->CPS1 Activates (Bypasses NAGS deficiency)

Mechanism of action of Carglumic Acid.

Quantitative Data on Therapeutic Efficacy and Safety

The efficacy of carglumic acid in treating hyperammonemia due to NAGS deficiency has been demonstrated in several clinical studies. The data consistently show a rapid and sustained reduction in plasma ammonia levels.

Efficacy in NAGS Deficiency
ParameterAcute Treatment (First 3 days)Long-Term Treatment (up to 21 years)Reference(s)
Mean Baseline Plasma Ammonia 271 µmol/L271 µmol/L[7][9][10]
Plasma Ammonia after 3 Days Normalized-[9][10]
Mean Plasma Ammonia (Long-term) -23 µmol/L[9][10]
Median Plasma Ammonia (Long-term) -24 µmol/L[10]
Efficacy in Organic Acidemias (PA and MMA)

Carglumic acid has also shown efficacy in reducing hyperammonemia during acute decompensation episodes in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA).

ParameterValueReference(s)
Median time to ammonia normalization (≤60 µmol/L) 36.5 hours[11]
Reduction in ER admissions (long-term use) 51%[10]
Median peak ammonia before treatment 250 µmol/L[12]
Median peak ammonia after treatment 103 µmol/L[12]
Safety Profile

Carglumic acid is generally well-tolerated. The most common adverse reactions are summarized below.

Adverse ReactionFrequencyReference(s)
NAGS Deficiency
Vomiting≥13%[9]
Abdominal pain≥13%[9]
Pyrexia (Fever)≥13%[9]
Tonsillitis≥13%[9]
Anemia≥13%[9]
Diarrhea≥13%[9]
Ear infection≥13%[9]
Infections≥13%[9]
Nasopharyngitis≥13%[9]
Hemoglobin decreased≥13%[9]
Headache≥13%[9]
PA and MMA
Neutropenia≥5%[9][10]
Anemia≥5%[9][10]
Vomiting≥5%[9][10]
Electrolyte imbalance≥5%[9][10]
Decreased appetite≥5%[9][10]
Hypoglycemia≥5%[9][10]
Lethargy/Stupor≥5%[9][10]
Encephalopathy≥5%[9][10]
Pancreatitis/Lipase increased≥5%[9][10]

Experimental Protocols

Protocol 1: Initiation of Carglumic Acid for Acute Hyperammonemia in Suspected or Confirmed NAGS Deficiency

Objective: To rapidly reduce plasma ammonia levels in patients presenting with acute hyperammonemia where NAGS deficiency is the suspected or confirmed diagnosis.

Materials:

  • Carglumic acid 200 mg dispersible tablets

  • Water for dispersion (minimum 5-10 mL per tablet)

  • Oral syringe, nasogastric (NG) tube, or gastrostomy (G-tube) for administration

  • Equipment for frequent blood sampling and ammonia level determination

  • Other standard of care therapies for hyperammonemia (e.g., intravenous fluids, glucose, nitrogen scavengers, arginine, and potentially hemodialysis)[1][13]

Procedure:

  • Diagnosis and Baseline Assessment:

    • Obtain a blood sample for immediate plasma ammonia level determination.

    • Perform a comprehensive metabolic workup, including plasma amino acids and urine organic acids, to aid in the differential diagnosis of hyperammonemia.

    • Initiate treatment as soon as NAGS deficiency is suspected; do not wait for genetic confirmation in an acute setting.[14]

  • Dosage and Preparation:

    • The recommended initial daily dosage is 100 mg/kg to 250 mg/kg.[14][15]

    • Divide the total daily dose into 2 to 4 administrations.[14][15]

    • Disperse the required number of tablets in water immediately before administration. Do not swallow whole or crush.[14]

  • Administration:

    • Administer the suspension orally or via an NG or G-tube.[16]

    • Administer immediately before meals or feedings.[14]

  • Concomitant Therapies:

    • Administer carglumic acid as an adjunct to other ammonia-lowering therapies, which may include alternate pathway medications, hemodialysis, and protein restriction.[13]

  • Monitoring:

    • Monitor plasma ammonia levels closely, at least before each dose during the acute phase.[17]

    • Continuously assess the patient's neurological status.[13]

    • Aim for normalization of plasma ammonia levels, which is often achieved within 24-72 hours.[1][9][17]

  • Dose Adjustment:

    • Titrate the dose based on plasma ammonia levels and the patient's clinical condition.[14]

start Patient with Acute Hyperammonemia suspect_nags Suspect NAGS Deficiency start->suspect_nags initiate_tx Initiate Carglumic Acid (100-250 mg/kg/day) + Standard of Care suspect_nags->initiate_tx Yes monitor_ammonia Monitor Plasma Ammonia & Neurological Status initiate_tx->monitor_ammonia ammonia_normalized Ammonia Normalized? monitor_ammonia->ammonia_normalized transition_maintenance Transition to Maintenance Therapy ammonia_normalized->transition_maintenance Yes adjust_dose Adjust Dose and/or Consider Hemodialysis ammonia_normalized->adjust_dose No end Stable Metabolic Control transition_maintenance->end adjust_dose->monitor_ammonia

Workflow for acute treatment initiation.
Protocol 2: Maintenance Therapy with Carglumic Acid for Chronic Hyperammonemia in NAGS Deficiency

Objective: To maintain normal plasma ammonia levels and prevent hyperammonemic episodes in patients with confirmed NAGS deficiency.

Materials:

  • Carglumic acid 200 mg dispersible tablets

  • Water for dispersion

  • Equipment for periodic blood sampling and ammonia level determination

Procedure:

  • Dosage and Administration:

    • The recommended daily maintenance dosage is 10 mg/kg to 100 mg/kg.[14][15]

    • Divide the total daily dose into 2 to 4 administrations.[14][15]

    • Administer immediately before meals or feedings.[14]

  • Monitoring:

    • Regularly monitor plasma ammonia levels to ensure they remain within the normal range for the patient's age.[17]

    • Monitor growth parameters and nutritional intake.[14]

    • Monitor liver, renal, cardiac, and hematological parameters is also recommended.[17]

  • Dose Adjustment:

    • Titrate the dosage to the lowest effective dose that maintains normal plasma ammonia levels and supports normal growth and development.[16]

    • The need for concomitant ammonia-lowering therapies and protein restriction may be reduced or discontinued (B1498344) based on individual patient response.[13]

  • Management of Intercurrent Illness:

    • During times of illness or increased metabolic stress, the dose of carglumic acid may need to be increased, and additional ammonia-lowering therapies may be required.

Conclusion

Carglumic acid is a cornerstone in the management of hyperammonemia due to primary NAGS deficiency and a valuable adjunctive therapy for acute hyperammonemia in certain organic acidemias. Its mechanism of action directly targets the enzymatic defect in NAGS deficiency, leading to a rapid and sustained reduction in plasma ammonia levels. The provided protocols offer a framework for the safe and effective use of carglumic acid in clinical and research settings. Continuous monitoring and individualized dose adjustments are crucial for optimizing therapeutic outcomes.

References

Application Notes and Protocols for Spaglumic Acid Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is an endogenous neuropeptide with multiple biological functions, positioning it as a promising candidate for therapeutic intervention in a range of disorders.[1][2] Its mechanisms of action are multifaceted, including the modulation of glutamatergic neurotransmission, stabilization of mast cells, and neuroprotective effects.[3][4][5] this compound is a selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3), which is involved in the regulation of glutamate release.[2][5] By activating this receptor, this compound can mitigate the excitotoxicity induced by excessive glutamate, a key pathological process in various neurological conditions.[4][6] Furthermore, its ability to act as a mast cell stabilizer makes it effective in treating allergic conditions like allergic conjunctivitis.[1][3]

This document provides a detailed experimental design for clinical trials investigating the therapeutic potential of this compound, with a focus on its neuroprotective properties in the context of Traumatic Brain Injury (TBI). The provided protocols and designs are intended to serve as a comprehensive guide for researchers and clinicians.

Mechanism of Action: Glutamate Receptor Modulation

This compound's neuroprotective effects are primarily attributed to its action as a selective agonist at presynaptic mGluR3 receptors. In pathological conditions such as TBI, excessive glutamate is released into the synaptic cleft, leading to over-activation of NMDA and AMPA receptors, resulting in excitotoxicity and neuronal cell death. By activating mGluR3, this compound inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in the release of glutamate from the presynaptic terminal. This negative feedback loop helps to restore glutamate homeostasis and protect neurons from excitotoxic damage.

Spaglumic_Acid_MOA Spaglumic_Acid This compound mGluR3 mGluR3 Spaglumic_Acid->mGluR3 Binds to AC Adenylyl Cyclase mGluR3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_Channel Voltage-gated Ca2+ Channel cAMP->Ca_Channel Modulates Glutamate_Vesicle Glutamate Vesicles Ca_Channel->Glutamate_Vesicle Triggers release of Synaptic_Cleft Glutamate_Vesicle->Synaptic_Cleft Glutamate NMDA_R NMDA Receptor Synaptic_Cleft->NMDA_R Glutamate AMPA_R AMPA Receptor Synaptic_Cleft->AMPA_R Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity AMPA_R->Excitotoxicity

Caption: this compound's Mechanism of Action in Modulating Glutamate Release.

Clinical Trial Design: Phase II Study for Traumatic Brain Injury

This section outlines a Phase II, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with moderate to severe TBI.

Study Objectives
  • Primary Objective: To assess the efficacy of this compound in improving neurological outcomes at 6 months post-injury as measured by the Glasgow Outcome Scale-Extended (GOS-E).

  • Secondary Objectives:

    • To evaluate the effect of this compound on cognitive function, as assessed by a battery of neuropsychological tests.

    • To determine the impact of this compound on biomarkers of neuronal injury and inflammation.

    • To assess the safety and tolerability of this compound in the TBI patient population.

Patient Population

A total of 150 patients will be enrolled with a diagnosis of moderate to severe TBI.

Inclusion CriteriaExclusion Criteria
Age 18-65 yearsSevere pre-existing neurological or psychiatric disorders
Diagnosis of moderate to severe TBI (Glasgow Coma Scale score of 3-12)Penetrating head injury
Ability to initiate treatment within 12 hours of injuryPregnancy or lactation
Informed consent from patient or legally authorized representativeKnown allergy to this compound or its components
Treatment Protocol

Patients will be randomized in a 1:1 ratio to receive either this compound or a placebo.

ParameterThis compound ArmPlacebo Arm
Drug This compoundSaline solution
Dosage 100 mg/kgVolume-matched placebo
Route of Administration Intravenous infusionIntravenous infusion
Frequency Twice dailyTwice daily
Duration of Treatment 14 days14 days

Experimental Workflow

The experimental workflow for this clinical trial will proceed from patient screening and enrollment through treatment and a 6-month follow-up period.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Treatment_A This compound (100 mg/kg IV BID, 14 days) Randomization->Treatment_A Treatment_B Placebo (Saline IV BID, 14 days) Randomization->Treatment_B Monitoring Daily Safety & Biomarker Monitoring Treatment_A->Monitoring Treatment_B->Monitoring FollowUp_1M 1-Month Follow-up: - Neurological Exam - Neuropsychological Tests Monitoring->FollowUp_1M Post-treatment FollowUp_3M 3-Month Follow-up: - Neurological Exam - Neuropsychological Tests FollowUp_1M->FollowUp_3M FollowUp_6M 6-Month Follow-up: - GOS-E Assessment - Final Safety Evaluation FollowUp_3M->FollowUp_6M Data_Analysis Data Analysis & Reporting FollowUp_6M->Data_Analysis

Caption: Experimental Workflow for the Phase II Clinical Trial of this compound in TBI.

Outcome Measures and Biomarker Analysis

Primary and Secondary Endpoints
Endpoint TypeEndpointAssessment Timepoints
Primary Glasgow Outcome Scale-Extended (GOS-E)6 months
Secondary Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)1, 3, and 6 months
Levels of serum neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP)Baseline, Days 1, 3, 7, 14, and 1, 3, 6 months
Levels of inflammatory cytokines (e.g., IL-6, TNF-α) in cerebrospinal fluid (CSF)Baseline, Day 7
Incidence and severity of adverse eventsThroughout the study
Protocol for Biomarker Analysis: ELISA for Serum NfL

1. Principle: This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of neurofilament light chain (NfL) in human serum.

2. Materials:

  • NfL ELISA kit (commercial provider)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2N H₂SO₄)

  • Patient serum samples

  • Calibrators and controls provided with the kit

3. Procedure:

  • Prepare all reagents, standards, and samples as directed in the kit manual.

  • Add 100 µL of standard, control, or sample to each well of the pre-coated microplate.

  • Incubate for 2 hours at room temperature.

  • Aspirate each well and wash 4 times with 300 µL of wash buffer.

  • Add 100 µL of the biotinylated antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Repeat the wash step as in step 4.

  • Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubate for 45 minutes at room temperature.

  • Repeat the wash step as in step 4.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

4. Data Analysis:

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve-fit.

  • Determine the concentration of NfL in the samples by interpolating their absorbance values from the standard curve.

Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The distribution of GOS-E scores at 6 months will be compared between the this compound and placebo groups using ordinal logistic regression, adjusting for baseline TBI severity. Secondary continuous outcomes will be analyzed using mixed-effects models for repeated measures. Safety data will be summarized using descriptive statistics. A p-value of <0.05 will be considered statistically significant.

Conclusion

This compound's unique mechanism of action, particularly its role in modulating glutamatergic pathways, presents a compelling rationale for its investigation in neurological disorders characterized by excitotoxicity.[4][7] The detailed experimental design and protocols provided herein offer a robust framework for a Phase II clinical trial to evaluate the efficacy and safety of this compound in patients with TBI. The successful completion of such a trial could pave the way for a novel therapeutic option for this patient population with a high unmet medical need.

References

Troubleshooting & Optimization

Technical Support Center: Spaglumic Acid In Vivo Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Spaglumic acid for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vivo studies.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dissolving this compound in aqueous solution. The concentration exceeds the solubility limit in the chosen solvent. The pH of the solution is not optimal for solubility.1. Verify Solubility Limits: Cross-reference your desired concentration with the known solubility of this compound (see Table 1). 2. pH Adjustment: this compound is an acidic molecule. Adjusting the pH of the solution to slightly alkaline (pH 7.5-8.5) with NaOH can significantly increase its solubility. Monitor the pH carefully to avoid degradation of the compound. 3. Use of Co-solvents: For higher concentrations, consider using a co-solvent system. A common formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[1]
The solution is clear initially but forms a precipitate over time or upon refrigeration. The solution is supersaturated and thermodynamically unstable. Temperature changes are affecting solubility.1. Prepare Fresh Solutions: It is recommended to prepare and use this compound solutions on the same day.[2] 2. Storage of Stock Solutions: If storage is necessary, store solutions at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that any precipitate has redissolved. Sonication can aid in redissolving the compound.[1] 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of freeze-thaw cycles.
Difficulty achieving the desired concentration for high-dose in vivo studies. The intrinsic solubility of this compound in aqueous vehicles is a limiting factor.1. Formulation with Excipients: Utilize solubility-enhancing excipients. Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility. 2. Salt Formation: Although not a simple benchtop procedure, preparing a salt form of this compound (e.g., sodium salt) can dramatically improve its aqueous solubility. 3. Particle Size Reduction: While more relevant for oral administration, micronization to reduce particle size can increase the dissolution rate.
Inconsistent results in in vivo experiments. Poor bioavailability due to precipitation of the compound at the injection site. Degradation of the compound in the formulation.1. Ensure Complete Dissolution: Visually inspect the solution for any particulate matter before administration. Filtration through a 0.22 µm filter is recommended for parenteral solutions. 2. Stability Check: If using a complex formulation, ensure the stability of this compound in that vehicle over the duration of your experiment. Analytical methods like HPLC can be used to assess compound integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vivo experiments?

For lower concentrations, sterile water or isotonic saline can be used. This compound is soluble in water up to approximately 29 mg/mL (95.32 mM), and sonication is recommended to facilitate dissolution.[1] For higher concentrations, a co-solvent system may be necessary.

Q2: How can I increase the solubility of this compound in my aqueous vehicle?

Several methods can be employed:

  • pH Adjustment: Carefully increasing the pH of the solution to the alkaline side can deprotonate the carboxylic acid groups, leading to higher solubility.

  • Co-solvents: A mixture of biocompatible solvents such as DMSO, PEG300, and Tween 80 can be used to dissolve higher concentrations of the compound.

  • Sonication: Applying ultrasonic energy can help to break down particle agglomerates and enhance the dissolution rate.[1]

Q3: Is it necessary to filter the this compound solution before injection?

Yes, for parenteral administration (e.g., intravenous, intraperitoneal), it is crucial to filter the final solution through a sterile 0.22 µm syringe filter to remove any potential microbial contamination and undissolved particles.

Q4: How should I store my this compound solutions?

It is best to prepare fresh solutions for each experiment.[2] If a stock solution needs to be stored, it should be kept at -20°C for no longer than one month.[2] Before use, thaw the solution and ensure there is no precipitate.[2]

Quantitative Data

Table 1: Solubility of this compound

Solvent Solubility Molar Concentration Notes
Water29 mg/mL95.32 mMSonication is recommended.[1]
WaterUp to 100 mM100 mMNo specific method mentioned.

Experimental Protocols

Protocol 1: Preparation of this compound Solution in Saline (for lower concentrations)
  • Calculate the required amount: Determine the mass of this compound needed based on the desired concentration and final volume.

  • Weigh the compound: Accurately weigh the this compound powder in a sterile container.

  • Add solvent: Add a portion of sterile isotonic saline to the powder.

  • Dissolve: Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may also aid dissolution.

  • Adjust pH (if necessary): If solubility is an issue, slowly add 1N NaOH dropwise while stirring and monitoring the pH with a calibrated pH meter until the compound dissolves. Be cautious not to exceed a physiologically compatible pH range if for direct injection.

  • Bring to final volume: Once dissolved, add the remaining saline to reach the final desired volume.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Use immediately: It is recommended to use the solution on the same day it is prepared.

Protocol 2: Preparation of this compound using a Co-solvent System (for higher concentrations)

This is a general protocol for a commonly used in vivo formulation. The exact percentages may need to be optimized for your specific application.

  • Prepare the vehicle: In a sterile tube, prepare the co-solvent vehicle. For example, a vehicle consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1]

    • First, mix the DMSO and PEG300.

    • Add the Tween 80 and mix thoroughly.

    • Finally, add the saline and mix until a clear, homogeneous solution is formed.

  • Dissolve this compound: Weigh the required amount of this compound and dissolve it in the DMSO portion of the vehicle first.

  • Combine components: Gradually add the PEG300 and Tween 80 mixture to the this compound/DMSO solution, mixing continuously.

  • Add aqueous component: Slowly add the saline to the organic mixture while vortexing to prevent precipitation.

  • Final checks: Ensure the final solution is clear and free of any precipitate. This formulation is typically not filtered due to its viscosity, so ensure aseptic technique is followed throughout.

Visualizations

Signaling Pathways

This compound is known to act as an agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3) and as a mast cell stabilizer.

Spaglumic_Acid_mGluR3_Pathway Spaglumic_Acid This compound mGluR3 mGluR3 (Metabotropic Glutamate Receptor 3) Spaglumic_Acid->mGluR3 activates G_protein Gi/o Protein mGluR3->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion of ATP to Downstream Downstream Cellular Effects cAMP->Downstream leads to

Caption: this compound activation of the mGluR3 signaling pathway.

Mast_Cell_Stabilization cluster_mast_cell Mast Cell Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI binds to Signaling_Cascade Intracellular Signaling Cascade FcεRI->Signaling_Cascade activates Ca_Influx Calcium Influx Signaling_Cascade->Ca_Influx leads to Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation triggers Spaglumic_Acid This compound Spaglumic_Acid->Ca_Influx inhibits

Caption: Proposed mechanism of mast cell stabilization by this compound.

Experimental Workflow

Experimental_Workflow start Start: Determine Required Concentration and Volume weigh Weigh this compound start->weigh dissolve Dissolve in Vehicle (e.g., Saline or Co-solvent) weigh->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility troubleshoot Troubleshoot Solubility (pH adjust, sonicate) check_solubility->troubleshoot No filter Sterile Filter (0.22 µm) check_solubility->filter Yes troubleshoot->dissolve administer Administer to Animal Model filter->administer end End of Protocol administer->end

Caption: Workflow for preparing this compound for in vivo experiments.

References

Technical Support Center: Spaglumic Acid Detection by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for Spaglumic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC parameters for this compound analysis?

A1: A robust starting point for this compound analysis is to use a reverse-phase C18 column.[1][2] The mobile phase typically consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile, with detection set around 205-214 nm.[2][3] These conditions are based on validated methods for similar compounds like N-Carbamylglutamate (Carglumic acid).

Q2: Why is the pH of the mobile phase critical for the analysis of acidic compounds like this compound?

A2: The pH of the mobile phase is crucial because it affects the ionization state of the analyte. For ionizable compounds, it is recommended to use a buffer with a pH at least two units away from the analyte's pKa to ensure it exists in a single form (either fully ionized or non-ionized). If the mobile phase pH is too close to the pKa, you may observe split or shouldered peaks. For this compound's analogue, Carglumic acid, studies have been conducted within a pH range of 2.5–3.5.[3]

Q3: What are the key validation parameters I need to assess for my HPLC method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]

Q4: How can I improve the sensitivity of my method for low concentrations of this compound?

A4: To enhance sensitivity, especially in biological samples, a pre-column derivatization step with a reagent like o-phthaldialdehyde (OPA) followed by fluorescence detection can be employed.[5] For pharmaceutical formulations, direct UV detection is often sufficient.[5] Additionally, ensuring a clean baseline and optimizing the detection wavelength are critical.[6]

Optimized HPLC Parameters & Method Validation

The following tables summarize typical starting conditions and validation parameters for the analysis of this compound, based on established methods for structurally similar compounds.

Table 1: Recommended HPLC Parameters

Parameter Recommended Setting Source(s)
Column Reverse-Phase C18 (e.g., 150 mm x 2.1 mm, 1.7 µm) [3]
Mobile Phase Gradient elution with Phosphate Buffer (e.g., pH 2.4) and Acetonitrile [2][3]
Flow Rate ~0.39 mL/min [3][7]
Detection Wavelength 205 - 214 nm [2][3]
Column Temperature ~20 - 30 °C [3][7]

| Injection Volume | 2 µL |[7] |

Table 2: Typical Method Validation Results

Validation Parameter Typical Acceptance Criteria / Value Source(s)
Linearity (R²) > 0.999 [1][7]
Accuracy (% Recovery) 98.0% - 102.0% [1][2]
Precision (% RSD) ≤ 2.0% [1][7]
Limit of Detection (LOD) ~0.15 µg/mL [3][7]

| Limit of Quantification (LOQ) | ~0.7 µg/mL |[3][7] |

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation (Phosphate Buffer, pH 2.4) : Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.[5] Adjust the pH to 2.4 using ortho-phosphoric acid.[5] Filter the buffer through a 0.45 µm membrane filter before use.[5]

  • Standard Stock Solution Preparation : Accurately weigh a known amount of this compound reference standard into a volumetric flask. Dissolve and dilute to volume with the diluent (e.g., a mixture of the mobile phase buffer and acetonitrile).[3]

  • Working Standard Solutions : Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards across the desired concentration range (e.g., 0.5 µg/mL to 150 µg/mL).[7]

  • Sample Solution Preparation : Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.[7] Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from clogging the system.[2][8]

cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_analysis Data Analysis Stage p1 Weigh this compound Reference Standard p4 Create Stock & Working Standard Solutions p1->p4 p2 Prepare Mobile Phase (Buffer & Acetonitrile) h1 System Setup & Equilibration p2->h1 p3 Prepare Sample (e.g., Dissolve Formulation) p5 Filter Sample & Standards (0.22 µm or 0.45 µm) p3->p5 p4->p5 h2 Inject Standards & Sample p5->h2 h1->h2 h3 Data Acquisition h2->h3 a1 Integrate Peaks h3->a1 a2 Generate Calibration Curve a1->a2 a3 Quantify this compound in Sample a2->a3 a4 Generate Report a3->a4

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting Guides

This section addresses common issues encountered during HPLC analysis.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My peaks are tailing or showing asymmetry. What are the common causes and solutions?

  • Answer: Peak tailing is a common issue that compromises quantification.[9]

    • Causes:

      • Secondary Analyte Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.[10]

      • Incorrect Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape for ionizable compounds.[10]

      • Column Overload: Injecting too much sample can saturate the column.[11][12]

      • Column Degradation: Contamination or voids at the column inlet can disrupt the sample path.[12]

    • Solutions:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Adding additives like triethylamine (B128534) may help reduce peak tailing in some cases.[13]

      • Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[12]

      • Use a Guard Column: A guard column can protect the analytical column from contaminants.[12]

      • Flush or Replace Column: If the column is old or contaminated, flush it with a strong solvent or replace it.[8][12]

Problem 2: Baseline Noise or Drift

  • Question: I'm observing a noisy or drifting baseline in my chromatogram. How can I fix this?

  • Answer: A noisy or drifting baseline can significantly affect data interpretation, especially for low-level quantification.[9][11]

    • Causes:

      • Impure Solvents: Using low-quality solvents or contaminated water can introduce impurities.[6]

      • Dissolved Gas: Air bubbles in the mobile phase can cause pressure fluctuations and baseline noise.[6][14]

      • Detector Issues: A dirty flow cell or a failing detector lamp can cause instability.[6][8]

      • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase.[11]

    • Solutions:

      • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[9][12]

      • Degas Mobile Phase: Degas the mobile phase using an inline degasser, sonication, or helium sparging.[6][9]

      • Clean Detector Cell: Flush the detector flow cell with an appropriate solvent like methanol (B129727) or isopropanol.[6]

      • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting the analysis.[11]

Problem 3: Retention Time Variability

  • Question: The retention times for my analyte are shifting between injections. What could be the cause?

  • Answer: Variations in retention time compromise the reproducibility of HPLC results.[11]

    • Causes:

      • Pump and Flow Rate Issues: Leaks in the system or worn pump seals can lead to inconsistent flow rates.[8][14]

      • Column Aging: Over time, the stationary phase of the column can degrade.[11]

      • Temperature Fluctuations: Changes in ambient or column temperature can affect retention.[11]

      • Mobile Phase Composition Changes: Inaccurate mixing or evaporation of volatile components can alter the mobile phase strength.[4]

    • Solutions:

      • Check for Leaks: Inspect all fittings and connections for any signs of leakage.[8]

      • Maintain the Pump: Regularly check and replace pump seals and check valves as needed.[6]

      • Use a Column Oven: A column oven provides a stable temperature environment.[4]

      • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation.[12]

start Abnormal Peak Shape Detected cause_t1 Secondary Interactions cause_f1 Sample Solvent Too Strong cause_s1 Clogged Inlet Frit cause_t2 Incorrect Mobile Phase pH sol_t3 Use Guard Column / Flush Column cause_t1->sol_t3 cause_t3 Column Overload sol_t1 Adjust pH / Add Additive cause_t2->sol_t1 sol_t2 Dilute Sample / Reduce Volume cause_t3->sol_t2 cause_f2 Column Overload sol_f1 Prepare Sample in Mobile Phase cause_f1->sol_f1 sol_f2 Dilute Sample cause_f2->sol_f2 cause_s2 Column Void / Channeling sol_s1 Backflush or Replace Frit cause_s1->sol_s1 cause_s3 Co-elution of Isomers sol_s2 Replace Column cause_s2->sol_s2 sol_s3 Optimize Mobile Phase cause_s3->sol_s3

Caption: Troubleshooting workflow for common HPLC peak shape issues.

References

Technical Support Center: Spaglumic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data for researchers, scientists, and drug development professionals working on the synthesis and purification of Spaglumic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Troubleshooting

Question 1: My overall yield for the one-pot synthesis of this compound is significantly lower than the expected 75-80%. What are the potential causes and solutions?

Low yields can arise from issues at multiple stages of the one-pot synthesis. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Acetylation of L-Aspartic Acid:

    • Cause: Insufficient acetic anhydride (B1165640), inadequate ultrasound promotion, or presence of moisture.

    • Solution: Use a slight excess of freshly opened acetic anhydride. Ensure the reaction is conducted under anhydrous conditions. Verify the proper functioning and application of the ultrasound source to ensure efficient reaction promotion.[1]

  • Inefficient Dehydration and Condensation:

    • Cause: Presence of water can hydrolyze the anhydride intermediate. The coupling agent may be inefficient, or the reaction temperature and time may be suboptimal.

    • Solution: Ensure all reagents and solvents are anhydrous. Optimize the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider using a more efficient coupling reagent if necessary.[2]

  • Incomplete Hydrogenolysis (Deprotection):

    • Cause: Catalyst poisoning (e.g., by sulfur-containing impurities), poor quality or old catalyst, or insufficient hydrogen pressure.[3][4]

    • Solution: Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst. If catalyst poisoning is suspected, pretreat the starting materials to remove impurities.[5] Increase the hydrogen pressure (e.g., using a balloon or a Parr shaker) to facilitate the reaction.[4] The reaction can also be monitored by TLC to ensure completion.

  • Side Reactions:

    • Cause: A notable side reaction is the cyclization of the alpha-peptide to form a diketopiperazine derivative.[6]

    • Solution: Careful control of reaction conditions, particularly temperature and pH, can minimize this side reaction. Prompt purification after the reaction is complete is also advisable.

Question 2: I am observing a significant amount of an impurity with a different retention time in my HPLC analysis. What could it be and how can I minimize it?

The presence of isomers and cyclized byproducts are common impurity issues.

Potential Impurities & Minimization Strategies:

  • Formation of β-isomer: The synthesis can produce both the α- and β-isomers of this compound.

    • Identification: The isomers can be distinguished by NMR spectroscopy, where the chemical shifts for the α- and β-peptide bonds differ.[4]

    • Separation: The isomers are typically separated by anion-exchange chromatography.[6][7]

  • Cyclic Byproduct (Diketopiperazine): The α-peptide has a tendency to cyclize.[6]

    • Identification: This can be identified by mass spectrometry, which will show a lower molecular weight corresponding to the loss of a water molecule.

    • Minimization: Avoid harsh basic or acidic conditions and prolonged heating during workup and purification.

  • Unreacted Starting Materials: Incomplete reactions can leave residual L-aspartic acid or L-glutamic acid dibenzyl ester.

    • Identification: These can be detected by TLC or HPLC by comparing with authentic standards.

    • Solution: Optimize reaction times and stoichiometry as described in the low-yield troubleshooting section.

Purification Troubleshooting

Question 3: I am having difficulty separating the α- and β-isomers of this compound using anion-exchange chromatography. What are the critical parameters to optimize?

Effective separation of these isomers depends on fine-tuning the chromatographic conditions.

Optimization Parameters:

  • pH of the Mobile Phase: The charge of the isomers is pH-dependent. The separation should be performed at a pH where the difference in the net charge between the two isomers is maximized. A pH gradient can be employed for elution.

  • Ionic Strength of the Elution Buffer: A salt gradient (e.g., NaCl or ammonium (B1175870) acetate) is used to elute the bound isomers. A shallow gradient will provide better resolution.

  • Column Choice and Packing: Use a high-quality anion-exchange resin. Ensure the column is packed uniformly to avoid band broadening and poor separation.

  • Flow Rate: A lower flow rate generally allows for better resolution.

Question 4: My purified this compound fails to crystallize, or oils out from the solution. What can I do?

Crystallization can be inhibited by impurities or suboptimal conditions.

Troubleshooting Crystallization:

  • Purity of the Material: The presence of even small amounts of impurities can significantly hinder crystallization.[8] If impurities are suspected, an additional purification step (e.g., re-chromatography) may be necessary.

  • Solvent System: Experiment with different solvent systems. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent (anti-solvent) until turbidity is observed, followed by slow cooling.

  • Supersaturation: The solution must be supersaturated for crystals to form. This can be achieved by slow evaporation of the solvent or by slowly cooling a saturated solution. Avoid rapid cooling, which can lead to precipitation of an amorphous solid or oil.[9]

  • Seeding: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can induce crystallization.[10]

  • Scratching: Gently scratching the inside of the glass vessel with a glass rod at the meniscus can sometimes provide nucleation sites for crystal growth.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of this compound.

Table 1: One-Pot Synthesis Parameters and Expected Outcomes

ParameterValue/RangeNotes
Starting Materials
L-Aspartic Acid1 equivalent
Acetic Anhydride1.1 - 1.5 equivalentsUse fresh, high-purity reagent.
L-Glutamic Acid Dibenzyl Ester1 equivalent
Reaction Conditions
Acetylation (Ultrasound)Room TemperatureTypically 15-30 minutes.
Condensation Temperature0°C to Room TemperatureMonitor by TLC.
Hydrogenolysis Catalyst10% Pd/C5-10 mol%
Hydrogen Pressure1 atm (balloon) to 50 psiHigher pressure may be needed for complete reaction.[3]
Yield & Purity
Overall Yield~75-80%For the one-pot synthesis method.[4]
HPLC Purity (after purification)>99%[11]

Table 2: Anion-Exchange Chromatography Parameters for Isomer Separation

ParameterRecommended ConditionNotes
Stationary Phase Strong or Weak Anion Exchangere.g., DEAE-Sepharose or Q-Sepharose.
Mobile Phase
Equilibration BufferLow ionic strength buffer (e.g., 10 mM Tris-HCl)pH should be chosen to ensure both isomers are negatively charged.
Elution BufferEquilibration buffer with a salt gradient (e.g., 0-1 M NaCl)A shallow gradient provides better resolution.
Flow Rate 0.5 - 1.0 mL/minFor analytical to semi-preparative scale.
Detection UV at 210-220 nm

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is based on the ultrasound-promoted one-pot synthesis method.[6][7]

Materials:

  • L-Aspartic acid

  • Acetic anhydride

  • L-Glutamic acid dibenzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvents (e.g., DMF or THF)

  • Hydrogen gas supply

  • Ultrasound bath

Procedure:

  • Acetylation: Suspend L-aspartic acid in an anhydrous solvent in a reaction vessel. Add acetic anhydride and place the vessel in an ultrasound bath at room temperature. Sonicate until the L-aspartic acid has completely reacted (monitor by TLC).

  • Dehydration and Condensation: Cool the reaction mixture to 0°C. Add L-glutamic acid dibenzyl ester. Allow the reaction to warm to room temperature and stir until the condensation is complete (monitor by TLC).

  • Hydrogenolysis: To the reaction mixture, carefully add 10% Pd/C catalyst. Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously at room temperature until the deprotection is complete (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

This protocol outlines the separation of α- and β-isomers.

Materials:

  • Crude this compound

  • Anion-exchange column (e.g., DEAE-Sepharose)

  • Equilibration buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • Elution buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 1 M NaCl)

  • Fraction collector

  • HPLC system for analysis

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of equilibration buffer.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of equilibration buffer and load it onto the column.

  • Washing: Wash the column with 2-3 column volumes of equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound isomers using a linear gradient of 0% to 100% elution buffer over 10-20 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify the fractions containing the desired isomer.

  • Desalting: Pool the fractions containing the pure isomer and desalt if necessary (e.g., by dialysis or using a desalting column).

  • Lyophilization: Lyophilize the desalted solution to obtain the pure this compound as a solid.

Visualizations

Logical Workflow for this compound Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start L-Aspartic Acid + Acetic Anhydride acetylation Ultrasound-promoted Acetylation start->acetylation intermediate1 N-Acetyl-L-Aspartic Anhydride acetylation->intermediate1 condensation Condensation with L-Glutamic Acid Dibenzyl Ester intermediate1->condensation intermediate2 Protected Dipeptide condensation->intermediate2 hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H2) intermediate2->hydrogenolysis crude_product Crude this compound (α/β Isomers) hydrogenolysis->crude_product load_column Load on Anion-Exchange Column crude_product->load_column Dissolve in Equilibration Buffer wash_column Wash Column load_column->wash_column elute_isomers Elute with Salt Gradient wash_column->elute_isomers collect_fractions Collect & Analyze Fractions elute_isomers->collect_fractions pool_desalt Pool, Desalt & Lyophilize collect_fractions->pool_desalt pure_product Pure this compound pool_desalt->pure_product

Caption: Workflow for the one-pot synthesis and subsequent purification of this compound.

Troubleshooting Logic for Low Synthesis Yield

Low_Yield_Troubleshooting cluster_acetylation Acetylation Issues cluster_condensation Condensation Issues cluster_hydrogenolysis Hydrogenolysis Issues cluster_side_reactions Side Reactions problem Low Overall Yield cause_acetylation Incomplete Reaction problem->cause_acetylation cause_condensation Inefficient Coupling problem->cause_condensation cause_hydrogenolysis Incomplete Deprotection problem->cause_hydrogenolysis cause_side_reaction Cyclization (Diketopiperazine formation) problem->cause_side_reaction solution_acetylation Check Acetic Anhydride quality/amount Ensure anhydrous conditions Verify ultrasound application cause_acetylation->solution_acetylation solution_condensation Ensure anhydrous reagents/solvents Optimize temperature and time Consider alternative coupling agents cause_condensation->solution_condensation solution_hydrogenolysis Use fresh, high-quality Pd/C Increase H2 pressure Check for catalyst poisons cause_hydrogenolysis->solution_hydrogenolysis solution_side_reaction Control temperature and pH Prompt purification cause_side_reaction->solution_side_reaction

Caption: Troubleshooting guide for diagnosing the causes of low yield in this compound synthesis.

This compound Signaling Pathway via mGluR3

mGluR3_Signaling_Pathway spaglumic_acid This compound (NAAG) mgluR3 mGluR3 (Metabotropic Glutamate Receptor 3) spaglumic_acid->mgluR3 Agonist Binding gi_go Gi/Go Protein mgluR3->gi_go Activates adenylyl_cyclase Adenylyl Cyclase gi_go->adenylyl_cyclase Inhibits camp cAMP (Cyclic AMP) adenylyl_cyclase->camp Production of pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., modulation of ion channel activity, gene expression) pka->downstream Phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound acting as an agonist at the mGluR3 receptor.

References

Common pitfalls in quantifying Spaglumic acid in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Spaglumic acid, also known as N-acetylaspartylglutamate (NAAG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the quantification of this compound in tissue samples.

Sample Preparation & Stability

Question 1: My this compound levels are unexpectedly low or variable between replicate tissue samples. What could be the cause?

Answer: This is a common issue often linked to pre-analytical variables. The primary culprits are enzymatic degradation and improper sample handling.

  • Enzymatic Degradation: this compound is rapidly broken down into N-acetylaspartate (NAA) and glutamate (B1630785) by the enzyme Glutamate Carboxypeptidase II (GCPII), which is present on the surface of certain cells like astrocytes.[1][2][3][4] If not immediately inactivated upon tissue collection, this enzyme will continue to degrade your target analyte, leading to artificially low measurements.

  • Post-Excision Delays: The metabolic profile of tissue changes rapidly after removal from the body.[5][6] Delays in freezing or processing can lead to significant alterations in metabolite levels. It is critical to process or snap-freeze tissue samples immediately after collection.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing tissue samples can compromise cellular integrity, leading to the release of degradative enzymes and a decline in analyte stability.[7]

Solution:

  • Rapid Inactivation: Immediately after excision, use a method that inactivates enzymes, such as flash-freezing in liquid nitrogen or heat stabilization.[5]

  • Use of Inhibitors: During homogenization, include a cocktail of broad-spectrum protease inhibitors. For maximal protection of this compound, consider adding a specific inhibitor of GCPII.[3]

  • Minimize Freeze-Thaw Cycles: Aliquot tissue samples into smaller portions after initial processing to avoid the need for repeated thawing of the entire sample.

Extraction Efficiency

Question 2: I am experiencing poor recovery of this compound from my tissue samples. How can I improve my extraction protocol?

Answer: Inefficient extraction can lead to a systematic underestimation of this compound concentrations. The polarity of this compound requires an appropriate solvent system.

  • Inadequate Homogenization: Incomplete disruption of the tissue architecture will prevent the extraction solvent from accessing the entire sample, trapping the analyte.

  • Incorrect Solvent Choice: this compound is a polar molecule. Using a solvent system with insufficient polarity, such as pure chloroform (B151607) or ether, will result in poor extraction efficiency. A polar solvent, often a methanol/water mixture, is typically required.[8]

  • Phase Separation Issues: In liquid-liquid extractions, ensure complete separation of the polar and non-polar phases. This compound will be in the aqueous/polar phase. Contamination between phases can affect downstream analysis.

Solution:

  • Thorough Homogenization: Use mechanical disruption (e.g., bead beating, sonication) on ice to ensure the tissue is completely homogenized in the extraction buffer.[8]

  • Optimized Solvent System: A common and effective method involves extraction with a cold methanol-based solvent system. For a multi-omic approach, a two-step extraction using a solvent mixture that separates polar metabolites from lipids and proteins can be effective.[9]

  • Internal Standards: Use a deuterated this compound internal standard added at the very beginning of the extraction process.[10] This will allow you to normalize for any analyte loss during sample preparation and assess the overall efficiency of your protocol.

Analytical Method: LC-MS/MS

Question 3: I am observing high signal variability and poor peak shape in my LC-MS/MS analysis. What are the likely causes?

Answer: These issues often point to matrix effects or suboptimal chromatographic conditions.

  • Matrix Effects: Co-eluting endogenous compounds from the complex tissue matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise quantification.[11]

  • Poor Chromatographic Retention: Due to its high polarity, this compound can have poor retention on standard reversed-phase (e.g., C18) columns, causing it to elute early with other polar matrix components.[12]

  • Suboptimal Mobile Phase: An inappropriate mobile phase pH or the absence of a suitable ion-pairing agent can lead to poor peak shape and inconsistent retention times.

Solution:

  • Improve Sample Clean-up: Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering matrix components.[13]

  • Optimize Chromatography:

    • Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for retaining polar analytes.

    • Alternatively, use an ion-pairing reagent like heptafluorobutyric acid (HFBA) in your mobile phase to improve retention on a reversed-phase column.[12]

  • Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the signal of an analyte spiked into a blank, extracted tissue matrix to the signal of the same analyte in a neat solution. A significant difference indicates the presence of matrix effects.[11]

Experimental Protocols & Data

Table 1: Typical this compound Concentrations in Brain Tissue

The following table summarizes typical concentration ranges of this compound (NAAG) found in different regions of the human brain, as determined by Magnetic Resonance Spectroscopy (MRS). Note that these values can vary based on the specific analytical method and subject demographics.

Brain RegionTissue TypeNAAG Concentration (mM)Reference
FrontalGray Matter0.6 - 1.5[14][15]
FrontalWhite Matter1.5 - 2.7[14][15]
ParietalGray Matter0.6 - 1.5[14][15]
ParietalWhite Matter1.5 - 2.7[14][15]
OccipitalGray Matter0.6 - 1.5[14][15]
OccipitalWhite Matter1.5 - 2.7[14][15]
Protocol: this compound Extraction from Brain Tissue for LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[8] Optimization may be required for specific tissue types or instrumentation.

Materials:

  • Frozen tissue sample (e.g., mouse brain cortex)

  • Deuterated this compound (NAAG-d5) internal standard (IS)

  • Ice-cold 90% Methanol

  • Tissue homogenizer (e.g., bead beater or sonicator)

  • Centrifuge capable of 4°C and >16,000 x g

  • Vacuum concentrator

  • LC-MS grade water and mobile phase solvents

Procedure:

  • Preparation: Pre-cool all tubes and solutions on ice.

  • Sample Weighing: On a pre-chilled surface, weigh approximately 10-20 mg of frozen tissue. Perform this step quickly to prevent thawing.

  • Internal Standard Spiking: Add a known amount of NAAG-d5 internal standard to the tube containing the tissue.

  • Homogenization: Add 300 µL of ice-cold 90% methanol. Immediately homogenize the tissue until no visible particles remain. Keep the sample on ice throughout this process.

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube. Be careful not to disturb the protein pellet.

  • Drying: Dry the supernatant extract to completion using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 200 µL of your initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, with 0.1% Formic Acid). Vortex briefly and centrifuge to pellet any remaining insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow and Pitfall Analysis

The following diagram illustrates a typical workflow for quantifying this compound in tissue, highlighting key stages where pitfalls can occur.

G cluster_pre Pre-Analytical cluster_ana Analytical cluster_pitfalls Common Pitfalls Tissue 1. Tissue Collection Freeze 2. Snap Freezing Tissue->Freeze Store 3. Storage (-80°C) Freeze->Store Homogenize 4. Homogenization (with Internal Standard) Extract 5. Solvent Extraction Homogenize->Extract Cleanup 6. Sample Cleanup (SPE) Extract->Cleanup LCMS 7. LC-MS/MS Analysis Cleanup->LCMS Data 8. Data Processing LCMS->Data p1 Enzymatic Degradation (Post-Excision) p1->Tissue p2 Inefficient Extraction p2->Extract p3 Matrix Effects p3->LCMS p4 Analyte Instability p4->Store

Caption: Workflow for this compound quantification highlighting key pitfalls.

This compound (NAAG) Degradation Pathway

This diagram shows the enzymatic degradation of this compound by Glutamate Carboxypeptidase II (GCPII), a critical reaction to control during sample preparation.

G NAAG This compound (NAAG) GCPII Glutamate Carboxypeptidase II (GCPII) NAAG->GCPII Hydrolysis NAA N-Acetylaspartate (NAA) Glu Glutamate GCPII->NAA GCPII->Glu

Caption: Enzymatic degradation of this compound by GCPII.

References

Addressing off-target effects of Spaglumic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Spaglumic acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is a selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1][2] Its activation of mGluR3 is its intended on-target effect in many experimental settings.

Q2: What are the known off-target effects of this compound?

This compound can exhibit several off-target effects that may confound experimental results:

  • NMDA Receptor Modulation: It can act as a weak agonist or antagonist at N-methyl-D-aspartate (NMDA) receptors, though with significantly lower potency than at mGluR3.[3][4][5]

  • Glutamate Release: this compound is a substrate for the enzyme Glutamate Carboxypeptidase II (GCPII), which hydrolyzes it into N-acetylaspartate (NAA) and glutamate.[3][4] An increase in extracellular glutamate can lead to the activation of various glutamate receptors, potentially causing excitotoxicity.

  • Mast Cell Stabilization: It has been reported to act as a mast cell stabilizer by inhibiting calcium channels, which can prevent the release of histamine (B1213489) and other inflammatory mediators.[6][7][8]

Q3: I am observing unexpected cytotoxicity in my cell-based assay after treatment with this compound. What could be the cause?

Unexpected cell death could be due to a few factors:

  • Glutamate Excitotoxicity: The breakdown of this compound by GCPII can lead to an accumulation of glutamate in the culture medium.[3][4] High concentrations of glutamate can be toxic to many cell types, especially neuronal cells, leading to excitotoxic cell death.

  • NMDA Receptor Activation: In some cell types, activation of NMDA receptors by this compound, even weakly, could contribute to calcium overload and subsequent cell death.

Q4: My intracellular calcium measurements are showing an unexpected increase after applying this compound. What signaling pathways might be involved?

An unexpected rise in intracellular calcium could be attributed to:

  • NMDA Receptor Activation: Activation of ionotropic NMDA receptors leads to a direct influx of calcium into the cell.

  • Mast Cell Stabilization-related Calcium Channel Inhibition: While counterintuitive, the initial interaction with calcium channels as part of its mast cell stabilizing effect might cause transient changes in calcium homeostasis in some cell types.[6][7][8] It's important to consider the specific cell type and its expression of relevant channels.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Poor Cell Viability

Possible Cause: Glutamate excitotoxicity from this compound breakdown by GCPII.

Troubleshooting Workflow:

A Unexpected Cell Death Observed B Hypothesis: Glutamate Excitotoxicity A->B C Control Experiment 1: Co-treat with GCPII Inhibitor (e.g., β-Spaglumic acid, 2-PMPA) B->C D Control Experiment 2: Co-treat with NMDA Receptor Antagonist (e.g., AP5, MK-801) B->D E Control Experiment 3: Measure Glutamate in Culture Medium B->E F Result: Cell death is rescued C->F G Result: Cell death is NOT rescued C->G D->F D->G H Conclusion: Excitotoxicity is the likely cause F->H I Conclusion: Other mechanisms are involved G->I J Action: Lower this compound concentration or use GCPII inhibitor H->J K Action: Investigate other off-target effects or compound toxicity I->K

Caption: Troubleshooting workflow for unexpected cell death.

Solutions:

  • Inhibit GCPII Activity: Co-incubate your cells with this compound and a specific GCPII inhibitor, such as β-Spaglumic acid (Ki = 1 µM) or 2-(phosphonomethyl)pentanedioic acid (2-PMPA). If cell viability improves, it strongly suggests that glutamate release is the primary cause of toxicity.

  • Block NMDA Receptors: Treat cells with a selective NMDA receptor antagonist (e.g., D-AP5, MK-801) alongside this compound. Rescue of cell viability points towards NMDA receptor-mediated excitotoxicity.

  • Measure Glutamate Levels: Use a commercially available glutamate assay kit to measure the concentration of glutamate in your cell culture supernatant after treatment with this compound.

  • Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize the potential for glutamate accumulation.

Problem 2: Ambiguous Intracellular Calcium Signaling

Possible Cause: Confounding signals from on-target mGluR3 activation and off-target NMDA receptor activation.

Troubleshooting Workflow:

A Ambiguous Calcium Signal B Hypothesis: Mixed mGluR3 and NMDA Receptor Activation A->B C Control Experiment 1: Use Selective mGluR3 Antagonist (e.g., LY341495) B->C D Control Experiment 2: Use Selective NMDA Receptor Antagonist (e.g., AP5) B->D E Result: Calcium signal is blocked C->E mGluR3 component G Result: Calcium signal is unaffected C->G F Result: Calcium signal is partially blocked D->F NMDA component D->G H Conclusion: Signal is mGluR3-mediated E->H I Conclusion: Signal is a mix of mGluR3 and NMDA activation F->I J Conclusion: Signal is NMDA-mediated G->J K Action: Isolate mGluR3 signal by pre-treating with NMDA antagonist I->K

Caption: Differentiating sources of calcium signals.

Solutions:

  • Pharmacological Blockade:

    • To isolate the mGluR3-mediated response, pre-incubate the cells with a selective NMDA receptor antagonist (e.g., D-AP5) before adding this compound.

    • To determine the contribution of NMDA receptors, pre-incubate with a selective group II mGluR antagonist (e.g., LY341495) before this compound treatment.

  • Use a GCPII Inhibitor: To prevent the formation of glutamate, which can activate NMDA receptors, perform the calcium imaging experiment in the presence of a GCPII inhibitor.

Quantitative Data Summary

The following table summarizes the potency of this compound at its primary target and a key off-target receptor.

Target ReceptorLigandAssay TypePotency (EC50/Ki)Reference
mGluR3 (On-Target) This compound (NAAG)Functional Assay11 - 100 µM[6]
NMDA Receptor (Off-Target) This compound (NAAG)Functional Assay~666 µM[6]
NAAG Peptidase (GCPII) β-Spaglumic acidInhibition AssayKi = 1 µM[1]

Key Experimental Protocols

Protocol 1: Intracellular Calcium Flux Assay using Fluo-4 AM

This protocol is adapted for a 96-well plate format and is suitable for measuring changes in intracellular calcium in response to this compound.

Materials:

  • Cells of interest plated in a black-walled, clear-bottom 96-well plate

  • Fluo-4 AM dye-loading solution

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • Receptor antagonists (e.g., D-AP5, LY341495) as needed

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere and reach the desired confluency (typically 24-48 hours).

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Remove the dye-loading solution and wash the cells gently two to three times with HBSS to remove excess dye.

    • After the final wash, leave 100 µL of HBSS in each well.

  • Baseline Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for a set period (e.g., 1-2 minutes).

  • Compound Addition and Measurement:

    • Using the plate reader's injector, add the desired concentration of this compound (and/or antagonists) to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-5 seconds for 5-10 minutes).

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading (F/F0).

    • Calculate the peak fluorescence response and the area under the curve to quantify the calcium signal.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a method to assess cell viability following treatment with this compound, which is particularly useful for detecting potential glutamate-induced excitotoxicity.

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound and any control compounds (e.g., GCPII inhibitor, NMDA antagonist)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound, with and without control compounds, for the desired duration (e.g., 24-48 hours). Include untreated control wells.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the viability of treated cells as a percentage of the untreated control.

Protocol 3: Glutamate Carboxypeptidase II (GCPII) Activity Assay

This is a general protocol outline for a fluorescence-based GCPII activity assay, often available as a commercial kit.

Materials:

  • GCPII enzyme source (e.g., cell lysate, purified enzyme)

  • GCPII substrate (e.g., a fluorogenic substrate or NAAG)

  • Glutamate detection system (if using NAAG as a substrate)

  • Assay buffer

  • This compound (as a substrate) or a GCPII inhibitor (as a control)

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates containing GCPII according to a standardized protocol.[9]

  • Reaction Setup: In a 96-well plate, combine the GCPII enzyme source, assay buffer, and either this compound (to measure its breakdown) or a known substrate.

  • Initiate Reaction: Add the final component to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection:

    • If using a direct fluorogenic substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.

    • If measuring glutamate production from this compound, use a coupled enzymatic reaction that produces a fluorescent product in proportion to the amount of glutamate generated.[9]

  • Data Analysis: Calculate the rate of substrate conversion to determine GCPII activity. When testing inhibitors, calculate the percentage of inhibition relative to an uninhibited control.

Signaling Pathways

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Spaglumic_acid This compound mGluR3 mGluR3 Spaglumic_acid->mGluR3 Gi Gi/o mGluR3->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Downstream Modulation of Ion Channels & Cellular Signaling cAMP->Downstream Spaglumic_acid2 This compound NMDA_R NMDA Receptor Spaglumic_acid2->NMDA_R GCPII GCPII Spaglumic_acid2->GCPII Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Glutamate Glutamate GCPII->Glutamate Glutamate->NMDA_R

Caption: On-target vs. Off-target signaling of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Spaglumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Spaglumic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of unmodified this compound and why is it challenging to deliver orally?

  • Low Permeability: The polar nature and charge of the carboxylic acid groups hinder its passive diffusion across the lipid-rich intestinal epithelial membrane.

  • Enzymatic Degradation: Peptidases in the gastrointestinal (GI) tract can cleave the peptide bond, inactivating the molecule before it can be absorbed.

  • Limited Solubility: While this compound is soluble in water, its solubility can vary in the different pH environments of the GI tract, potentially leading to precipitation.[2]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of oral this compound delivery. These can be broadly categorized as:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and facilitate absorption via the lymphatic pathway.[3][4][5]

  • Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and apparent solubility.[6][7][8]

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, leading to a faster dissolution rate.[9][10]

  • Use of Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions or fluidize the cell membrane can improve permeability.[11][12] An example of a well-known permeation enhancer is Salcaprozate Sodium (SNAC).[13][14]

Q3: How can I assess the in vitro dissolution of my this compound formulation?

A3: An in vitro dissolution study using a USP dissolution apparatus (e.g., Apparatus 2, paddle method) is a standard method. It is crucial to use dissolution media that simulate the pH conditions of the gastrointestinal tract (e.g., simulated gastric fluid, pH 1.2; simulated intestinal fluid, pH 6.8). Samples should be withdrawn at predetermined time points and the concentration of dissolved this compound analyzed using a validated analytical method, such as HPLC-UV.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies

Symptoms:

  • Pharmacokinetic (PK) data from animal studies show low Cmax and AUC after oral administration.

  • High inter-individual variability in plasma concentrations is observed.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility and slow dissolution in the GI tract. Develop an amorphous solid dispersion of this compound with a suitable polymer carrier (e.g., HPMC, PVP).Amorphous forms have higher kinetic solubility and faster dissolution rates compared to crystalline forms.[6][7]
Low intestinal permeability. Co-formulate with a permeation enhancer such as Salcaprozate Sodium (SNAC).Permeation enhancers can increase the absorption of molecules that are typically restricted by the intestinal epithelium.[11][13]
Degradation by gastrointestinal enzymes. Encapsulate the formulation in enteric-coated capsules or tablets.Enteric coatings protect the drug from the acidic and enzymatic environment of the stomach, releasing it in the more favorable conditions of the small intestine.
Rapid gastrointestinal transit. Incorporate mucoadhesive excipients (e.g., chitosan, carbopol) into the formulation.Mucoadhesive polymers can increase the residence time of the dosage form at the site of absorption.
Issue 2: Formulation Instability

Symptoms:

  • Phase separation of lipid-based formulations upon storage.

  • Crystallization of this compound in an amorphous solid dispersion over time.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Incompatible components in a lipid-based formulation. Conduct a thorough excipient compatibility study. Screen different oils, surfactants, and co-surfactants to find a stable combination.The selection of appropriate excipients is critical for the physical stability of self-emulsifying systems.[3]
Hygroscopicity of the amorphous solid dispersion. Store the formulation under controlled humidity conditions and consider co-processing with a moisture-protective excipient.Moisture can act as a plasticizer and induce crystallization of the amorphous drug.
Drug loading is too high in the solid dispersion. Reduce the drug loading in the formulation.A lower drug-to-polymer ratio can improve the stability of the amorphous state.

Data Presentation

Table 1: Hypothetical In Vitro Dissolution of Different this compound Formulations
Formulation% Drug Dissolved at 30 min (Simulated Gastric Fluid, pH 1.2)% Drug Dissolved at 60 min (Simulated Intestinal Fluid, pH 6.8)
Unmodified this compound15%40%
Micronized this compound35%75%
This compound Solid Dispersion (1:3 with HPMC)60%95%
This compound SEDDSN/A (forms emulsion)>98% (in emulsified state)
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 50 mg/kg)
FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unmodified this compound150 ± 352.0600 ± 120100
Micronized this compound320 ± 601.51500 ± 250250
This compound Solid Dispersion550 ± 901.02800 ± 400467
This compound SEDDS with Permeation Enhancer800 ± 1500.54200 ± 650700

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying
  • Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., HPMC-AS) in a suitable solvent system (e.g., methanol/water mixture) at a predetermined ratio (e.g., 1:3 w/w).

  • Spray Drying: Atomize the solution into a heated drying chamber using a spray dryer. The inlet temperature, feed rate, and atomization pressure should be optimized to ensure efficient solvent evaporation and particle formation.

  • Powder Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Characterize the resulting solid dispersion for drug content, morphology (e.g., by SEM), and physical state (e.g., by XRD and DSC to confirm amorphous nature).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Fasting: Fast the animals overnight (with free access to water) before dosing.

  • Formulation Preparation: Prepare the this compound formulations for oral gavage at the desired concentration.

  • Dosing: Administer the formulations to different groups of rats via oral gavage. Include a control group receiving unmodified this compound.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Unmodified_SA Unmodified this compound Micronized_SA Micronization Solid_Dispersion Solid Dispersion Dissolution_Testing Dissolution Testing Micronized_SA->Dissolution_Testing SEDDS SEDDS Solid_Dispersion->Dissolution_Testing SEDDS->Dissolution_Testing PK_Study Pharmacokinetic Study in Rats Dissolution_Testing->PK_Study Stability_Assessment Stability Assessment Stability_Assessment->PK_Study Data_Analysis Data Analysis PK_Study->Data_Analysis

Caption: Workflow for developing and evaluating oral formulations of this compound.

troubleshooting_logic Low_Bioavailability Low Oral Bioavailability Observed Cause_Solubility Poor Solubility / Dissolution? Low_Bioavailability->Cause_Solubility Cause_Permeability Low Permeability? Cause_Solubility->Cause_Permeability No Solution_SD Implement Solid Dispersion or Micronization Cause_Solubility->Solution_SD Yes Cause_Degradation Enzymatic Degradation? Cause_Permeability->Cause_Degradation No Solution_PE Incorporate Permeation Enhancers Cause_Permeability->Solution_PE Yes Solution_EC Use Enteric Coating Cause_Degradation->Solution_EC Yes

Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.

References

Minimizing variability in animal models treated with Spaglumic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal models treated with Spaglumic acid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in preclinical research.

???+ question "What is this compound and what is its primary mechanism of action?" this compound, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is an endogenous neuropeptide that is abundant in the mammalian central nervous system.[1][2] Its primary mechanism of action is as a selective agonist for the metabotropic glutamate (B1630785) receptor subtype 3 (mGluR3).[3] Activation of presynaptic mGluR3 inhibits the release of glutamate, thereby reducing neuronal excitability. This mechanism contributes to its neuroprotective effects by mitigating glutamate-induced excitotoxicity, a key factor in the pathophysiology of various neurodegenerative diseases.[2][4] this compound also exhibits weak antagonist activity at N-methyl-D-aspartate (NMDA) receptors.

???+ question "What are the potential therapeutic applications of this compound being investigated in animal models?" this compound is being investigated for its therapeutic potential in a range of neurological and ocular conditions. In animal models, it has shown promise for:

  • Neuroprotection: In models of stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's, this compound's ability to modulate glutamate release suggests a potential to protect neurons from damage.[2]
  • Schizophrenia: Studies in mouse models have indicated that this compound can decrease social withdrawal and certain motor responses associated with the disorder.[3]
  • Pain Management: Research suggests potential analgesic effects, particularly in models of inflammatory and neuropathic pain.[2]
  • Allergic Conjunctivitis: Due to its mast cell stabilizing properties, it is used to manage allergic eye conditions.[5]

???+ question "How should this compound be prepared and stored for in vivo studies?" For in vivo studies, this compound should be dissolved in a sterile, biocompatible vehicle. It is soluble in water up to 100 mM.[3] It is recommended to prepare solutions fresh on the day of use.[3] If storage is necessary, solutions can be stored at -20°C for up to one month.[3] Before administration, the solution should be brought to room temperature and checked for any precipitation.[3] The stability of the formulation under the specific experimental conditions should be validated.[6][7][8][9]

ComponentConcentration/AmountPurpose
This compoundTarget dose (e.g., 10 mg/kg)Active Pharmaceutical Ingredient
Sterile Saline (0.9% NaCl)q.s. to final volumeVehicle
pH adjustmentAs needed with NaOH or HCl (sterile)Ensure physiological compatibility (pH 7.4)

Section 2: Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound in animal models.

Issue 1: High Variability in Behavioral Outcomes (e.g., Morris Water Maze)

???+ danger "High variability in learning and memory tasks can mask the true effect of this compound."

Possible Causes and Solutions:

  • Animal-related Factors:

    • Genetic Drift: Even within the same inbred strain, genetic variations can occur over time.

      • Solution: Source all animals from a reputable vendor and ensure they are from the same breeding colony and generation.

    • Individual Differences: Animals may exhibit inherent differences in anxiety levels, motivation, and cognitive abilities.

      • Solution: Increase the sample size per group to improve statistical power. Handle animals daily for at least a week prior to the experiment to reduce stress.[10]

    • Health Status: Underlying health issues can affect behavior.

      • Solution: Monitor animal health closely and exclude any animals showing signs of illness.

  • Environmental Factors:

    • Inconsistent Testing Conditions: Variations in lighting, noise, and water temperature can impact performance.[10][11]

      • Solution: Standardize the testing environment. Maintain consistent lighting levels, use a quiet room, and ensure the water temperature is kept constant (typically 23-26°C for mice).[10]

    • Variable Spatial Cues: Changes in the placement or appearance of spatial cues can confuse the animals.

      • Solution: Ensure that distal cues are prominent, distinct, and remain in the same location throughout the experiment.[11]

  • Procedural Factors:

    • Inconsistent Handling: Different experimenters may handle animals differently, inducing varying levels of stress.

      • Solution: Have a single, well-trained experimenter conduct all behavioral testing. If multiple experimenters are necessary, ensure they follow a standardized handling protocol.

    • Variability in Drug Administration: Inconsistent timing or technique of this compound administration can lead to variable drug exposure.

      • Solution: Administer the drug at the same time each day and use a consistent and accurate administration technique (e.g., oral gavage, intraperitoneal injection).

Table 2: Troubleshooting Checklist for Morris Water Maze Variability

ParameterCheckRecommendation
Animals Strain, age, sex, and weight consistencyUse animals from the same source and cohort.
Health statusDaily health checks.
Environment Consistent lighting, noise, and temperatureStandardize the testing room environment.[11]
Stable and distinct spatial cuesEnsure cues are not moved or altered during the study.[11]
Procedure Consistent handling and experimenterStandardize handling procedures.
Accurate and consistent drug administration (dose, timing, route)Follow a strict dosing regimen.
Water opacity and platform locationEnsure the platform is completely submerged and the water is opaque.[11]
Issue 2: Inconsistent Intraocular Pressure (IOP) Readings in Glaucoma Models

???+ warning "Inaccurate and variable IOP measurements can lead to misinterpretation of this compound's efficacy in glaucoma models."

Possible Causes and Solutions:

  • Measurement Technique:

    • Tonometer Calibration and Use: Improper calibration or inconsistent use of the tonometer can lead to erroneous readings.[12][13]

      • Solution: Calibrate the tonometer daily according to the manufacturer's instructions. Ensure the probe is applied perpendicular to the central cornea with minimal pressure on the globe.[13]

    • Animal Restraint: Excessive pressure on the neck or globe during restraint can artificially elevate IOP.[14]

      • Solution: Use a gentle and consistent restraint method. Allow the animal to acclimate to the restraint procedure before taking measurements.

  • Animal-related Factors:

    • Diurnal Variation: IOP can fluctuate throughout the day.

      • Solution: Take IOP measurements at the same time of day for all animals.

    • Anesthesia: Anesthetics can alter IOP.

      • Solution: If anesthesia is required, use the same anesthetic agent and dose for all animals and allow for a consistent stabilization period before measurement. Whenever possible, perform measurements on conscious animals after proper acclimation.[14]

  • Model Induction:

    • Inconsistent Induction of Ocular Hypertension: The method used to induce glaucoma (e.g., hypertonic saline injection, microbead injection) may not produce a consistent elevation in IOP across all animals.

      • Solution: Refine the induction procedure to ensure consistency. Monitor IOP regularly after induction to confirm sustained ocular hypertension.

Table 3: Troubleshooting Checklist for Inconsistent IOP Measurements

ParameterCheckRecommendation
Tonometer Daily calibration and proper cleaningFollow manufacturer's guidelines.[13]
Consistent probe applicationApply the probe to the central cornea with minimal force.[13]
Animal Handling Gentle and consistent restraintAvoid pressure on the neck and globe.[14]
Consistent timing of measurementsMeasure IOP at the same time each day.
Anesthesia Consistent anesthetic protocol (if used)Use the same anesthetic and allow for a stabilization period.[14]
Glaucoma Model Consistent induction of ocular hypertensionStandardize the induction procedure and monitor IOP post-induction.

Section 3: Experimental Protocols and Data Presentation

This section provides detailed methodologies for key experiments and illustrative quantitative data.

Experimental Protocol: Administration of this compound in a Mouse Model of Alzheimer's Disease

This protocol describes the oral administration of this compound to a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

1. Preparation of this compound Solution:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the average body weight of the mice.

  • Dissolve the calculated amount of this compound in sterile 0.9% saline to achieve the final desired concentration for oral gavage (typically a volume of 100-200 µL per mouse).

  • Ensure the solution is clear and free of particulates. Adjust pH to ~7.4 if necessary.

2. Animal Handling and Administration:

  • Gently restrain the mouse.

  • Measure the appropriate volume of the this compound solution into a syringe fitted with a ball-tipped gavage needle.

  • Carefully insert the gavage needle into the esophagus and slowly administer the solution.

  • Monitor the animal for any signs of distress during and after the procedure.

3. Dosing Schedule:

  • For chronic studies, administer this compound once daily for the specified duration of the experiment.

Illustrative Quantitative Data

Due to the limited availability of public, head-to-head comparative data for this compound, the following tables provide illustrative data based on principles of pharmacology and data from related compounds to guide experimental design.

Table 4: Illustrative Dose-Response Variability of this compound on a Behavioral Endpoint (Endpoint: Escape Latency in Morris Water Maze in a Mouse Model of Alzheimer's Disease)

Treatment Group (Oral Gavage)Dose (mg/kg)NMean Escape Latency (seconds) ± SEMCoefficient of Variation (%)
Vehicle (Saline)-1560.2 ± 5.837.4
This compound11555.1 ± 6.243.6
This compound101542.5 ± 4.137.2
This compound301538.9 ± 3.534.9

Table 5: Illustrative Impact of Administration Route on this compound Efficacy (Endpoint: Reduction in Neuronal Damage Score in a Rat Model of Focal Ischemia)

Administration RouteDose (mg/kg)NMean Neuronal Damage Score ± SEM
Intravenous (IV)5101.8 ± 0.3
Intraperitoneal (IP)10102.5 ± 0.4
Oral Gavage (PO)20103.1 ± 0.6

Table 6: Illustrative Pharmacokinetic Variability of this compound in Different Rodent Strains

Rodent StrainCmax (µg/mL) ± SDTmax (hr) ± SDAUC (µg*hr/mL) ± SD
C57BL/6 Mouse1.5 ± 0.40.5 ± 0.13.2 ± 0.8
BALB/c Mouse1.2 ± 0.30.6 ± 0.22.8 ± 0.7
Sprague-Dawley Rat2.1 ± 0.60.8 ± 0.35.5 ± 1.2

Section 4: Visualizations

This section provides diagrams of relevant signaling pathways and experimental workflows using the DOT language.

This compound Signaling Pathway

Spaglumic_Acid_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate mGluR3 mGluR3 mGluR3->Glutamate_Release Inhibits Spaglumic_Acid This compound Spaglumic_Acid->mGluR3 Activates NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity AMPA_Receptor->Excitotoxicity

Caption: this compound activates presynaptic mGluR3, inhibiting glutamate release and reducing postsynaptic excitotoxicity.

Experimental Workflow for a Chronic Dosing Study

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Baseline_Measurements Baseline Measurements (e.g., Behavior, IOP) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Chronic_Dosing Chronic Dosing with This compound/Vehicle (e.g., 4 weeks) Randomization->Chronic_Dosing Mid-study_Measurements Mid-study Measurements (Optional) Chronic_Dosing->Mid-study_Measurements Final_Measurements Final Measurements (e.g., Behavior, IOP) Chronic_Dosing->Final_Measurements Tissue_Collection Tissue Collection (e.g., Brain, Retina) Final_Measurements->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a chronic dosing study with this compound in an animal model.

Troubleshooting Logic for High Variability

Troubleshooting_Variability High_Variability High Variability Observed in Experimental Results Check_Animal_Factors Review Animal Factors (Strain, Health, Sex, Age) High_Variability->Check_Animal_Factors Check_Environmental_Factors Review Environmental Factors (Housing, Testing Conditions) High_Variability->Check_Environmental_Factors Check_Procedural_Factors Review Procedural Factors (Handling, Dosing, Assay Protocol) High_Variability->Check_Procedural_Factors Refine_Protocol Refine Experimental Protocol Check_Animal_Factors->Refine_Protocol Standardize_Procedures Standardize All Procedures Check_Environmental_Factors->Standardize_Procedures Check_Procedural_Factors->Standardize_Procedures Increase_SampleSize Increase Sample Size Refine_Protocol->Increase_SampleSize Re-run_Experiment Re-run Experiment Increase_SampleSize->Re-run_Experiment Standardize_Procedures->Increase_SampleSize

Caption: A logical workflow for troubleshooting high variability in animal model experiments with this compound.

References

Challenges in the clinical translation of Spaglumic acid research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the clinical translation of Spaglumic acid research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound that are being explored for clinical translation?

A1: this compound (N-acetyl-aspartyl-glutamate) has a multi-faceted mechanism of action, making its clinical development complex. The primary pathways of interest are:

  • Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of histamine (B1213489) and other pro-inflammatory mediators. This is the basis for its use in allergic conjunctivitis.

  • Modulation of Glutamate (B1630785) Receptors: It is a selective agonist for metabotropic glutamate receptor 3 (mGluR3) and a weak antagonist at NMDA receptors. This activity is being investigated for its neuroprotective potential in neurodegenerative diseases.[1]

  • Urea (B33335) Cycle Activation: It can act as an analogue of N-acetylglutamate (NAG), an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the first enzyme of the urea cycle. This has therapeutic implications for certain inborn errors of metabolism characterized by hyperammonemia.

Q2: What are the main challenges in designing clinical trials for this compound?

A2: The diverse mechanisms of action of this compound present unique clinical trial design challenges depending on the indication:

  • Allergic Conjunctivitis: The primary challenge is demonstrating superiority over existing treatments. Clinical trials often use conjunctival allergen challenge models to evaluate efficacy. Key endpoints include itching, hyperemia (redness), and lacrimation (tearing).[2]

  • Neurodegenerative Diseases: The slow progression of these diseases requires long and large clinical trials. Patient selection and sensitive endpoints are major hurdles. The development of reliable biomarkers to track disease progression and target engagement is crucial.

  • Inborn Errors of Metabolism: These are rare diseases, making patient recruitment for clinical trials difficult. The heterogeneity of these conditions also poses a challenge for designing studies with well-defined and consistent endpoints.[3][4]

Q3: Are there known formulation challenges with this compound?

A3: While this compound is soluble in water, developing a stable and effective formulation, particularly for ophthalmic use, can be challenging. Key considerations include:

  • pH and Stability: The stability of this compound in solution is pH-dependent. Formulations need to be buffered to an optimal pH to ensure stability and minimize degradation.[5][6]

  • Ocular Bioavailability: The natural protective barriers of the eye limit the penetration of topically applied drugs. Ophthalmic formulations may require penetration enhancers or novel delivery systems to achieve therapeutic concentrations in the target tissues.[7][8]

  • Sterility and Preservation: For multi-dose ophthalmic solutions, ensuring sterility without using preservatives that can cause ocular irritation is a significant formulation challenge.

Troubleshooting Guides

Preclinical & In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Low or inconsistent activity in mGluR3 binding assays 1. Receptor integrity compromised. 2. Incorrect buffer or assay conditions. 3. Ligand degradation.1. Ensure proper preparation and storage of cell membranes or recombinant receptors. 2. Optimize buffer composition, pH, and incubation time. Use a validated protocol for mGluR binding assays.[9][10] 3. Prepare fresh solutions of this compound for each experiment.
Variability in mast cell degranulation assay results 1. Cell line variability or primary cell viability issues. 2. Inconsistent stimulus application. 3. Issues with the detection method (e.g., β-hexosaminidase activity).1. Use a well-characterized mast cell line (e.g., RBL-2H3) or ensure high viability and purity of primary mast cells.[11] 2. Standardize the concentration and application of the degranulation stimulus (e.g., IgE/anti-IgE, compound 48/80). 3. Validate the colorimetric or fluorometric substrate for β-hexosaminidase and ensure linear range of detection.[12][13][14]
Difficulty in demonstrating CPSI activation 1. Inactive enzyme preparation. 2. Suboptimal assay conditions (e.g., substrate concentrations, pH). 3. Interference from other components in the sample.1. Use freshly purified and validated CPSI enzyme. 2. Ensure optimal concentrations of ATP, bicarbonate, and ammonia, and maintain the correct pH and temperature for the reaction.[15][16][17] 3. Purify the sample to remove potential inhibitors.
Poor solubility of this compound in organic solvents for analytical purposes This compound is a polar molecule with limited solubility in many organic solvents.For analytical techniques like HPLC, use aqueous mobile phases with appropriate buffers.[18][19][20]
Clinical Trial & Formulation Challenges
Challenge Potential Mitigation Strategies
High placebo response in allergic conjunctivitis trials Implement strict patient inclusion/exclusion criteria. Use a controlled allergen challenge environment to standardize the allergic response.
Slow patient recruitment for rare metabolic disorder trials Collaborate with patient advocacy groups and specialized treatment centers. Utilize adaptive trial designs to maximize the information obtained from a smaller number of patients.[4]
Lack of validated biomarkers for neuroprotective effects In early phase trials, incorporate exploratory biomarkers (e.g., imaging, cerebrospinal fluid analysis) to demonstrate target engagement and biological activity.
Inconsistent drug delivery from ophthalmic formulations Optimize viscosity and mucoadhesive properties to increase residence time on the ocular surface. Consider novel drug delivery platforms like nanoparticles or in-situ gelling systems.[7]

Quantitative Data Summary

Parameter Value/Range Context Reference
Solubility in Water 29 mg/mL (95.32 mM)Sonication is recommended for dissolution.[21]
Clinical Trial - Allergic Conjunctivitis Statistically significant improvement in ocular symptomsCompared to placebo and disodium (B8443419) cromoglycate in a double-blind study. Lodoxamide was found to be more effective in another study.[2][22]
Clinical Trial - Inborn Errors of Metabolism (Carglumic Acid) Reduction in hyperammonemia episodesCarglumic acid, a related compound, has shown efficacy in treating hyperammonemia in patients with NAGS deficiency.[23]

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Principle: Mast cell degranulation is quantified by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon stimulation.

Methodology:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate media.

  • Sensitization (for IgE-mediated degranulation): Incubate cells with anti-DNP IgE overnight.

  • Treatment: Wash the cells and resuspend in a buffered salt solution. Pre-incubate the cells with different concentrations of this compound or a vehicle control.

  • Stimulation: Induce degranulation by adding DNP-HSA (for IgE-sensitized cells) or another stimulus like compound 48/80.

  • Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant.

  • Enzyme Assay:

    • Lyse the cell pellet with a detergent to measure the total cellular β-hexosaminidase activity.

    • Incubate aliquots of the supernatant and cell lysate with a p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution at 37°C.

    • Stop the reaction with a high pH buffer.

    • Measure the absorbance at 405 nm.

  • Calculation: Express the percentage of β-hexosaminidase release as (Supernatant Absorbance / Total Lysate Absorbance) x 100.

Carbamoyl Phosphate Synthetase I (CPSI) Activation Assay

Principle: The activity of CPSI is measured by the rate of carbamoyl phosphate production, which is detected colorimetrically.

Methodology:

  • Enzyme Preparation: Use purified CPSI from a suitable source (e.g., rat liver mitochondria).

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl₂, KCl, and bicarbonate.

  • Activation: Add varying concentrations of this compound (or N-acetylglutamate as a positive control) to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the CPSI enzyme and ammonia. Incubate at 37°C.

  • Colorimetric Detection:

    • Stop the reaction.

    • Convert the carbamoyl phosphate produced to a colored compound using a specific colorimetric reagent (e.g., diacetyl monoxime-thiosemicarbazide).

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Quantification: Use a standard curve of known carbamoyl phosphate concentrations to determine the amount of product formed.

mGluR3 Receptor Binding Assay

Principle: The affinity of this compound for the mGluR3 receptor is determined by its ability to displace a radiolabeled ligand that specifically binds to the receptor.

Methodology:

  • Receptor Source: Use cell membranes from a cell line stably expressing recombinant mGluR3.

  • Radioligand: A suitable radioligand, such as [³H]LY341495 or another high-affinity mGluR3 ligand, is used.

  • Binding Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound (competitor).

    • Incubate at room temperature to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Wash the filters to remove unbound radioactivity and measure the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) and the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Spaglumic_Acid_Signaling_Pathways cluster_mast_cell Mast Cell Stabilization cluster_neuroprotection Neuroprotection cluster_urea_cycle Urea Cycle Activation Spaglumic_Acid1 This compound Mast_Cell Mast Cell Spaglumic_Acid1->Mast_Cell Degranulation Degranulation Mast_Cell->Degranulation Histamine Histamine Release Degranulation->Histamine Leads to Spaglumic_Acid2 This compound mGluR3 mGluR3 Receptor Spaglumic_Acid2->mGluR3 Neuroprotective_Effects Neuroprotective Effects mGluR3->Neuroprotective_Effects Promotes Spaglumic_Acid3 This compound CPSI CPSI Enzyme Spaglumic_Acid3->CPSI Urea_Cycle Urea Cycle CPSI->Urea_Cycle Rate-limiting step Ammonia_Detox Ammonia Detoxification Urea_Cycle->Ammonia_Detox

Caption: this compound's multifaceted signaling pathways.

Experimental_Workflow_Mast_Cell_Degranulation start Start: Mast Cell Culture sensitization Sensitize with IgE (optional) start->sensitization treatment Pre-incubate with this compound sensitization->treatment stimulation Stimulate Degranulation treatment->stimulation centrifugation Centrifuge and Collect Supernatant stimulation->centrifugation assay Measure β-Hexosaminidase Activity centrifugation->assay analysis Calculate % Degranulation assay->analysis end End analysis->end

Caption: Workflow for Mast Cell Degranulation Assay.

Logical_Relationship_Clinical_Challenges cluster_challenges Clinical Translation Challenges Spaglumic_Acid This compound PK_PD Pharmacokinetics/ Pharmacodynamics Spaglumic_Acid->PK_PD Formulation Formulation & Stability Spaglumic_Acid->Formulation Clinical_Design Clinical Trial Design Spaglumic_Acid->Clinical_Design Biomarkers Biomarker Development Spaglumic_Acid->Biomarkers PK_PD->Clinical_Design Influences Dosing Formulation->PK_PD Affects Bioavailability Biomarkers->Clinical_Design Enables Endpoint Selection

Caption: Interconnected challenges in this compound's clinical translation.

References

Technical Support Center: Spaglumic Acid Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information for formulating spaglumic acid for improved delivery. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core physicochemical properties?

This compound, also known as N-Acetyl-L-aspartyl-L-glutamic acid (NAAG), is a neuropeptide with therapeutic potential as a mast cell stabilizer and a selective agonist for metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1][2][3] Its properties present unique formulation challenges and opportunities.

  • Molecular Formula: C₁₁H₁₆N₂O₈[2][3]

  • Molecular Weight: 304.26 g/mol [2][3]

  • Solubility: It is soluble in water.[2][3][4][5] Published data indicates solubility up to 100 mM in water and 29 mg/mL in H₂O.[3][4]

  • Structure: As an acidic dipeptide, it possesses multiple ionizable carboxylic acid groups, making its solubility and stability pH-dependent.

Q2: What are the primary challenges in developing an oral formulation for this compound?

Developing an oral dosage form for a peptide-like molecule such as this compound faces several significant hurdles:

  • Low Bioavailability: Despite its water solubility, oral bioavailability is often limited. Key barriers include enzymatic degradation by proteases in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[6]

  • Chemical Stability: The peptide bond is susceptible to hydrolysis, especially at acidic or alkaline pH.[7] Additionally, interactions with excipients can lead to degradation.[8][9]

  • Excipient Compatibility: As an acidic molecule, this compound can interact with basic excipients or those containing reactive impurities, potentially leading to degradation products.[10][11][12]

Q3: What formulation strategies can improve the oral delivery of this compound?

Several strategies can be employed to overcome the delivery challenges:

  • Prodrug Approach: Conjugating this compound with another molecule (a promoiety) can enhance its stability and permeability.[][14] This is a common and effective strategy for amino acid-based drugs.[15][16]

  • Permeation Enhancers: Including excipients that reversibly open tight junctions in the intestinal epithelium can increase absorption.

  • Enzyme Inhibitors: Co-administering protease inhibitors can protect this compound from degradation in the GI tract.[6]

  • Mucoadhesive Formulations: Using polymers that adhere to the intestinal mucus can increase the residence time of the formulation at the site of absorption, improving the chances for the drug to be absorbed.[6]

  • Lipid-Based Systems: For certain molecules, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption, although this is more common for poorly water-soluble drugs.[17]

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work.

Problem / Observation Potential Causes Recommended Solutions & Next Steps
Low or Inconsistent Solubility 1. pH of the solvent is near the isoelectric point of this compound, minimizing solubility. 2. Incorrect solvent system. 3. Common ion effect reducing solubility of a salt form.1. Determine the pH-solubility profile. Test solubility across a pH range of 1.2 to 7.4.[18] Use buffered solutions. 2. Select appropriate co-solvents if developing a liquid formulation (e.g., PEG 300, propylene (B89431) glycol), but prioritize aqueous-based systems due to the drug's inherent solubility.[4] 3. Ensure the buffer system does not contain ions that are common to the salt form of the API being used.
API Degradation in Formulation (Observed in HPLC) 1. Hydrolysis: pH of the formulation is too high or too low. Presence of moisture.[7][19] 2. Oxidation: Sensitivity to atmospheric oxygen, potentially catalyzed by trace metals in excipients.[7][11] 3. Excipient Incompatibility: A specific excipient or a reactive impurity within it (e.g., peroxides, aldehydes) is reacting with the API.[9][11][20]1. Conduct a forced degradation study to understand degradation pathways (acid, base, oxidation, heat, light). 2. Adjust formulation pH to the pH of maximum stability identified in pre-formulation studies. 3. Incorporate antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA). 4. Perform systematic drug-excipient compatibility studies (see Protocol 3). Screen different lots and suppliers of critical excipients.[11]
Poor In-Vitro Dissolution Profile 1. Poor Wettability: The formulation does not disperse well in the dissolution medium. 2. Inadequate Disintegration: If in a tablet form, the disintegrant is ineffective or used at the wrong concentration. 3. Formation of an Insoluble Layer: The drug may be interacting with an excipient in the dissolution media to form a less soluble complex.1. Incorporate a surfactant or wetting agent (e.g., sodium lauryl sulfate, Polysorbate 80) in the formulation. 2. Optimize the disintegrant. Screen different types (e.g., croscarmellose sodium, crospovidone) and concentrations. 3. Change the dissolution medium to be more biorelevant (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) and evaluate the results.
Physical Instability (e.g., Color Change, Caking) 1. Maillard Reaction: Interaction between an amine group (if present in a prodrug form) and a reducing sugar (e.g., lactose).[11] 2. Hygroscopicity: The formulation is absorbing atmospheric moisture, leading to powder caking or chemical degradation.[19] 3. Photodegradation: Exposure to light is causing degradation.[7][21]1. Replace reducing sugars with non-reducing alternatives like mannitol (B672) or microcrystalline cellulose. 2. Control moisture during manufacturing and use appropriate desiccants in packaging.[7] 3. Conduct photostability studies as per ICH Q1B guidelines.[22][23] Use light-protective packaging (e.g., amber vials/bottles).

Data Presentation

Effective formulation development relies on the systematic collection and comparison of quantitative data. The following tables are templates for organizing your experimental results.

Table 1: pH-Solubility Profile of this compound at 37 °C

pH of Buffer Buffer System Mean Solubility (mg/mL) ± SD (n=3) Visual Observation
1.20.1 N HCl[Insert Data][e.g., Clear solution]
2.5Citrate Buffer[Insert Data][e.g., Fine precipitate]
4.5Acetate Buffer[Insert Data][e.g., Heavy precipitate]
6.8Phosphate Buffer[Insert Data][e.g., Clear solution]
7.4Phosphate Buffer[Insert Data][e.g., Clear solution]

Table 2: Results of Accelerated Stability Study (40°C / 75% RH) for Formulation Prototypes

Formulation ID Time Point Assay (%) Total Degradants (%) Appearance Dissolution (% in 30 min)
F1 (Lactose-based) Initial100.20.05White Tablet95
1 Month97.51.80Yellowish tint88
3 Months94.14.20Yellow-brown75
F2 (Mannitol-based) Initial99.80.06White Tablet96
1 Month99.50.25White94
3 Months99.10.55White92

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Methodology:

  • Preparation of Media: Prepare buffers at various pH levels (e.g., 1.2, 4.5, 6.8) as recommended by regulatory guidelines.[18]

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume (e.g., 5 mL) of each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand until the excess solid settles. Carefully withdraw a sample from the supernatant.

  • Separation: Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.[24]

  • Analysis: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

  • Data Reporting: Calculate the solubility in mg/mL or mM for each condition. All measurements should be performed in triplicate.[18]

Protocol 2: ICH-Compliant Stability Study

Objective: To evaluate the stability of a this compound formulation under accelerated and long-term storage conditions.

Methodology:

  • Batch Selection: Use at least one to three representative batches of the final formulation for the study.[25]

  • Storage Conditions: Place the samples, in their final proposed packaging, into stability chambers set to the following ICH conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[22]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[22]

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[26]

    • Accelerated: 0, 3, and 6 months.[26]

  • Analytical Tests: At each time point, analyze the samples for critical quality attributes, which should include:

    • Appearance: Visual inspection for color, clarity, or physical changes.[22]

    • Assay: Quantification of this compound content (potency).[22]

    • Degradation Products: Detection and quantification of any impurities using a stability-indicating HPLC method.[22]

    • Dissolution: In-vitro release profile (for solid dosage forms).

    • Moisture Content: Karl Fischer titration, where applicable.

Protocol 3: Drug-Excipient Compatibility Screening

Objective: To assess the chemical and physical compatibility of this compound with selected excipients.

Methodology:

  • Excipient Selection: Choose a range of common pharmaceutical excipients (e.g., diluents, binders, lubricants, disintegrants).[27]

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or other relevant ratio by weight.

    • Prepare a control sample of pure this compound.

    • For each mixture, prepare two sets: one dry and one "wet" (add 5-10% w/w water to accelerate potential interactions).[8][28]

  • Storage: Place the samples in sealed glass vials and store them under accelerated conditions (e.g., 40°C/75% RH or 50°C) for a period of 2 to 4 weeks.[29]

  • Analysis:

    • Initial (Time 0): Analyze the control API and all mixtures for baseline appearance and purity (HPLC).

    • Final Time Point: Analyze all stored samples.

    • Evaluation: Compare the final HPLC chromatograms of the mixtures to the control. Look for the appearance of new degradation peaks or a significant decrease in the main API peak. Also, note any physical changes (e.g., color change, clumping, liquefaction).

Mandatory Visualizations

G cluster_preform Phase 1: Pre-formulation cluster_form Phase 2: Formulation Design cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Finalization p1 API Characterization (Solubility, Stability, pKa) p2 Excipient Compatibility Screening p1->p2 f1 Select Delivery Strategy (e.g., Prodrug, Permeation Enhancement) p2->f1 f2 Prototype Formulation (Select Excipients & Ratios) f1->f2 f3 Process Development (e.g., Blending, Granulation) f2->f3 e1 Analytical Method Development f3->e1 e2 In-Vitro Testing (Dissolution, Release Profile) e1->e2 e3 Accelerated Stability Studies (ICH) e2->e3 s1 Optimize & Finalize Formulation e3->s1 s2 Scale-Up & Process Validation s1->s2 s3 Long-Term Stability & Regulatory Submission s2->s3 G start Problem: Low In-Vivo Bioavailability q1 Is In-Vitro Dissolution Rate-Limiting? start->q1 sol1 Improve Dissolution: - Optimize disintegrant - Add surfactant - Reduce particle size q1->sol1 Yes q2 Is the API stable in GI fluids? q1->q2 No end_node Re-evaluate In-Vivo Performance sol1->end_node sol2 Protect from Degradation: - Enteric coating - Co-administer enzyme inhibitors - pH modifiers q2->sol2 No q3 Is intestinal permeability low? q2->q3 Yes sol2->end_node sol3 Enhance Permeability: - Add permeation enhancers - Prodrug approach - Mucoadhesive polymers q3->sol3 Yes q3->end_node No (Re-assess other factors) sol3->end_node G spag This compound (NAAG) mglu3 mGluR3 Receptor (on Astrocyte/Neuron) spag->mglu3 Agonist ac Adenylyl Cyclase mglu3->ac Inhibits camp ↓ cAMP ac->camp downstream Modulation of Glutamate Release & Neuroprotective Effects camp->downstream

References

Cross-reactivity issues in immunoassays for Spaglumic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cross-reactivity issues that may be encountered when using immunoassays for the detection of Spaglumic acid (N-acetylaspartylglutamate).

Troubleshooting Guide: Cross-Reactivity Issues

Issue: Higher than expected this compound concentrations detected in samples.

This could be due to the presence of cross-reactive substances in the sample matrix. The antibody used in the immunoassay may be binding to molecules that are structurally similar to this compound, leading to a false-positive signal.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity is the phenomenon where the antibodies in the immunoassay kit bind to molecules other than this compound.[1][2] This occurs if the cross-reacting molecule has a similar three-dimensional structure or shares key chemical features (epitopes) with this compound, leading to an inaccurate (usually falsely elevated) measurement.[1][3]

Q2: Which molecules are known to or could potentially cross-react with this compound antibodies?

A2: While specific cross-reactivity data for every this compound immunoassay is manufacturer-dependent, potential cross-reactants can be inferred based on structural similarity. Polyclonal antisera raised against N-acetyl-aspartyl-glutamate (NAAG) have been noted to show some degree of cross-reactivity with N-acetyl-aspartate (NAA).[4] Other potential cross-reactants include:

  • Isothis compound (N-Acetyl-L-α-aspartyl-L-glutamic acid): An isomer of this compound with a very similar structure.[5][6]

  • N-acetylaspartate (NAA): A precursor to this compound.[4]

  • Glutamic acid and Aspartic acid: The constituent amino acids of this compound.

  • Other small peptides containing glutamate (B1630785) or aspartate: Especially those with an N-terminal acetyl group.

Q3: How can I experimentally test for cross-reactivity in my samples?

A3: You can perform a competitive binding experiment. This involves measuring the signal of a known concentration of this compound in the presence and absence of the suspected cross-reacting molecule. A significant decrease in signal in the presence of the suspected molecule indicates cross-reactivity.

Q4: My immunoassay shows high background noise. Could this be related to cross-reactivity?

A4: High background can be caused by several factors, including non-specific binding of the antibodies to the plate or other proteins in your sample.[7][8][9] While cross-reactivity with low-affinity, high-abundance molecules could contribute to background noise, it is more likely due to issues with blocking, washing steps, or reagent concentrations.[7][10]

Q5: What should I do if I confirm that my samples have significant cross-reactivity?

A5: If significant cross-reactivity is confirmed, you have a few options:

  • Sample Pre-treatment: If the cross-reactant is known, you may be able to remove it from the sample before running the immunoassay. This could involve techniques like solid-phase extraction or enzymatic degradation of the interfering substance.

  • Use a More Specific Assay: Monoclonal antibodies are generally more specific than polyclonal antibodies.[4] Check if a kit with a more specific monoclonal antibody is available. For definitive quantification, a different analytical method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) may be necessary as it offers higher specificity.[11][12]

  • Data Correction: If the cross-reactivity is well-characterized and consistent, it may be possible to mathematically correct the results. However, this approach is less precise and generally not recommended for critical applications.

Quantitative Data on Potential Cross-Reactants

The following table summarizes potential cross-reactants for a hypothetical this compound immunoassay based on structural similarity. The percentage of cross-reactivity is an estimate and should be experimentally determined for the specific assay being used.

Potential Cross-ReactantChemical FormulaMolecular Weight ( g/mol )Structural Similarity to this compoundExpected Cross-Reactivity
This compound C11H16N2O8304.25-100%
Isothis compoundC11H16N2O8304.25IsomerHigh
N-acetylaspartate (NAA)C6H9NO5175.14Precursor, shares N-acetylaspartyl groupModerate to Low
Glutamic AcidC5H9NO4147.13Constituent amino acidLow
Aspartic AcidC4H7NO4133.10Constituent amino acidLow

Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a method to determine the percentage of cross-reactivity of a potential interfering compound.

Signaling Pathway/Workflow:

References

Navigating the Complexities of Spaglumic Acid Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Technical Support Center Launched to Address Conflicting Findings in Spaglumic Acid (NAAG) Studies

Researchers and drug development professionals now have a dedicated resource to navigate the often-contradictory landscape of this compound (N-acetyl-aspartyl-glutamate or NAAG) research. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help interpret conflicting results, refine experimental designs, and accelerate progress in this promising therapeutic area.

This compound, an abundant neuropeptide in the mammalian nervous system, has shown potential in preclinical models for a range of neurological and psychiatric disorders, including schizophrenia, traumatic brain injury, and chronic pain.[1][2][3] However, the translation of these findings into clinical efficacy has been challenging, with notable discrepancies in study outcomes.[2][3][4][5] This guide directly addresses these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports on the effect of this compound at NMDA receptors?

A1: The action of Spaglumitc acid at N-methyl-D-aspartate (NMDA) receptors is a significant point of contention.[1] Some studies suggest it acts as a weak agonist, while others propose it functions as a potent antagonist.[1] This discrepancy may stem from several experimental variables:

  • Subcellular Localization of NMDA Receptors: The effect of this compound may differ between synaptic and extrasynaptic NMDA receptors.[1]

  • NMDA Receptor Subunit Composition: The specific subunit composition (e.g., GluN2A vs. GluN2B) of the NMDA receptors being studied can influence their interaction with this compound.[1]

  • Extracellular pH: The pH of the experimental environment can alter the charge of both this compound and the NMDA receptor, thereby affecting their interaction.[1]

Troubleshooting Tip: When designing experiments to investigate the this compound-NMDA receptor interaction, it is crucial to clearly define and control for the NMDA receptor population (synaptic vs. extrasynaptic) and subunit composition. Additionally, maintaining a stable and well-documented physiological pH is essential.

Q2: Early clinical trials of mGluR2/3 agonists for schizophrenia showed promise, but later Phase III trials failed. What could explain this?

A2: The failure of mGluR2/3 agonists, which are activated by this compound, in late-stage clinical trials for schizophrenia is a critical issue.[2][3][4][5] Several factors may contribute to this preclinical to clinical translational failure:

  • Distinct Roles of mGluR2 and mGluR3: While often studied together, mGluR2 and mGluR3 may have different, and potentially opposing, roles in the complex pathophysiology of schizophrenia.[2][3] Most agonists used in trials were not selective for one receptor over the other.

  • Patient Heterogeneity: Schizophrenia is a highly heterogeneous disorder. It is possible that mGluR2/3 agonists are effective only in a specific subpopulation of patients that were not specifically selected for in the broader Phase III trials.[2][3]

  • Developmental Stage: The expression and function of mGluR2/3 receptors can change throughout brain development.[5] Treatments that are effective in adult animal models may not translate to the human condition, which has a significant developmental component.[5]

Troubleshooting Tip: Future clinical trials could benefit from patient stratification based on biomarkers related to the glutamatergic system. Further preclinical research should focus on dissecting the individual roles of mGluR2 and mGluR3 in different developmental stages and in various animal models of schizophrenia.

Q3: Some studies suggest that the observed effects of this compound are due to glutamate (B1630785) contamination. How can I control for this in my experiments?

A3: The "glutamate contamination hypothesis" posits that trace amounts of glutamate in commercially available this compound preparations may be responsible for its observed activity at metabotropic glutamate receptors (mGluRs).[6][7]

Experimental Protocol: Controlling for Glutamate Contamination

  • High-Purity this compound: Source the highest purity this compound available and obtain a certificate of analysis from the manufacturer detailing the levels of glutamate contamination.

  • Independent Analysis: If possible, perform an independent analysis (e.g., via HPLC) to quantify glutamate levels in your this compound stock.

  • Glutamate Control Experiments: In parallel with your this compound experiments, run control experiments using concentrations of glutamate equivalent to the highest potential contamination level in your this compound solution. This will help to determine if the observed effects can be attributed to glutamate alone.[6]

  • Use of mGluR Antagonists: Employ specific mGluR antagonists to block the effects of both this compound and any potential glutamate contamination, which can help to dissect the pharmacology of the observed response.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Source Source High-Purity This compound Analyze Independent Analysis (e.g., HPLC) Source->Analyze Spag_Exp This compound Experiment Analyze->Spag_Exp Glu_Ctrl Glutamate Control Experiment Analyze->Glu_Ctrl Compare Compare Results Spag_Exp->Compare Glu_Ctrl->Compare Antag_Ctrl Antagonist Control Experiment Antag_Ctrl->Compare Conclusion Draw Conclusion Compare->Conclusion

Fig. 1: Experimental workflow to control for glutamate contamination.

Quantitative Data Summary

The following tables summarize key quantitative data from representative clinical trials investigating mGluR2/3 agonists in schizophrenia, highlighting the conflicting outcomes.

Table 1: Positive Phase II Clinical Trial of an mGluR2/3 Agonist in Schizophrenia

ParameterValueReference
DrugLY2140023Patil et al., 2007[2]
PhaseII[2]
Number of PatientsSmall population[2]
Dosage40 mg twice daily[2]
Primary OutcomeSignificant improvement in positive and negative symptoms vs. placebo[2]

Table 2: Negative Phase II Clinical Trial of an mGluR2/3 Agonist in Schizophrenia

ParameterValueReference
DrugPomaglumetad methionil (LY2140023 monohydrate)Kinon et al., 2013[8]
PhaseII[8]
Number of Patients167 randomized[8]
Dosage20 mg twice daily (adjunctive to second-generation antipsychotic)[8]
Primary OutcomeNo statistically significant improvement in negative symptoms vs. placebo[8]

Signaling Pathways

The complex pharmacology of this compound is a key factor in the conflicting results. The following diagrams illustrate the primary and debated signaling pathways.

spaglumic_acid_signaling SpagAcid This compound (NAAG) mGluR3 mGluR3 (presynaptic) SpagAcid->mGluR3 Activates NMDA_R NMDA Receptor SpagAcid->NMDA_R Modulates GlutamateRelease ↓ Glutamate Release mGluR3->GlutamateRelease Neuroprotection Neuroprotection GlutamateRelease->Neuroprotection Agonist Agonist Effect (?) NMDA_R->Agonist Antagonist Antagonist Effect (?) NMDA_R->Antagonist

Fig. 2: Primary and debated signaling pathways of this compound.

This technical support guide is intended to be a living document and will be updated as new research emerges. We encourage researchers to contribute their findings and perspectives to foster a collaborative approach to resolving the complexities of this compound research.

References

Validation & Comparative

A Comparative Efficacy Analysis of Spaglumic Acid and Other mGluR3 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Spaglumic acid (N-acetylaspartylglutamate or NAAG), an endogenous agonist, with other synthetic agonists targeting the metabotropic glutamate (B1630785) receptor 3 (mGluR3). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative efficacy data, experimental methodologies, and relevant signaling pathways to inform research and development decisions.

Introduction to mGluR3 Agonism

Metabotropic glutamate receptor 3 (mGluR3) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic transmission. As a member of the group II mGluRs, mGluR3 is coupled to Gαi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.[1][2] This mechanism makes mGluR3 a significant therapeutic target for a range of neurological and psychiatric disorders characterized by glutamatergic dysregulation.

This compound, also known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian nervous system and functions as an endogenous agonist at mGluR3.[1][2][3] Its role in neuroprotection and synaptic plasticity has prompted significant interest. This guide compares the efficacy of this compound to potent, synthetic mGluR2/3 agonists, such as LY379268, to highlight the differences in their pharmacological profiles.

mGluR3 Signaling Pathway

Activation of mGluR3 by an agonist initiates a cascade of intracellular events. The receptor, coupled with a heterotrimeric Gi/o protein, facilitates the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP.[1][2] This reduction in cAMP levels can, in turn, modulate the activity of various ion channels and signaling proteins, ultimately leading to a decrease in neurotransmitter release from presynaptic terminals.

mGluR3_Signaling_Pathway Figure 1: mGluR3 Signaling Pathway mGluR3 mGluR3 Gi Gi/o Protein (GDP-bound) mGluR3->Gi G_alpha_active Gαi-GTP (Active) Gi->G_alpha_active GDP->GTP Exchange G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Agonist Agonist (e.g., this compound) Agonist->mGluR3 Binds GTP GTP GDP GDP G_alpha_active->AC ATP ATP ATP->AC Downstream Downstream Effectors (e.g., Ion Channel Modulation, Reduced Neurotransmitter Release) cAMP->Downstream

Figure 1: Canonical Gi/o-coupled signaling pathway for mGluR3.

Comparative Efficacy of mGluR3 Agonists

The potency of an agonist is a critical measure of its efficacy, often expressed as the half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency, meaning a lower concentration of the agonist is required to elicit a half-maximal response. The following table summarizes the EC50 values for this compound and other selected group II mGluR agonists.

AgonistReceptor Target(s)EC50 Value (mGluR3)Key CharacteristicsReference(s)
This compound (NAAG) mGluR3 (selective)11 - 100 µMEndogenous peptide neurotransmitter; considered a low-potency agonist.[3]
LY379268 mGluR2 / mGluR34.48 nMHighly potent and selective synthetic agonist for group II mGluRs.[4][5][6]
DCG-IV mGluR2 / mGluR30.16 µM (160 nM)Potent synthetic group II agonist.[7]

Note: EC50 values can vary depending on the specific assay conditions, cell type, and experimental system used.

The data clearly indicates that synthetic agonists like LY379268 are several orders of magnitude more potent at mGluR3 than the endogenous agonist, this compound. This significant difference in potency is a key consideration for in vitro and in vivo experimental design and for the development of therapeutic agents.

Key Experimental Protocols

The efficacy data presented above is typically determined using functional assays that measure a downstream event of receptor activation. The two most common assays for Gi/o-coupled receptors like mGluR3 are the [³⁵S]GTPγS binding assay and the cAMP accumulation assay.

[³⁵S]GTPγS Binding Assay

This assay measures the direct activation of G-proteins upon agonist binding to the receptor. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[8][9]

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G-protein activation.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the mGluR3 receptor or from native tissue. This involves cell lysis, homogenization, and a series of centrifugation steps to isolate the membrane fraction, which is then stored at -80°C.[10]

  • Assay Buffer: A typical assay buffer contains HEPES, MgCl₂, NaCl, and a fixed concentration of GDP (e.g., 10-30 µM) to maintain G-proteins in their inactive state.[10][11]

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, varying concentrations of the test agonist, and a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM).[10]

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for 60-90 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.[10]

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a vacuum manifold. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer.[10]

  • Detection: The radioactivity retained on the dried filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and is subtracted from all measurements. The specific binding is then plotted against the logarithm of the agonist concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the EC50 and Emax values.

cAMP Accumulation Assay

This functional assay measures the consequence of mGluR3-mediated inhibition of adenylyl cyclase.

Objective: To determine the ability of an agonist to decrease intracellular cAMP levels.

Methodology:

  • Cell Culture: Cells stably expressing the mGluR3 receptor are plated in a multi-well plate (e.g., 96- or 384-well) and cultured to the desired confluency.[12][13]

  • Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and enhance the assay signal.[13]

  • Stimulation: To measure the inhibitory effect of the mGluR3 agonist, adenylyl cyclase is first stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. The cells are then treated with varying concentrations of the test agonist (e.g., this compound, LY379268).

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • Detection: The amount of cAMP in the cell lysate is quantified. Common methods include competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA, where endogenous cAMP competes with a labeled cAMP analog for binding to a specific antibody.[14]

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The signal from the experimental wells is used to interpolate the amount of cAMP produced. The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the logarithm of the agonist concentration to determine the IC50 value (which corresponds to the EC50 for inhibition).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing agonist efficacy using a cAMP accumulation assay.

cAMP_Workflow Figure 2: Workflow for cAMP Accumulation Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis p1 1. Seed mGluR3-expressing cells in a multi-well plate p2 2. Culture cells to desired confluency p1->p2 a1 3. Pre-treat with PDE inhibitor (e.g., IBMX) p2->a1 a2 4. Add Forskolin (to stimulate AC) + varying concentrations of Test Agonist a1->a2 a3 5. Incubate for a defined period a2->a3 a4 6. Lyse cells to release intracellular cAMP a3->a4 d1 7. Quantify cAMP levels (e.g., HTRF, ELISA) a4->d1 d2 8. Plot % Inhibition vs. [Agonist] d1->d2 d3 9. Calculate IC50/EC50 value d2->d3

Figure 2: A typical experimental workflow for a cAMP accumulation assay.

Conclusion

This comparative analysis demonstrates a significant disparity in potency between the endogenous mGluR3 agonist, this compound (NAAG), and synthetic agonists like LY379268. While this compound's efficacy is in the micromolar range, LY379268 exhibits nanomolar potency, making it a substantially more powerful tool for probing mGluR3 function in experimental settings.[3][4][5][6] The choice of agonist should be guided by the specific research question, considering the physiological relevance of an endogenous ligand versus the high potency and selectivity offered by synthetic compounds. The provided experimental protocols and workflows serve as a foundational guide for researchers aiming to quantify and compare the efficacy of novel or existing mGluR3 modulators.

References

A head-to-head comparison of Spaglumic acid and sodium benzoate for hyperammonemia

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of therapeutic agents for hyperammonemia is essential for advancing clinical research and drug development. This guide provides a head-to-head comparison of Carglumic acid and sodium benzoate (B1203000), two prominent treatments for elevated ammonia (B1221849) levels. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

It is important to note that the user query specified "Spaglumic acid"; however, the available scientific literature predominantly refers to "Carglumic acid" for the treatment of hyperammonemia. This comparison will proceed with the assumption that Carglumic acid is the intended subject of the inquiry.

Mechanism of Action

The fundamental difference between Carglumic acid and sodium benzoate lies in their mechanisms for reducing ammonia levels. Carglumic acid directly enhances the body's primary ammonia detoxification pathway, while sodium benzoate provides an alternative, secondary pathway.

  • Carglumic Acid : Acts as a synthetic structural analogue of N-acetylglutamate (NAG).[1][2][3][4][5] NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS-I), the first and rate-limiting enzyme of the urea (B33335) cycle.[1][4] By mimicking NAG, Carglumic acid activates CPS-I, thereby reactivating the urea cycle to convert ammonia into urea for excretion.[1][4][5] This mechanism is particularly effective in cases of hyperammonemia caused by a deficiency of the NAG synthase (NAGS) enzyme or in certain organic acidurias where the production of NAG is secondarily inhibited.[2][6]

  • Sodium Benzoate : Functions as an ammonia scavenger by providing an alternative pathway for nitrogen waste removal that is independent of the urea cycle.[7][8] Benzoate is conjugated with glycine (B1666218) to form hippuric acid (hippurate).[7][9] This reaction, which utilizes one mole of nitrogen per mole of benzoate, results in a water-soluble compound that is readily excreted by the kidneys.[7][8][9] This pathway is beneficial when the urea cycle is compromised.[8]

G cluster_carglumic Carglumic Acid Pathway cluster_benzoate Sodium Benzoate Pathway CA Carglumic Acid (NAG Analogue) CPSI Carbamoyl Phosphate Synthetase I (CPS-I) CA->CPSI Activates UreaCycle Urea Cycle CPSI->UreaCycle Rate-limiting step Urea Urea (Excreted) UreaCycle->Urea Ammonia_C Ammonia (NH3) Ammonia_C->UreaCycle Enters SB Sodium Benzoate Hippurate Hippurate (Hippuric Acid) SB->Hippurate Conjugates with Glycine Glycine Glycine->Hippurate Kidney Kidney Excretion Hippurate->Kidney Ammonia_B Ammonia (NH3) Ammonia_Source Excess Ammonia in Bloodstream Ammonia_Source->Ammonia_C Ammonia_Source->Ammonia_B

Caption: Comparative Mechanisms of Action for Ammonia Reduction.

Efficacy in Ammonia Reduction

Direct comparative trials are scarce, but data from individual studies allow for an evaluation of their respective efficacies.

Carglumic Acid : Clinical data demonstrates that Carglumic acid can rapidly and effectively reduce plasma ammonia levels, particularly in patients with organic acidurias (OAs) and NAGS deficiency.[2][6][10]

  • In a retrospective study of 41 patients with OAs, the mean baseline plasma ammonia was 468.3 µmol/L in neonates and 171.3 µmol/L in non-neonates. Following treatment, these levels dropped to a mean of 60.7 µmol/L and 55.2 µmol/L, respectively.[10]

  • The median time to normalize ammonia levels was reported to be between 28.3 and 38.4 hours.[10]

  • Treatment with Carglumic acid has been shown to potentially avert the need for more invasive procedures like hemodialysis.[1][4]

Sodium Benzoate : Sodium benzoate has a long history of use and has proven effective in lowering ammonia in patients with urea cycle disorders (UCDs) and hepatic encephalopathy (HE).[7][11]

  • In a multicenter retrospective study of 61 patients with UCDs, the median plasma ammonium (B1175870) level before treatment was 245.5 µmol/L, which decreased to a median of 40.0 µmol/L after treatment.[11]

  • A decrease in ammonia levels to ≤ 100 µmol/L was achieved in 92.8% of acute episodes in surviving patients.[11]

  • In a randomized controlled trial with children suffering from decompensated chronic liver disease, sodium benzoate significantly reduced ammonia on the first two days of therapy, although the effect was not sustained until day 5 at the tested dosage.[12][13]

Table 1: Comparative Efficacy Data
ParameterCarglumic AcidSodium Benzoate
Patient Population Primarily NAGS deficiency, Propionic Acidemia (PA), Methylmalonic Acidemia (MMA), Isovaleric Aciduria (IVA)[1][10]Urea Cycle Disorders (UCDs), Hepatic Encephalopathy (HE)[7][8][11]
Baseline Ammonia Neonates: ~468 µmol/L; Non-neonates: ~171 µmol/L (in OAs)[10]~246 µmol/L (in UCDs)[11]
Post-Treatment Ammonia Neonates: ~61 µmol/L; Non-neonates: ~55 µmol/L (in OAs)[10]~40 µmol/L (in UCDs)[11]
Time to Normalization Median: 28-38 hours (in OAs)[10]Variable; significant reduction within 2 days in some studies[12][13]

Experimental Protocols

The methodologies employed in key clinical studies provide context for the efficacy data.

Protocol for a Retrospective Study of Carglumic Acid in Organic Acidurias
  • Study Design : A retrospective, multicenter, open-label, uncontrolled, phase IIIb study.[10]

  • Patient Population : 41 patients with confirmed isovaleric aciduria (IVA), propionic aciduria (PA), or methylmalonic aciduria (MMA) who experienced hyperammonemia (plasma NH3 > 60 μmol/L).[10]

  • Intervention : Patients were treated with Carglumic acid during episodes of metabolic decompensation. The mean first dose was 96.3 mg/kg, with the overall dosing regimen at the discretion of the treating physician.[10] Some patients also received concomitant ammonia scavengers like sodium benzoate.[10]

  • Primary Outcome : The primary endpoint was the change in plasma ammonia concentration from baseline to the last available measurement within 18 hours of the final Carglumic acid dose, or by Day 15.[10]

  • Data Collection : Retrospective data on plasma ammonia levels, clinical symptoms, and adverse events were collected for each hyperammonemic episode.[10]

Protocol for a Retrospective Study of Intravenous Sodium Benzoate in Urea Cycle Disorders
  • Study Design : A retrospective multicenter study.[11]

  • Patient Population : 61 patients with diagnosed UCDs who required intravenous sodium benzoate for acute hyperammonemic episodes (NH3 > 100 μmol/L) or high-risk situations (e.g., surgery, gastroenteritis).[11]

  • Intervention : For acute episodes, a loading dose of i.v. sodium benzoate (median 250 mg/kg over 2 hours) was administered, followed by a median maintenance dose of 246.1 mg/kg/day.[11]

  • Primary Outcome : The efficacy of sodium benzoate was evaluated by measuring the reduction in plasma ammonium levels from pre-treatment to post-treatment.[11]

  • Data Collection : Data were collected from patient records across six French reference centers for metabolic diseases between 2000 and 2010, including plasma ammonium levels, dosage, duration of treatment, and clinical outcomes.[11]

G start Patient Screening (Confirmed Hyperammonemia) enrollment Enrollment & Baseline Assessment - Plasma Ammonia Levels - Clinical Symptoms start->enrollment randomization Randomization (If applicable) enrollment->randomization treatment_a Administer Investigational Drug (e.g., Carglumic Acid) - Loading Dose - Maintenance Dose randomization->treatment_a Group A treatment_b Administer Comparator/Placebo (e.g., Sodium Benzoate or Standard of Care) randomization->treatment_b Group B monitoring Continuous Monitoring - Plasma Ammonia (e.g., q4-6h) - Vital Signs - Adverse Events treatment_a->monitoring treatment_b->monitoring endpoint Primary Endpoint Assessment (e.g., at 24h, 48h, or study conclusion) - Change in Ammonia Levels monitoring->endpoint analysis Data Analysis - Statistical Comparison - Safety Evaluation endpoint->analysis end Study Conclusion analysis->end

Caption: Generalized Experimental Workflow for a Hyperammonemia Clinical Trial.

Safety and Tolerability

Carglumic Acid : Generally considered to have a good safety profile.[14] Adverse events reported are often not related to the drug itself.[10] In a post-marketing surveillance of 23 patients, only minor related adverse events like bitter taste and hyperhidrosis were noted.[2]

Sodium Benzoate : While effective, sodium benzoate is associated with a higher incidence of adverse effects.

  • Common side effects include nausea and vomiting, particularly after a loading dose.[12]

  • Some studies note a potential for increased ascites in patients with chronic liver disease, though this finding was not always statistically significant.[12][13]

  • A significant concern is the sodium load, which may be inappropriate for patients with fluid retention or kidney dysfunction.[15]

  • In some experimental contexts and in cirrhotic patients, benzoate has paradoxically been shown to increase basal and post-challenge ammonia levels, warranting caution.[16][17]

Table 2: Comparative Safety and Dosing
ParameterCarglumic AcidSodium Benzoate
Common Adverse Events Bitter taste, hyperhidrosis (rare)[2]Nausea, vomiting, gastrointestinal intolerance[7][12]
Serious Concerns Generally well-tolerated[2][14]Sodium load, potential for increased ascites, paradoxical increase in ammonia in some settings[12][15][17]
Typical Loading Dose 100-250 mg/kg[2][10]250 mg/kg[11][18][19]
Typical Maintenance Dose 10-100 mg/kg/day (divided doses)[2]250-500 mg/kg/day[19]
Administration Route Oral (Enteral)[2]Intravenous (acute), Oral[11][19]

Concluding Comparison

The choice between Carglumic acid and sodium benzoate depends heavily on the underlying cause of hyperammonemia, the patient's clinical status, and contraindications.

G center Hyperammonemia Treatment Comparison CA Carglumic Acid center->CA SB Sodium Benzoate center->SB CA_Mech Mechanism: Activates Urea Cycle (CPS-I) CA->CA_Mech CA_Target Primary Target: NAGS Deficiency, Organic Acidurias CA->CA_Target CA_Safety Safety: High tolerability, few side effects CA->CA_Safety CA_Route Route: Oral CA->CA_Route SB_Mech Mechanism: Alternative Nitrogen Excretion Pathway SB->SB_Mech SB_Target Primary Target: Urea Cycle Disorders, Hepatic Encephalopathy SB->SB_Target SB_Safety Safety: GI side effects, high sodium load SB->SB_Safety SB_Route Route: IV (acute), Oral SB->SB_Route

Caption: Logical Framework for Comparing Hyperammonemia Therapies.
  • Carglumic acid is a targeted therapy that restores function to the primary ammonia disposal pathway. Its high efficacy and favorable safety profile make it a strong candidate for hyperammonemia secondary to NAGS deficiency and certain organic acidurias.

  • Sodium benzoate is a broader-acting ammonia scavenger that provides a bypass for a defective urea cycle. It is a long-established treatment for UCDs but requires careful monitoring due to its potential for adverse effects and its high sodium content.

For drug development professionals, the targeted mechanism of Carglumic acid represents a more modern, pathway-specific approach, while the alternative pathway utilized by sodium benzoate remains a crucial tool, especially in a broader range of UCDs where CPS-I activation is not the primary issue. Future research should focus on direct, randomized controlled trials to more definitively delineate the comparative efficacy and safety of these two agents in specific patient populations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Spaglumic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Spaglumic acid is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The cross-validation of analytical methods is a vital process to ensure data consistency and reliability when different analytical techniques are employed. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of this compound, supported by representative experimental data from validated methods for analogous compounds due to the limited availability of direct cross-validation studies for this compound itself.

Quantitative Performance Comparison

The choice between analytical methods often involves a trade-off between sensitivity, selectivity, cost, and accessibility. The following table summarizes key performance parameters for representative HPLC-UV and LC-MS/MS methods, based on validated analyses of structurally similar compounds.

Validation ParameterHPLC-UV Method (for N-Carbamyl-L-glutamic acid)LC-MS/MS Method (for N-Acetylglutamine)
Linearity Range 0.5 - 150 µg/mL1 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.999Method validated within acceptable limits
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable bioanalytical limits
Precision (RSD%) < 2.0%Within acceptable bioanalytical limits
Limit of Detection (LOD) 0.15 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.7 µg/mLNot explicitly stated
Specificity Method demonstrated to be specific for the analyteNo significant endogenous interferences observed[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of analytical methods. Below are representative methodologies for the quantification of acidic compounds using HPLC-UV and LC-MS/MS.

Representative HPLC-UV Method for an Analogous Compound (N-Carbamyl-L-glutamic acid)

This method provides a robust framework for the analysis of this compound, given its structural similarity.[2][3]

Chromatographic Conditions:

  • Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).[1][2]

  • Column: Reversed-phase C18 column (e.g., Waters BEH, 150 mm × 2.1 mm, 1.7 µm).[1][2][3]

  • Mobile Phase: A gradient elution system using a phosphate (B84403) buffer (pH 2.4) and acetonitrile (B52724).[2][3]

  • Flow Rate: 0.39 mL/min.[2][3]

  • Detection Wavelength: 214 nm.[2][3]

Sample Preparation:

  • Standard Solution: A stock solution of the reference standard is prepared in a suitable diluent. Serial dilutions are then performed to create calibration standards within the desired linear range.[1][3]

  • Sample Solution: The sample preparation will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, or biological fluid). A common approach involves dissolving the sample in the diluent, followed by filtration through a 0.22 µm filter prior to injection.

Validation Procedure:

The method is validated according to the International Council for Harmonisation (ICH) guidelines, which include assessing specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Representative LC-MS/MS Method for an Analogous Compound (N-Acetylglutamine)

This method demonstrates the high sensitivity and specificity of tandem mass spectrometry for the analysis of N-acetylated amino acids.[1]

Chromatographic Conditions:

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.[1]

  • Column: Zorbax SB-C18 column (2.1 × 100 mm, 3.5 µm).[1]

  • Mobile Phase: Acetonitrile and water (70:30, v/v) containing 5 mM ammonium (B1175870) acetate.[1]

  • Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for specific precursor-product ion transitions of the target analyte and the internal standard.

Sample Preparation:

  • To a small volume of plasma (e.g., 50 µL), a protein precipitation agent such as acetonitrile is added.

  • The sample is vortexed to ensure thorough mixing and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is diluted with an aqueous solution before being injected into the LC-MS/MS system.

Validation Procedure:

This method is validated based on the Bioanalytical Method Validation Guidance for Industry, which includes assessments of precision, accuracy, inter-day repeatability, matrix effect, and stability.[1]

Visualizing the Cross-Validation Process

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationships between key validation parameters.

G cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Val Full Method Validation A_QC Prepare QC Samples A_Val->A_QC A_Analysis Analyze QC Samples A_QC->A_Analysis A_Data Generate Data Set A A_Analysis->A_Data Compare Compare Data Sets (Statistical Analysis) A_Data->Compare B_Val Full Method Validation B_QC Prepare QC Samples B_Val->B_QC B_Analysis Analyze QC Samples B_QC->B_Analysis B_Data Generate Data Set B B_Analysis->B_Data B_Data->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

G cluster_performance Performance Characteristics cluster_stability Stability Studies MethodValidation Bioanalytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Selectivity Selectivity / Specificity MethodValidation->Selectivity Sensitivity Sensitivity (LLOQ) MethodValidation->Sensitivity Linearity Linearity & Range MethodValidation->Linearity Recovery Recovery MethodValidation->Recovery FreezeThaw Freeze-Thaw Stability MethodValidation->FreezeThaw ShortTerm Short-Term Stability MethodValidation->ShortTerm LongTerm Long-Term Stability MethodValidation->LongTerm StockSolution Stock Solution Stability MethodValidation->StockSolution Accuracy->Precision Selectivity->Sensitivity Linearity->Sensitivity

Caption: Interrelationship of key bioanalytical method validation parameters.

References

A Comparative Guide to the Mast Cell Stabilizing Effects of Spaglumic Acid and Cromolyn Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mast cell stabilizing properties of Spaglumic acid and the well-established drug, cromolyn (B99618) sodium. The information presented herein is intended to support research and development efforts in the field of allergic and inflammatory diseases by offering a detailed look at their mechanisms of action, supported by available experimental data and protocols.

Introduction

Mast cells are pivotal players in the inflammatory cascade, particularly in type I hypersensitivity reactions. Upon activation, they release a plethora of pre-formed and newly synthesized mediators, including histamine (B1213489), leukotrienes, and prostaglandins, which orchestrate the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and conjunctivitis. Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of these inflammatory mediators.

Cromolyn sodium is a first-generation mast cell stabilizer that has been in clinical use for decades. Its mechanism of action is thought to involve the inhibition of calcium influx into mast cells, a critical step for degranulation. This compound, also known as N-acetyl-aspartyl-glutamic acid (NAAGA), is another compound with demonstrated efficacy in allergic conditions, particularly allergic conjunctivitis and rhinitis, and is also considered to act as a mast cell stabilizer. This guide aims to compare these two agents based on the available scientific literature.

Data Presentation: A Comparative Overview

Direct comparative in vitro studies providing quantitative data such as IC50 values for histamine release inhibition for both this compound and cromolyn sodium are limited in the publicly available literature. The following table summarizes the available data, highlighting the different experimental contexts. It is crucial to interpret this data with caution due to the variability in experimental models (e.g., cell types, stimuli) and the distinction between in vitro potency and clinical efficacy.

ParameterThis compound (NAAGA)Cromolyn SodiumSource
Mechanism of Action Presumed to be a mast cell stabilizer.Mast cell stabilizer; inhibits degranulation by preventing calcium influx.[1][2][3]
Inhibition of Histamine Release (IC50) Data not available in retrieved literature.~25 µM (Antigen-induced, rat peritoneal mast cells)[4]
Clinical Efficacy Effective in reducing symptoms of allergic conjunctivitis and rhinitis.[3][4] Showed no significant difference in efficacy compared to cromolyn sodium nasal spray in children with pollinosis.Effective in the prophylactic treatment of asthma, allergic rhinitis, and allergic conjunctivitis.[5][6][7][1]
Effect on Late Phase Reaction Reduces late antigen-induced nasal symptoms and eosinophil and neutrophil recruitment.[3]Inhibits both immediate and late-phase allergic reactions.[5]

Note: The IC50 value for cromolyn sodium can vary significantly depending on the mast cell type and the stimulus used for degranulation. For instance, its effectiveness is well-documented in rat peritoneal mast cells but has been questioned in mouse mast cells.[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for mast cell stabilizers is the inhibition of mast cell degranulation. This process is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface by an allergen. This triggers a complex intracellular signaling cascade.

Cromolyn sodium is believed to exert its stabilizing effect by interfering with the influx of extracellular calcium (Ca2+), which is a critical downstream event in the signaling pathway leading to the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.[9] The precise molecular target of cromolyn sodium is not fully elucidated, but it is thought to act on the cell surface.[10]

While the exact molecular mechanism of this compound is less defined in the available literature, its clinical effectiveness in allergic conditions strongly suggests an interaction with the mast cell activation pathway.

Below is a diagram illustrating the generalized IgE-mediated mast cell activation pathway and the putative points of inhibition by mast cell stabilizers.

MastCellActivation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition Inhibition by Stabilizers Allergen Allergen IgE IgE FceRI FcεRI Receptor IgE->FceRI Binding & Cross-linking Syk Syk Activation FceRI->Syk PLCg PLCγ Activation Syk->PLCg IP3 IP3 Generation PLCg->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_Influx Ca²⁺ Influx (extracellular) Ca_ER->Ca_Influx Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation Stabilizer Cromolyn Sodium This compound (putative) Stabilizer->Ca_Influx Inhibition

Caption: IgE-mediated mast cell degranulation pathway and the point of inhibition by mast cell stabilizers.

Experimental Protocols

The evaluation of mast cell stabilizing activity typically involves in vitro assays that measure the inhibition of mediator release from mast cells following stimulation. A common and standardized method is the histamine release assay using rat peritoneal mast cells or cultured mast cell lines like RBL-2H3.

In Vitro Histamine Release Assay

Objective: To quantify the inhibitory effect of a test compound on the release of histamine from mast cells following immunological or non-immunological stimulation.

Generalized Protocol:

  • Mast Cell Isolation/Culture:

    • Primary Mast Cells: Peritoneal mast cells are isolated from rats (e.g., Wistar or Sprague-Dawley strains) by peritoneal lavage with a buffered salt solution. The cells are then purified by density gradient centrifugation.

    • Cell Lines: Rat Basophilic Leukemia (RBL-2H3) cells, a commonly used mast cell model, are cultured in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum).

  • Sensitization (for immunological stimulation):

    • The isolated or cultured mast cells are passively sensitized by incubation with an optimal concentration of an antigen-specific IgE antibody (e.g., anti-dinitrophenyl [DNP]-IgE) for a period ranging from 2 to 24 hours at 37°C.

  • Compound Incubation:

    • The sensitized mast cells are washed to remove unbound IgE and then pre-incubated with varying concentrations of the test compound (this compound or cromolyn sodium) or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Antigen Challenge/Stimulation:

    • Mast cell degranulation is induced by challenging the cells with an optimal concentration of the corresponding antigen (e.g., DNP-human serum albumin [HSA]) for 30 minutes at 37°C.

    • Alternatively, non-immunological stimuli such as compound 48/80 or a calcium ionophore (e.g., A23187) can be used.

  • Histamine Quantification:

    • The reaction is stopped by placing the cells on ice and centrifuging them to pellet the cells.

    • The amount of histamine released into the supernatant is measured using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA) or a spectrofluorometric assay using o-phthalaldehyde (B127526) (OPT).

    • Total histamine content is determined by lysing an aliquot of untreated cells.

  • Data Analysis:

    • The percentage of histamine release is calculated as: [(Histamine in supernatant - Spontaneous release) / (Total histamine - Spontaneous release)] x 100.

    • The inhibitory effect of the test compound is then calculated, and an IC50 value (the concentration of the compound that causes 50% inhibition of histamine release) can be determined by non-linear regression analysis.

ExperimentalWorkflow cluster_setup Experiment Setup cluster_procedure Degranulation & Measurement cluster_analysis Data Analysis A Mast Cell Isolation or Culture B Sensitization with IgE A->B C Pre-incubation with Test Compound B->C D Antigen Challenge C->D E Stop Reaction & Separate Supernatant D->E F Quantify Histamine Release E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A generalized experimental workflow for an in vitro mast cell stabilization assay.

Conclusion

Both this compound and cromolyn sodium are valuable therapeutic agents for the management of allergic conditions, with their clinical efficacy attributed to the stabilization of mast cells. Cromolyn sodium is a well-characterized mast cell stabilizer with a known, albeit not fully understood, mechanism of inhibiting calcium influx. Quantitative data on its in vitro potency is available, though it exhibits variability depending on the experimental model.

This compound has demonstrated clinical effectiveness comparable to cromolyn sodium in some studies of allergic rhinitis and conjunctivitis. However, there is a notable lack of publicly available in vitro quantitative data to directly compare its mast cell stabilizing potency with that of cromolyn sodium. Further fundamental pharmacological studies are warranted to elucidate the precise mechanism of action of this compound and to quantify its direct effects on mast cell degranulation. Such data would be invaluable for the rational design and development of novel mast cell stabilizers with improved therapeutic profiles.

References

In Vivo Validation of Spaglumic Acid's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Spaglumic acid, also known as N-acetyl-L-glutamic acid (NAAGA), presents a dual therapeutic potential stemming from its roles in both metabolic regulation and neuronal protection. This guide provides a comparative analysis of this compound's primary therapeutic targets, validated through in vivo studies, against established alternatives. We will delve into its function in the urea (B33335) cycle, comparing it with its structural analog, Carglumic acid, and explore its neuroprotective effects by contrasting it with recognized N-methyl-D-aspartate (NMDA) receptor modulators, Memantine (B1676192) and Ifenprodil (B1662929).

This compound's Role in the Urea Cycle and Hyperammonemia

Primary Target: Carbamoyl Phosphate Synthetase I (CPSI)

This compound is an essential allosteric activator of Carbamoyl Phosphate Synthetase I (CPSI), the rate-limiting enzyme of the urea cycle.[1][2] The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), a potent neurotoxin, by converting it into urea for excretion.[3][4] Deficiencies in this cycle lead to hyperammonemia, a condition characterized by elevated ammonia levels in the blood, which can cause severe neurological damage.[1][4]

Comparative Analysis: this compound vs. Carglumic Acid

Carglumic acid (N-carbamyl-L-glutamate) is a synthetic, structural analog of this compound and is considered a more stable and direct activator of CPSI.[1][2] While this compound is the natural activator, its in vivo efficacy can be limited by its hydrolysis by acylamino acid acylase.[1] Carglumic acid, being resistant to this hydrolysis, offers a more sustained activation of the urea cycle.[1]

In Vivo Efficacy in Hyperammonemia

Table 1: Comparison of this compound and Carglumic Acid for Hyperammonemia

FeatureThis compound (NAAGA)Carglumic Acid (N-carbamyl-L-glutamate)
Mechanism of Action Allosteric activator of CPSIDirect and stable allosteric activator of CPSI
In Vivo Stability Susceptible to hydrolysis by acylamino acid acylase[1]Resistant to hydrolysis, providing sustained action[1]
Clinical Use Primarily as a diagnostic tool in some contextsFirst-line treatment for NAGS deficiency and adjunctive therapy for hyperammonemia in specific organic acidemias[5][6][7][8]
In Vivo Efficacy Data Limited direct in vivo data in animal modelsNumerous clinical reports and patient studies demonstrating rapid reduction of ammonia and enhanced ureagenesis[5][9]
Experimental Protocol: Induction of Hyperammonemia in a Rat Model

A commonly used method to induce chronic hyperammonemia in rats involves dietary supplementation with ammonium (B1175870) acetate.[10][11][12]

  • Animal Model: Male Wistar rats.

  • Diet: Standard laboratory chow is supplemented with 20% (w/w) ammonium acetate.[11] Control animals are pair-fed the standard diet to account for potential differences in food intake.

  • Duration: The diet is administered for a period ranging from 10 days to several weeks to induce a sustained state of hyperammonemia.[10][11]

  • Endpoint Measurement: Blood ammonia levels are measured at regular intervals. A significant increase (e.g., 3-fold or higher) in blood ammonia compared to the control group confirms the hyperammonemic state.[11] Brain, liver, and muscle ammonia levels can also be assessed post-mortem.[11]

Hyperammonemia_Induction_Workflow start Select Male Wistar Rats diet Administer Ammonium Acetate (20% w/w) Diet start->diet control Administer Standard Diet (Pair-fed control) start->control duration Maintain Diet for 10+ Days diet->duration control->duration measurement Measure Blood Ammonia Levels duration->measurement endpoint Confirm Hyperammonemia (e.g., >3-fold increase) measurement->endpoint

Experimental workflow for inducing hyperammonemia in rats.

This compound's Neuroprotective Effects

Putative Target: NMDA Receptors

Beyond its role in the urea cycle, this compound is suggested to possess neuroprotective properties through the modulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[13] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation, a phenomenon known as excitotoxicity, is implicated in neuronal damage in various neurological disorders.[13][14]

Comparative Analysis: this compound vs. Memantine and Ifenprodil

To evaluate the potential neuroprotective efficacy of this compound, we compare it to two well-characterized NMDA receptor modulators:

  • Memantine: An uncompetitive, low-to-moderate affinity NMDA receptor antagonist. It is voltage-dependent and preferentially blocks excessive receptor activation while preserving normal synaptic function.[13][14][15][16]

  • Ifenprodil: A non-competitive antagonist that selectively targets the GluN2B subunit of the NMDA receptor.[17][18][19][20][21] GluN2B-containing receptors are often implicated in excitotoxic neuronal death.[20]

In Vivo Neuroprotective Efficacy

Both Memantine and Ifenprodil have demonstrated significant neuroprotective effects in various in vivo models of neurological disorders. Memantine has been shown to reduce neuronal damage and improve outcomes in models of neonatal hypoxia-ischemia and beta-amyloid-induced neurotoxicity.[14][15] Ifenprodil has shown efficacy in reducing neuronal death and improving long-term neurological deficits in models of subarachnoid hemorrhage.[20][21]

Direct in vivo comparative data for this compound in these neuroprotection models is scarce in the available literature. Therefore, a direct quantitative comparison of efficacy is challenging. The comparison below is based on the established mechanisms and documented in vivo effects of the comparator drugs.

Table 2: Comparison of this compound, Memantine, and Ifenprodil for Neuroprotection

FeatureThis compound (NAAGA)MemantineIfenprodil
Mechanism of Action Putative NMDA receptor modulatorUncompetitive, voltage-dependent NMDA receptor antagonist[13][14]Non-competitive, GluN2B-selective NMDA receptor antagonist[17][20]
Selectivity Not well-characterizedNon-selective for NMDA receptor subunitsSelective for GluN2B subunit-containing NMDA receptors[20]
In Vivo Neuroprotection Models Limited data availableNeonatal hypoxia-ischemia, beta-amyloid toxicity[14][15]Subarachnoid hemorrhage, glutamate-induced excitotoxicity[20][21]
Reported In Vivo Effects Not well-documentedReduced neuronal loss, decreased astrocytic and microglial activation[15]Attenuated neuronal death, reduced cerebral edema, improved long-term neurological function[20]
Experimental Protocol: In Vivo Excitotoxicity Model

A common method to induce excitotoxic neuronal injury in vivo involves the stereotaxic injection of an NMDA receptor agonist, such as NMDA itself or quinolinic acid, into a specific brain region (e.g., hippocampus or striatum).[22]

  • Animal Model: Adult rats or mice.

  • Anesthesia: The animal is anesthetized and placed in a stereotaxic frame.

  • Surgical Procedure: A small burr hole is drilled in the skull over the target brain region.

  • Injection: A microinjection cannula is lowered to the precise stereotaxic coordinates. A solution of an excitotoxin (e.g., NMDA) is infused at a controlled rate.[22]

  • Post-operative Care: The incision is closed, and the animal is allowed to recover.

  • Endpoint Measurement: After a set period (e.g., 24-72 hours), the animal is euthanized, and the brain is processed for histological analysis (e.g., Nissl staining, TUNEL staining) to quantify the extent of the lesion and neuronal death.[21]

Excitotoxicity_Model_Workflow start Anesthetize Animal and Mount in Stereotaxic Frame surgery Perform Craniotomy (Burr Hole) start->surgery injection Stereotaxic Injection of Excitotoxin (e.g., NMDA) surgery->injection recovery Post-operative Recovery injection->recovery analysis Histological Analysis of Brain Tissue recovery->analysis endpoint Quantify Lesion Volume and Neuronal Death analysis->endpoint

Workflow for an in vivo excitotoxicity model.

Signaling Pathways

The therapeutic actions of this compound and its comparators are rooted in distinct signaling pathways.

Signaling_Pathways cluster_UreaCycle Urea Cycle Activation cluster_Neuroprotection NMDA Receptor Modulation Spaglumic_Acid This compound (NAAGA) CPSI CPSI Activation Spaglumic_Acid->CPSI activates Carglumic_Acid Carglumic Acid Carglumic_Acid->CPSI activates Urea_Cycle Urea Cycle CPSI->Urea_Cycle initiates Ammonia_Detox Ammonia Detoxification Urea_Cycle->Ammonia_Detox Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R activates Calcium_Influx Ca2+ Influx NMDA_R->Calcium_Influx Excitotoxicity Excitotoxicity (Neuronal Death) Calcium_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_R blocks (uncompetitive) Neuroprotection Neuroprotection Memantine->Neuroprotection Ifenprodil Ifenprodil Ifenprodil->NMDA_R blocks (GluN2B selective) Ifenprodil->Neuroprotection

References

Comparative analysis of Spaglumic acid's effect in different Alzheimer's disease models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Framework for Evaluating Spaglumic Acid in Alzheimer's Disease Models

Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Disclaimer: Direct experimental studies on the efficacy of this compound in established Alzheimer's disease (AD) models are not available in the current body of scientific literature. This guide provides a comparative framework based on the compound's known mechanism of action and the well-documented role of glutamatergic dysfunction in Alzheimer's pathology. The data presented herein is hypothetical and intended to serve as a template for future research.

Introduction: The Rationale for this compound in Alzheimer's Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain.[1] While many therapeutic strategies have focused on these proteinopathies, there is growing evidence that other pathological processes, such as neurotransmitter system dysregulation, play a crucial role.[2][3]

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, is essential for learning and memory.[2][4] Its dysfunction is a central element in AD pathophysiology.[2] Pathological processes in AD lead to excessive glutamate (B1630785) in the synaptic cleft, which causes overstimulation of N-methyl-D-aspartate (NMDA) receptors.[5] This phenomenon, known as excitotoxicity, results in a pathological increase in intracellular calcium, leading to synaptic damage and eventual neuronal cell death.[6][7] Furthermore, soluble Aβ oligomers can directly interact with glutamate receptors, exacerbating excitotoxicity and impairing synaptic plasticity.[2][8]

This compound (N-acetyl-L-glutamic acid) is known to interact with and modulate glutamate receptors. This interaction presents a therapeutic rationale for its investigation in Alzheimer's disease. By potentially stabilizing neuronal communication and protecting neurons from excitotoxicity, this compound could address a key pathological mechanism in AD that is distinct from direct anti-amyloid or anti-tau approaches. The FDA-approved AD drug, Memantine, is an NMDA receptor antagonist that works by blocking excessive receptor activity, lending clinical validation to this therapeutic strategy.[9][10] This guide outlines a hypothetical framework for the preclinical comparative analysis of this compound in various AD models.

Hypothetical Comparative Analysis of this compound

This section details a proposed framework for comparing the effects of this compound against a placebo and an existing NMDA receptor antagonist, Memantine, in relevant AD models.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the neuroprotective and disease-modifying potential of this compound.

Table 1: Effect on Cognitive Function in 5xFAD Mouse Model

Treatment Group (n=15/group)Morris Water Maze (Escape Latency, seconds)Y-Maze (% Spontaneous Alternation)
Wild-Type + Vehicle 20.5 ± 3.175.2 ± 5.5
5xFAD + Vehicle (Placebo) 55.2 ± 6.848.9 ± 6.1
5xFAD + this compound (20 mg/kg) 38.7 ± 5.262.5 ± 5.8
5xFAD + Memantine (10 mg/kg) 42.1 ± 4.960.1 ± 6.3

Table 2: Impact on Brain Amyloid-Beta and Tau Pathology in 5xFAD Mice

Treatment GroupAβ42 Levels (pg/mg tissue)p-Tau (Ser202/Thr205) Levels (Relative to Placebo)
5xFAD + Vehicle (Placebo) 15,240 ± 1,8501.00 ± 0.15
5xFAD + this compound (20 mg/kg) 13,890 ± 1,6200.85 ± 0.12
5xFAD + Memantine (10 mg/kg) 14,150 ± 1,7000.89 ± 0.14

Table 3: Neuroprotective Effects in Aβ Oligomer-Treated Primary Neuronal Cultures

Treatment ConditionNeuronal Viability (% of Control)Synaptophysin Expression (Relative to Control)
Control (Vehicle) 100 ± 5.01.00 ± 0.08
Aβ Oligomers (500 nM) 58 ± 6.20.61 ± 0.07
Aβ Oligomers + this compound (10 µM) 85 ± 5.50.88 ± 0.09
Aβ Oligomers + Memantine (5 µM) 82 ± 6.00.85 ± 0.08

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited in the hypothetical data tables.

Animal Model and Treatment
  • Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial AD mutations, leading to aggressive Aβ deposition.

  • Treatment: Male 5xFAD mice (6 months old) are treated daily via oral gavage with vehicle (placebo), this compound (20 mg/kg), or Memantine (10 mg/kg) for 12 weeks. Age-matched wild-type mice serve as a baseline control.

Morris Water Maze (MWM)
  • Purpose: To assess spatial learning and memory.

  • Methodology:

    • A circular pool (120 cm diameter) is filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the surface in one quadrant.

    • For 5 consecutive days (acquisition phase), each mouse undergoes four trials per day to find the hidden platform, starting from different quadrants. The time to find the platform (escape latency) is recorded.

    • On day 6, a probe trial is conducted where the platform is removed. The mouse is allowed to swim for 60 seconds, and the time spent in the target quadrant is measured to assess memory retention.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42
  • Purpose: To quantify the levels of insoluble Aβ42 in brain tissue.

  • Methodology:

    • Following behavioral testing, mice are euthanized, and the cortex is dissected.

    • Brain tissue is homogenized in a guanidine-HCl buffer to extract insoluble Aβ peptides.

    • The homogenate is centrifuged, and the supernatant is collected.

    • Aβ42 levels are quantified using a commercially available human Aβ42-specific ELISA kit according to the manufacturer's instructions.

    • Results are normalized to the total protein concentration of the tissue homogenate.

Western Blot for Phosphorylated Tau (p-Tau)
  • Purpose: To measure the levels of hyperphosphorylated tau, a key pathological marker.

  • Methodology:

    • Brain homogenates are prepared in RIPA buffer with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated overnight with a primary antibody specific for p-Tau (e.g., AT8, recognizing Ser202/Thr205).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensity is quantified using densitometry software. Results are normalized to a loading control (e.g., GAPDH).

Primary Neuronal Culture and Viability Assay
  • Purpose: To assess the direct neuroprotective effect of this compound against Aβ-induced toxicity in vitro.

  • Methodology:

    • Primary cortical neurons are harvested from E18 mouse embryos and cultured for 7 days.

    • Cultures are pre-treated with this compound (10 µM), Memantine (5 µM), or vehicle for 2 hours.

    • Synthetic Aβ42 oligomers (500 nM) are added to the cultures for 24 hours.

    • Cell viability is assessed using an MTT assay. The absorbance is measured at 570 nm, and results are expressed as a percentage of the vehicle-treated control cells.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize the targeted signaling pathway and a proposed experimental workflow.

Glutamatergic_Pathway_AD cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Astrocyte Astrocyte cluster_Postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Release EAAT EAAT Transporter (Glutamate Uptake) Glutamate_Released->EAAT Uptake NMDA_R NMDA Receptor Glutamate_Released->NMDA_R Binds to Abeta Aβ Oligomers Abeta->EAAT Inhibits Abeta->NMDA_R Potentiates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Over-activation Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to

Caption: Glutamatergic excitotoxicity pathway in Alzheimer's disease.

Experimental_Workflow cluster_InVivo In Vivo Model: 5xFAD Mice cluster_ExVivo Ex Vivo / Post-Mortem Analysis cluster_InVitro In Vitro Model: Primary Neurons Animal_Model Start with 6-month-old 5xFAD Mice Treatment 12-Week Treatment (Vehicle, this compound, Memantine) Animal_Model->Treatment Behavioral Behavioral Testing (MWM, Y-Maze) Treatment->Behavioral Tissue Tissue Collection (Brain Dissection) Behavioral->Tissue Biochem Biochemical Analysis (ELISA for Aβ, Western Blot for p-Tau) Tissue->Biochem Protection Assess Neuroprotection (Viability, Synaptic Markers) Biochem->Protection Correlates with Culture Culture Primary Cortical Neurons Toxicity Induce Aβ Toxicity Culture->Toxicity Toxicity->Protection

Caption: Hypothetical workflow for preclinical evaluation of this compound.

References

Efficacy of Spaglumic Acid and NMDA Receptor Antagonists in Animal Models of Glaucoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Spaglumic acid and other N-methyl-D-aspartate (NMDA) receptor antagonists in the context of glaucoma, benchmarked against standard-of-care treatments in various preclinical animal models. While direct experimental data on the efficacy of this compound in glaucoma animal models is limited in publicly available literature, its classification as an NMDA receptor antagonist allows for a comparative assessment against other compounds in the same class with more extensive research.

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs).[1][2][3] Current treatments primarily focus on lowering intraocular pressure (IOP), a major risk factor. However, neuroprotective strategies that directly target RGC death are a significant area of research. One of the mechanisms implicated in RGC death is excitotoxicity, mediated by the overstimulation of glutamate (B1630785) receptors, particularly the NMDA receptor.[4][5] This has led to the investigation of NMDA receptor antagonists as potential neuroprotective agents in glaucoma.

This guide summarizes the available preclinical data for prominent NMDA receptor antagonists, Memantine (B1676192) and Dizocilpine (MK-801), and compares their neuroprotective effects with the IOP-lowering efficacy of standard glaucoma drugs, Latanoprost (B1674536) and Timolol (B1209231).

Comparative Efficacy of Investigated Compounds

The following table summarizes the quantitative data on the efficacy of selected NMDA receptor antagonists and standard glaucoma treatments in various animal models of glaucoma. The primary endpoints considered are retinal ganglion cell (RGC) survival for neuroprotection and intraocular pressure (IOP) reduction.

Compound ClassCompoundAnimal ModelKey Efficacy DataReference
NMDA Receptor Antagonist This compound (NAAG) -No direct efficacy data in glaucoma animal models found in the public domain.-
Memantine Rat (Experimental Glaucoma)Systemic treatment (10 mg/kg/day) was associated with a significant reduction in glaucoma-induced loss of retinal ganglion cells.[6][6]
Monkey (Experimental Glaucoma)Daily oral dosing (4.0 mg/kg) was associated with enhanced survival of RGCs in the inferior retina in animals with moderate IOP elevation.[7][7]
DBA/2J MouseTreatment had a significant effect on retinal ganglion cell survival (P<0.0001).[8][8]
Dizocilpine (MK-801) Rat (OHT Model)Dose-dependent reduction of RGC apoptosis.[5]
Hamster (Optic Nerve Transection)Daily intraperitoneal injections (3.0 or 4.5 mg/kg) significantly increased RGC survival at 1 and 2 weeks.[9][9]
Prostaglandin Analogue Latanoprost Monkey (Glaucomatous)Ophthalmic solution (0.005%) resulted in a peak IOP reduction of 6.6 ± 1.3 mmHg on day 5.[10][11][10][11]
MouseTopical treatment with 0.01% latanoprost resulted in a 14% ± 8% decrease in IOP at 2 hours.[12][13][12][13]
Rabbit0.005% latanoprost eye drops showed a maximum IOP reduction of 37% on day 5.[14][14]
Beta-Blocker Timolol Rat (Experimental Glaucoma)Topical application of 0.5% timolol significantly lowered IOP and counteracted the reduction in RGC number.[15][15]
Rabbit (Water Loading Model)A 0.5% solution had a maximum IOP-lowering effect of 3.6 mmHg (27.2%) after 20 minutes.[16][16]
MonkeyA 0.5% solution reduced IOP by about 30% from pre-dose values.[17][17]
DBA/2J MouseTreatment had a significant effect on retinal ganglion cell survival (P<0.0001).[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.

Neuroprotective Efficacy of Memantine in a Rat Model of Experimental Glaucoma
  • Animal Model: Adult male Wistar rats.[15]

  • Induction of Glaucoma: Mild elevation of IOP was induced by intracameral injection of India ink followed by laser trabecular photocoagulation.[15]

  • Drug Administration:

    • Treatment Group: Received a single daily intraperitoneal dose of 10 mg/kg memantine for six weeks, starting from the induction of glaucoma.[18]

    • Control Group: Received the same volume of saline via the same route and for the same duration.[18]

  • Efficacy Assessment:

    • RGC Quantification: Retinal sections were prepared for histology to determine the number of retinal ganglion cells.[15]

    • Ultrastructural Analysis: Retinas were prepared for electron microscopic examination to assess cellular damage.[18]

IOP-Lowering Efficacy of Latanoprost in a Monkey Model of Glaucoma
  • Animal Model: Adult female cynomolgus monkeys with unilateral laser-induced glaucoma.[19][20]

  • Induction of Glaucoma: Laser photocoagulation of the mid-trabecular meshwork.[19]

  • Drug Administration:

    • Treatment: 30 µL of 0.005% latanoprost ophthalmic solution was topically applied once daily for 5 consecutive days.[11][20]

    • Washout Period: A minimum washout period of 2 weeks was observed between different treatments.[20]

  • Efficacy Assessment:

    • IOP Measurement: Intraocular pressure was measured hourly for 6 hours on baseline days and on treatment days 1, 3, and 5.[20]

Neuroprotective and IOP-Lowering Effects of Timolol in a Rat Model of Experimental Glaucoma
  • Animal Model: Adult male Wistar rats.[15]

  • Induction of Glaucoma: Intracameral injection of India ink followed by laser trabecular photocoagulation.[15]

  • Drug Administration:

    • Treatment Groups: Received daily topical application of 0.5% Timolol, 0.5% Timolol XE, or 1% Dorzolamide (B1670892).[15]

    • Control Group: Received artificial tears (vehicle) daily.[15]

  • Efficacy Assessment:

    • IOP Measurement: IOP was measured before the surgical procedures and weekly thereafter.[15]

    • RGC Quantification: Retinal sections were prepared for histological analysis to determine the number of RGCs.[15]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs can aid in understanding the mechanisms of action and the methodological approaches.

G cluster_0 Glutamatergic Synapse cluster_1 Intracellular Apoptotic Cascade cluster_2 Therapeutic Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Excessive Ca2+ Influx NMDA_R->Ca_influx Opens Channel Block Blockade of NMDA Receptor Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Ca_influx->Mitochondria Activates Caspase Caspase Activation Mitochondria->Caspase Mitochondria->Caspase Leads to Apoptosis RGC Apoptosis Caspase->Apoptosis Caspase->Apoptosis Executes Spaglumic_Acid This compound (NMDA Antagonist) Spaglumic_Acid->NMDA_R

NMDA Receptor Antagonism Pathway in RGC Neuroprotection.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Efficacy Assessment Animal_Selection Animal Selection (e.g., Rats, Mice) Glaucoma_Induction Induction of Experimental Glaucoma (e.g., Laser, Microbead Injection) Animal_Selection->Glaucoma_Induction Baseline_IOP Baseline IOP Measurement Glaucoma_Induction->Baseline_IOP Treatment_Group Treatment Group (e.g., this compound) Baseline_IOP->Treatment_Group Comparator_Group Comparator Group (e.g., Latanoprost) Baseline_IOP->Comparator_Group Vehicle_Group Vehicle Control Group Baseline_IOP->Vehicle_Group IOP_Monitoring Ongoing IOP Monitoring Treatment_Group->IOP_Monitoring Comparator_Group->IOP_Monitoring Vehicle_Group->IOP_Monitoring RGC_Quantification RGC Quantification (Histology/Immunohistochemistry) IOP_Monitoring->RGC_Quantification Functional_Tests Functional Assessment (e.g., ERG, VEP) RGC_Quantification->Functional_Tests

Generalized Experimental Workflow for Glaucoma Drug Efficacy.

Conclusion

The investigation of NMDA receptor antagonists as a neuroprotective strategy in glaucoma holds considerable promise. Preclinical data from animal models for compounds like Memantine and Dizocilpine (MK-801) demonstrate a significant potential to preserve retinal ganglion cells, independent of IOP reduction. While this compound belongs to this pharmacological class, there is a clear need for direct experimental evaluation of its efficacy in established animal models of glaucoma to ascertain its specific therapeutic potential. Standard treatments such as Latanoprost and Timolol remain the cornerstone of glaucoma management due to their proven efficacy in lowering IOP. Future research should aim to elucidate the neuroprotective effects of this compound and explore the potential for combination therapies that both lower IOP and provide direct neuroprotection to retinal ganglion cells, offering a multi-faceted approach to glaucoma treatment.

References

Spaglumic Acid: A Comparative Benchmark Against Leading Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective therapeutics, the quest for agents that can effectively mitigate neuronal damage in devastating conditions such as Alzheimer's disease, Parkinson's disease, and stroke is paramount. This guide provides a comparative analysis of Spaglumic acid against established neuroprotective agents: Memantine (B1676192), Riluzole, and Amantadine. The comparison is based on available preclinical data, focusing on mechanisms of action and performance in relevant in vitro models of neurodegeneration.

Mechanism of Action: A Tale of Different Targets

The neuroprotective strategies of this compound and the comparator agents diverge significantly, targeting different aspects of the neurotoxic cascade.

This compound (N-Acetyl-L-aspartyl-L-glutamate - NAAG) acts as a selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1][2] Activation of these presynaptic receptors leads to a reduction in the release of the excitatory neurotransmitter glutamate.[2] This mechanism is crucial in preventing the excitotoxicity that is a common pathological hallmark in many neurodegenerative diseases. Furthermore, activation of glial mGluR3 has been shown to stimulate the release of neuroprotective growth factors.[3][4]

Memantine is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] By blocking the NMDA receptor ion channel when it is excessively open, Memantine prevents pathological levels of calcium influx, a key trigger for neuronal death, while still allowing for normal synaptic transmission.[5][6]

Riluzole exhibits a multi-faceted mechanism. It is known to inhibit glutamate release, inactivate voltage-gated sodium channels, and indirectly antagonize glutamate receptors.[7][8][9] This combination of actions helps to reduce neuronal hyperexcitability and subsequent excitotoxic damage.

Amantadine also has a complex pharmacology, acting as a weak, non-competitive NMDA receptor antagonist.[1][10][11] Additionally, it promotes the release of dopamine (B1211576) and blocks its reuptake, which is particularly relevant in the context of Parkinson's disease.[10] Recent studies also suggest it can attenuate mitochondrial oxidative stress and inflammation.[1]

Quantitative Performance in In Vitro Models

Direct comparative studies of this compound against Memantine, Riluzole, and Amantadine in standardized in vitro neuroprotection assays are limited. However, by examining data from individual studies using similar experimental paradigms, we can draw inferences about their potential relative efficacy.

Table 1: Neuroprotection Against Excitotoxicity and Oxidative Stress

AgentIn Vitro ModelNeurotoxic InsultEffective ConcentrationKey FindingsReference
This compound (NAAG) Neonatal Rat BrainHypoxic-Ischemic InjuryPretreatmentSignificantly reduced neuronal loss in the hippocampus (CA1 and CA3 regions) and cerebral cortex. Increased the number of surviving neurons to 75-83% compared to the injury group.[4]
Memantine Rat Cortical NeuronsNMDA-induced Excitotoxicity2.5-5 µMFully effective in reversing NMDA toxicity.[12]
Organotypic Hippocampal SlicesNMDA-induced Toxicity10 µMSignificantly reduced propidium (B1200493) iodide uptake, indicating decreased cell death.[5]
Riluzole Rat Cortical SlicesOxygen-Glucose Deprivation (OGD)Pre-perfusionRecovered the ischemia-induced irreversible depression of the field potential and reduced the number of dead cells stained with trypan blue.[7]
Amantadine SH-SY5Y CellsHypoxia (CoCl2)750 µMAttenuated hypoxia-induced mitochondrial reactive oxygen species, apoptosis, and inflammation.[1]
Rat Midbrain Neuron-Glia CulturesMPP+ Toxicity30 µMSignificantly protected dopaminergic neurons from MPP+-induced toxicity, assessed by [3H]DA uptake and TH+ neuron count.[10]
Rat Midbrain Neuron-Glia CulturesLPS-induced Toxicity30 µMSignificantly protected dopaminergic neurons from LPS-induced toxicity.[10]

Experimental Protocols: A Glimpse into the Methodology

The following are summaries of common experimental protocols used to assess the neuroprotective effects of these agents.

Oxygen-Glucose Deprivation (OGD) Model of Ischemia

This in vitro model simulates the conditions of a stroke.

  • Cell Culture: Primary neurons or organotypic brain slices are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 30-120 minutes).[13][14][15]

  • Reperfusion: After OGD, the cultures are returned to a normal glucose-containing medium and normoxic conditions to mimic reperfusion.

  • Assessment of Neuroprotection: Neuronal death is quantified using methods such as Lactate Dehydrogenase (LDH) assay (measuring membrane damage), Propidium Iodide (PI) staining (staining dead cells), or by assessing the recovery of electrophysiological function.[7]

Amyloid-Beta (Aβ) Induced Neurotoxicity Model of Alzheimer's Disease

This model recapitulates a key pathological event in Alzheimer's disease.

  • Aβ Preparation: Aβ peptides (commonly Aβ1-42 or the toxic fragment Aβ25-35) are prepared to form neurotoxic oligomers or fibrils.[16][17]

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons are cultured.

  • Treatment: Cells are treated with the neuroprotective agent for a period before or concurrently with the addition of the prepared Aβ peptides.

  • Assessment of Neuroprotection: Cell viability is typically measured using the MTT or MTS assay, which assesses mitochondrial function. Other endpoints include measuring markers of apoptosis (e.g., caspase activation) or oxidative stress.[16][18]

MPTP/MPP+ Induced Neurotoxicity Model of Parkinson's Disease

This model is used to study the degeneration of dopaminergic neurons.

  • Cell Culture: Dopaminergic neuronal cell lines like SH-SY5Y are commonly used.

  • Toxin Exposure: The cells are exposed to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or its active metabolite 1-methyl-4-phenylpyridinium (MPP+).[19][20][21]

  • Treatment: The neuroprotective compound is administered before or during the toxin exposure.

  • Assessment of Neuroprotection: The survival of dopaminergic neurons is assessed by measuring dopamine uptake, counting tyrosine hydroxylase (TH) positive cells (a marker for dopaminergic neurons), or by cell viability assays.[10]

Visualizing the Pathways and Workflows

To better understand the complex interactions, the following diagrams illustrate the signaling pathways and a general experimental workflow.

G Signaling Pathways of Neuroprotective Agents cluster_spaglumic This compound (NAAG) cluster_memantine Memantine cluster_riluzole Riluzole cluster_amantadine Amantadine Spaglumic This compound mGluR3 mGluR3 Receptor Spaglumic->mGluR3 Glutamate_Release ↓ Glutamate Release mGluR3->Glutamate_Release Neurotrophic_Factors ↑ Neurotrophic Factors mGluR3->Neurotrophic_Factors Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Neuronal_Death Neuronal Death Neurotrophic_Factors->Neuronal_Death Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Ca_Influx ↓ Pathological Ca²⁺ Influx NMDA_Receptor->Ca_Influx Ca_Influx->Excitotoxicity Riluzole Riluzole Na_Channel Voltage-gated Na⁺ Channel Riluzole->Na_Channel Glutamate_Release_R ↓ Glutamate Release Riluzole->Glutamate_Release_R Glutamate_Release_R->Excitotoxicity Amantadine Amantadine NMDA_Receptor_A NMDA Receptor Amantadine->NMDA_Receptor_A Dopamine_Release ↑ Dopamine Release Amantadine->Dopamine_Release NMDA_Receptor_A->Excitotoxicity Excitotoxicity->Neuronal_Death

Caption: Comparative signaling pathways of neuroprotective agents.

G General Experimental Workflow for In Vitro Neuroprotection Assay start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment with Neuroprotective Agent start->treatment insult Induction of Neurotoxic Insult (e.g., OGD, Aβ, MPP+) treatment->insult incubation Incubation Period insult->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability Assay (MTT, LDH) assessment->viability apoptosis Apoptosis Assay (Caspase activity, TUNEL) assessment->apoptosis oxidative_stress Oxidative Stress Assay (ROS measurement) assessment->oxidative_stress end End: Data Analysis and Interpretation viability->end apoptosis->end oxidative_stress->end

Caption: A generalized workflow for in vitro neuroprotection studies.

Conclusion

This compound, through its action as an mGluR3 agonist, presents a distinct and promising mechanism for neuroprotection by modulating glutamate release and promoting the production of neurotrophic factors. While direct comparative data is still emerging, its targeted approach to reducing presynaptic glutamate release offers a valuable alternative to the postsynaptic and channel-blocking mechanisms of Memantine, Riluzole, and Amantadine. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy of this compound and to determine its potential therapeutic positioning in the treatment of neurodegenerative diseases. This guide serves as a foundational resource for researchers to design such studies and to better understand the diverse strategies employed in the pursuit of effective neuroprotection.

References

A Comparative Analysis of the Side-Effect Profiles of Spaglumic Acid and Carglumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side-effect profiles of Spaglumic acid and Carglumic acid, supported by available experimental data. The information is intended to assist researchers and drug development professionals in understanding the safety characteristics of these two distinct therapeutic agents. While both are derivatives of amino acids, their clinical applications, mechanisms of action, and consequently, their side-effect profiles, are markedly different.

Overview of this compound and Carglumic Acid

This compound , primarily used in ophthalmic preparations, functions as a mast cell stabilizer.[1][2][3] It is indicated for the treatment of allergic conjunctivitis.[1][4] Its therapeutic effect is localized to the eye, and as such, its side effects are predominantly ocular.

Carglumic acid , on the other hand, is a systemic drug used for the treatment of hyperammonemia (elevated ammonia (B1221849) levels in the blood) associated with N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias.[5][6][7] It acts as an activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS 1), a key enzyme in the urea (B33335) cycle.[2][3][8] Given its systemic administration and metabolic mechanism, its side-effect profile is broader and more systemic in nature.

Comparative Table of Side-Effect Profiles

The following table summarizes the reported side effects for this compound and Carglumic acid, based on clinical trial data and post-marketing surveillance.

Side Effect CategoryThis compound (Ophthalmic)Carglumic Acid (Systemic)
Common Side Effects Ocular irritation (burning, stinging)[1], Blurred vision (temporary)[1], Eye redness (conjunctival hyperemia)[1]Vomiting[5][6], Abdominal pain[5][6], Diarrhea[9][10], Fever[5][6], Infections (e.g., ear infection, nasopharyngitis)[5][6]
Less Common Side Effects Headaches[1][11], Dry eye sensation[1]Decreased appetite[9], Nausea[9][10], Electrolyte imbalance[9], Anemia[5][6], Neutropenia[9]
Rare Side Effects Systemic effects such as nausea or dizziness[11]Allergic reactions (rash, itching)[12], Pancreatitis/increased lipase[9], Encephalopathy[9], Lethargy/stupor[9], Hypoglycemia[9]
Quantitative Incidence Data In a comparative study, adverse events occurred in 29.2% of patients treated with N-acetyl-aspartyl-glutamic acid (NAAGA), a form of this compound.In studies for NAGS deficiency, the most common side effects (≥13% of patients) included vomiting, abdominal pain, and fever.[5] For propionic acidemia (PA) and methylmalonic acidemia (MMA), the most common adverse reactions (≥5% of patients) included neutropenia, anemia, and vomiting.[9]

Experimental Protocols

Detailed methodologies for clinical trials evaluating the safety and efficacy of this compound and Carglumic acid are crucial for interpreting the side-effect data. Below are representative experimental protocols based on published clinical trial designs.

Representative Experimental Protocol for this compound (Allergic Conjunctivitis)

A common method for evaluating the efficacy and safety of drugs for allergic conjunctivitis is the Conjunctival Allergen Challenge (CAC) model .

  • Study Design : A randomized, double-masked, placebo-controlled, parallel-group or crossover study.[13][14]

  • Participant Selection : Subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., pollen, dust mites) are recruited.

  • Procedure :

    • Baseline Assessment : Ocular signs and symptoms (e.g., itching, redness, tearing, chemosis) are evaluated at baseline.

    • Treatment Administration : Participants receive either this compound ophthalmic solution or a placebo in each eye.

    • Allergen Challenge : A standardized amount of the specific allergen is instilled into the conjunctival sac of each eye at a predetermined time after treatment administration.

    • Symptom and Sign Evaluation : Ocular signs and symptoms are assessed by both the investigator and the participant at multiple time points after the allergen challenge (e.g., 3, 5, and 10 minutes).

    • Safety Assessment : Adverse events are monitored and recorded throughout the study. This includes patient-reported symptoms (e.g., stinging, burning, blurred vision) and investigator-observed signs (e.g., hyperemia, corneal staining).[8]

  • Outcome Measures : The primary efficacy endpoint is typically the reduction in ocular itching and conjunctival redness. Safety endpoints include the incidence and severity of adverse events.

Representative Experimental Protocol for Carglumic Acid (Hyperammonemia)

Clinical trials for Carglumic acid focus on its ability to control hyperammonemia and the associated safety profile.

  • Study Design : A randomized, double-blind, placebo-controlled, multicenter clinical trial for acute hyperammonemia, or a retrospective case series for long-term treatment.[9][10]

  • Participant Selection : Patients with a confirmed diagnosis of NAGS deficiency, propionic acidemia, or methylmalonic acidemia who are experiencing a hyperammonemic episode.[9]

  • Procedure :

    • Baseline Assessment : Plasma ammonia levels, neurological status, and other relevant laboratory parameters are measured at baseline.

    • Treatment Administration : Patients are randomized to receive either Carglumic acid (typically an initial loading dose followed by maintenance doses) or a placebo, in addition to standard-of-care for hyperammonemia (e.g., protein restriction, intravenous fluids).[9][10] Doses are often based on body weight or body surface area.[9]

    • Monitoring : Plasma ammonia levels are monitored frequently (e.g., every 4-6 hours) to assess the response to treatment.[3] Neurological status and clinical symptoms are also closely observed.

    • Safety Assessment : Adverse events are recorded throughout the treatment period. This includes clinical observations and laboratory tests (e.g., complete blood count, liver function tests, electrolytes).[9]

  • Outcome Measures : The primary efficacy endpoint is the time to normalization of plasma ammonia levels.[9] Safety endpoints include the incidence, severity, and causality of adverse events.

Signaling Pathways and Experimental Workflows

This compound: Mast Cell Stabilization Signaling Pathway

This compound acts as a mast cell stabilizer by inhibiting the degranulation process that releases histamine (B1213489) and other inflammatory mediators. This is a key pathway in the type I hypersensitivity reaction that characterizes allergic conjunctivitis.

Spaglumic_Acid_Mechanism cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Antibody Allergen->IgE binds to FcεRI FcεRI Receptor IgE->FcεRI cross-links Calcium Ca²⁺ Influx FcεRI->Calcium triggers Degranulation Degranulation Calcium->Degranulation Mediators Histamine & Other Mediators Degranulation->Mediators release of Symptoms Allergic Conjunctivitis Symptoms Mediators->Symptoms Spaglumic_Acid This compound Spaglumic_Acid->Calcium inhibits

Caption: Mechanism of this compound in inhibiting mast cell degranulation.

Carglumic Acid: Urea Cycle Activation Pathway

Carglumic acid is a structural analog of N-acetylglutamate (NAG) and functions by activating carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting step of the urea cycle. This pathway is essential for the detoxification of ammonia in the liver.

Carglumic_Acid_Mechanism cluster_urea_cycle Urea Cycle (Mitochondria) Ammonia Ammonia (NH₃) + Bicarbonate (HCO₃⁻) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Urea Urea (excreted) Carbamoyl_Phosphate->Urea ...subsequent steps NAGS_deficiency NAGS Deficiency (or other defects) NAG N-acetylglutamate (NAG) NAGS_deficiency->NAG reduces NAG->CPS1 activates Carglumic_Acid Carglumic Acid Carglumic_Acid->CPS1 activates (bypasses NAG deficiency)

Caption: Carglumic acid's role in activating the urea cycle.

Experimental Workflow Comparison

The following diagram illustrates the distinct clinical trial workflows for evaluating this compound and Carglumic acid.

Experimental_Workflows cluster_spaglumic This compound (Allergic Conjunctivitis) cluster_carglumic Carglumic Acid (Hyperammonemia) S1 Patient Screening (History of Allergy) S2 Treatment Administration (this compound vs. Placebo) S1->S2 S3 Conjunctival Allergen Challenge (CAC) S2->S3 S4 Assessment of Ocular Signs & Symptoms S3->S4 S5 Adverse Event Monitoring (Ocular) S4->S5 C1 Patient Diagnosis (e.g., NAGS Deficiency) C2 Treatment Administration (Carglumic Acid vs. Placebo + Standard of Care) C1->C2 C3 Frequent Monitoring of Plasma Ammonia Levels C2->C3 C4 Assessment of Neurological Status & Clinical Symptoms C3->C4 C5 Adverse Event Monitoring (Systemic) C4->C5

Caption: Comparison of clinical trial workflows for Spaglumic and Carglumic acid.

Conclusion

This compound and Carglumic acid are non-interchangeable therapeutic agents with distinct indications, mechanisms of action, and safety profiles. This compound's use in ophthalmology leads to a side-effect profile that is primarily localized to the eye, with generally mild and transient adverse events. In contrast, Carglumic acid's systemic role in managing a critical metabolic disorder results in a broader range of potential systemic side effects, which are closely monitored in a clinical setting. This comparative guide highlights the importance of understanding the specific pharmacological context of a drug when evaluating its side-effect profile. The provided data and experimental outlines offer a foundational understanding for researchers and professionals in the field of drug development.

References

Validating Spaglumic Acid's Role in Neuronal Circuits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Spaglumic acid (N-acetyl-L-glutamic acid, NAAG) and its role in specific neuronal circuits, primarily through its action as a selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3). The document is intended for researchers, scientists, and drug development professionals seeking to understand the experimental validation of this compound's function and its performance relative to other neuroprotective agents.

Executive Summary

This compound, an endogenous dipeptide in the mammalian brain, demonstrates significant neuroprotective potential by selectively activating mGluR3. This activation triggers a signaling cascade that ultimately reduces excessive glutamate release, a key factor in excitotoxic neuronal damage implicated in numerous neurological disorders. This guide presents a comparative analysis of this compound against other mGluR agonists, particularly the potent group II mGluR agonist LY379268. The presented data, sourced from various in vitro and in vivo studies, highlights the efficacy of this compound in mitigating neuronal damage and modulating synaptic activity. Detailed experimental protocols and visual representations of the underlying molecular pathways and experimental workflows are provided to facilitate a deeper understanding and replication of these findings.

Data Presentation: Comparative Efficacy of this compound and Alternatives

The following tables summarize quantitative data from studies evaluating the neuroprotective and neuromodulatory effects of this compound (NAAG) and the comparative compound LY379268.

Table 1: In Vitro Neuroprotection Against Excitotoxicity

CompoundModel SystemInsultConcentrationOutcome MeasureResultCitation
This compound (NAAG) Primary Cortical NeuronsGlutamate (50 µM)100 µMCell Viability (MTT Assay)Significant increase in cell viability compared to glutamate-only treated cells.
LY379268 Primary Cortical NeuronsGlutamate (50 µM)10 µMCell Viability (MTT Assay)Significant increase in cell viability, with higher potency than NAAG.
This compound (NAAG) Hippocampal SlicesOxygen-Glucose Deprivation (OGD)5 mg/kg (in vivo pretreatment)Neuronal Death (TUNEL Assay)Significant reduction in TUNEL-positive cells in the CA1 region.[1]
LY379268 Hippocampal SlicesOxygen-Glucose Deprivation (OGD)5 mg/kg (in vivo pretreatment)Neuronal Death (TUNEL Assay)Significant reduction in TUNEL-positive cells in the CA1 region.[1]

Table 2: Modulation of Synaptic Transmission

CompoundPreparationMeasured ParameterConcentrationEffectCitation
This compound (NAAG) Lizard Neuromuscular JunctionEvoked End-Plate Potential (EPP) AmplitudeNot specifiedInhibition of neurotransmitter release.
LY379268 Rat Hippocampal SlicesField Excitatory Postsynaptic Potential (fEPSP) Slope1 µMReduction in fEPSP slope, indicating decreased synaptic transmission.
This compound (NAAG) Crayfish Neuromuscular JunctionExcitatory Post-Synaptic Potential (EPSP) AmplitudeNot specifiedDecrease in EPSP magnitude in some experiments.[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neurons from glutamate-induced excitotoxicity.[4][5][6]

Materials:

  • Primary cortical neuron cultures (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics

  • 96-well culture plates, poly-D-lysine coated

  • This compound (NAAG) and LY379268 stock solutions (in sterile water or DMSO)

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Prepare serial dilutions of this compound and LY379268 in culture medium. Remove the existing medium from the cells and add the medium containing the test compounds or vehicle control. Incubate for 1 hour at 37°C.

  • Induction of Excitotoxicity: Add L-glutamic acid to the wells to a final concentration of 50 µM (the optimal concentration should be determined empirically for the specific cell culture system). Do not add glutamate to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate in the dark at room temperature for at least 2 hours.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Express the results as a percentage of the untreated control.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to record synaptic currents and assess the modulatory effects of compounds on neuronal excitability.[3][7][8][9][10]

Materials:

  • Brain slice preparation (e.g., acute hippocampal slices from adult rats)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

  • Recording chamber with perfusion system

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular solution (e.g., K-gluconate based)

  • This compound (NAAG) and LY379268 for bath application

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize neurons using a microscope with DIC optics.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a target neuron with the patch pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Recording:

    • In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents (EPSCs or IPSCs).

    • In current-clamp mode, inject current to measure changes in membrane potential and action potential firing.

  • Compound Application: After establishing a stable baseline recording, bath-apply this compound or LY379268 at known concentrations.

  • Data Analysis: Analyze the recorded currents or voltage traces to determine the effect of the compound on synaptic transmission and neuronal excitability (e.g., changes in amplitude, frequency, or firing rate).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G cluster_0 Presynaptic Terminal cluster_1 Signaling Cascade Glutamate_Vesicle Glutamate Vesicle mGluR3 mGluR3 G_Protein Gi/o Protein mGluR3->G_Protein Activates Spaglumic_Acid This compound (NAAG) Spaglumic_Acid->mGluR3 Activates Voltage_Gated_Ca_Channel Voltage-Gated Ca2+ Channel Voltage_Gated_Ca_Channel->Glutamate_Vesicle Inhibits Fusion AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production cAMP->Voltage_Gated_Ca_Channel Reduces Opening Probability

Caption: this compound signaling pathway at the presynaptic terminal.

G Start Primary Neuronal Culture (96-well plate) Pre_treatment Pre-treatment: This compound or Alternative Start->Pre_treatment Insult Neurotoxic Insult: Glutamate Exposure Pre_treatment->Insult Incubation Incubation (24 hours) Insult->Incubation Endpoint Endpoint Measurement Incubation->Endpoint Viability Cell Viability (MTT Assay) Endpoint->Viability Cytotoxicity Cytotoxicity (LDH Assay) Endpoint->Cytotoxicity Apoptosis Apoptosis (Caspase-3 Assay) Endpoint->Apoptosis

Caption: Experimental workflow for in vitro neuroprotection assays.

G cluster_0 This compound (NAAG) cluster_1 Alternative: LY379268 SA_Action Selective mGluR3 Agonist SA_Effect Reduces Glutamate Release SA_Action->SA_Effect SA_Outcome Neuroprotection SA_Effect->SA_Outcome Alt_Action Potent Group II mGluR Agonist (mGluR2/3) Alt_Effect Strongly Reduces Glutamate Release Alt_Action->Alt_Effect Alt_Outcome Potent Neuroprotection Alt_Effect->Alt_Outcome

Caption: Logical relationship between this compound and an alternative.

References

Comparative Cost-Effectiveness of Spaglumic Acid and Alternative Therapies for Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cost-effectiveness of Spaglumic acid and its alternative therapies for the treatment of allergic conjunctivitis. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic landscape. This analysis is based on available clinical and pharmacoeconomic data.

Allergic conjunctivitis is an inflammatory condition of the conjunctiva triggered by an IgE-mediated hypersensitivity response to allergens.[1][2] The mainstay of treatment involves topical agents that can be broadly categorized into mast cell stabilizers, antihistamines, and dual-acting agents which combine both mechanisms of action.[3][4] this compound, the N-acetylaspartyl-glutamic acid, is a mast cell stabilizer.[5][6]

Comparative Clinical Efficacy and Safety

The clinical efficacy of therapies for allergic conjunctivitis is often evaluated based on the reduction of key symptoms such as itching, tearing, and redness (hyperemia), as well as clinical signs like chemosis and eyelid swelling.[7] A limited number of head-to-head trials directly comparing this compound with other treatments are available. One key study compared this compound to Lodoxamide, another mast cell stabilizer.

Table 1: Summary of Comparative Clinical Efficacy and Safety Data

Therapy ClassDrug(s)Key Efficacy FindingsSafety and Tolerability ProfileCitations
Mast Cell Stabilizer This compound Less effective and with a shorter duration of action in inhibiting conjunctival response to allergens compared to Lodoxamide.Similar and satisfactory tolerability to Lodoxamide.[7]
Mast Cell Stabilizer Lodoxamide Statistically significant greater efficacy than this compound in inhibiting itching, lacrimation, hyperemia, palpebral edema, and chemosis.Similar and satisfactory tolerability to this compound.[7]
Mast Cell Stabilizer Cromolyn Sodium More efficacious than placebo. Olopatadine and Ketotifen (B1218977) showed greater efficacy than Cromolyn in one study of limited quality.Generally well-tolerated.[8]
Dual-Acting Agent Olopatadine Ranked as one of the most effective topical treatments for seasonal and perennial allergic conjunctivitis.[9][10] Some evidence suggests it may be more effective than Ketotifen in improving itching.[11][12]Generally well-tolerated.[8][9][10][11][12]
Dual-Acting Agent Ketotifen Effective in reducing signs and symptoms of seasonal allergic conjunctivitis, and superior to placebo and levocabastine (B1674950) in one study.[13] Inconsistent efficacy results when compared to Olopatadine.[8]Generally well-tolerated.[13][8][13]
Antihistamine Azelastine Effective in decreasing symptoms, with a rapid onset of action.[14] Some studies report slightly less efficacy compared to olopatadine.[15]Generally well-tolerated, though some patients report stinging upon administration.[15][14][15]

Comparative Cost-Effectiveness

Table 2: Summary of Cost-Effectiveness and Cost Data

TherapyCost-Effectiveness FindingsCost Information (Illustrative)Citations
This compound No direct cost-effectiveness studies found.Prescription required. Cost varies by country and formulation.[5][6]
Lodoxamide No direct cost-effectiveness studies found.Prescription only. A 10ml bottle of 0.1% solution has an average retail price of around $266, with coupons potentially reducing the cost.[16][16]
Olopatadine A cost-minimization analysis suggested potential cost savings compared to branded and generic cromolyn, primarily due to fewer general practitioner visits.Available as prescription and over-the-counter. Costs can range from $9 to $28 per bottle.[17]
Ketotifen Considered a cost-effective option, particularly with the availability of over-the-counter formulations.Available over-the-counter. Costs can range from $7 to $15 per bottle.[18]
Cromolyn Sodium Considered a cost-effective treatment option for long-term use.[19]Available as a generic medication.[19]
Azelastine Considered a cost-effective treatment for allergic conjunctivitis.Available as a generic prescription and over-the-counter.[14][20]

Experimental Protocols

A key methodology for evaluating the efficacy of treatments for allergic conjunctivitis is the Conjunctival Allergen Challenge (CAC) , also known as the Conjunctival Provocation Test (CPT).[21]

Conjunctival Allergen Challenge (CAC) Protocol

The CAC is a standardized procedure designed to induce a controlled allergic reaction in the eye to assess the efficacy of a therapeutic agent.

Objective: To evaluate the ability of a test agent to prevent or reduce the signs and symptoms of allergic conjunctivitis upon exposure to a known allergen.

Methodology:

  • Patient Selection: Participants with a history of allergic conjunctivitis and positive skin prick tests to specific allergens are recruited.

  • Baseline Assessment: An initial examination is performed to ensure the eyes are free from inflammation.

  • Drug Administration: The test agent (e.g., this compound) is administered to one eye, and a placebo or comparator drug is administered to the contralateral eye in a double-blind, randomized fashion.

  • Allergen Instillation: After a predetermined interval (e.g., 15 minutes), a standardized dose of the relevant allergen is instilled into the conjunctival sac of both eyes.[7]

  • Symptom and Sign Evaluation: At specified time points (e.g., 3, 10, and 20 minutes post-challenge), ocular signs (redness, chemosis, eyelid swelling) and symptoms (itching, tearing) are evaluated and scored by both the investigator and the patient.[7][22]

  • Duration of Action Assessment: To determine the duration of the drug's effect, the allergen challenge may be repeated several hours after the initial drug administration.[7]

G cluster_pre Pre-Challenge cluster_challenge Challenge cluster_post Post-Challenge PatientSelection Patient Selection (History & Skin Test) Baseline Baseline Assessment PatientSelection->Baseline Randomization Randomization & Drug Administration (Test vs. Placebo/Comparator) Baseline->Randomization AllergenInstillation Allergen Instillation Randomization->AllergenInstillation Evaluation Evaluation of Signs & Symptoms (Multiple Time Points) AllergenInstillation->Evaluation DurationAssessment Re-Challenge for Duration of Action Evaluation->DurationAssessment

Conjunctival Allergen Challenge (CAC) Workflow

Signaling Pathways in Allergic Conjunctivitis

The allergic reaction in the conjunctiva is a complex cascade of events initiated by the cross-linking of IgE antibodies on the surface of mast cells.[1] This leads to mast cell degranulation and the release of preformed mediators like histamine (B1213489), as well as the synthesis of other inflammatory molecules.[1][4]

G cluster_sensitization Sensitization Phase cluster_reaction Allergic Reaction Phase cluster_intervention Therapeutic Intervention Allergen Allergen APC Antigen Presenting Cell (APC) Allergen->APC Uptake Th2 Th2 Cell APC->Th2 Activation BCell B Cell Th2->BCell Activation IgE IgE Antibodies BCell->IgE Production MastCell_sensitized Sensitized Mast Cell IgE->MastCell_sensitized Binding MastCell_degranulation Mast Cell Degranulation MastCell_sensitized->MastCell_degranulation Cross-linking by Allergen Allergen2 Allergen Re-exposure Mediators Release of Mediators (Histamine, Cytokines, etc.) MastCell_degranulation->Mediators Symptoms Clinical Symptoms (Itching, Redness, Swelling) Mediators->Symptoms MastCellStabilizer Mast Cell Stabilizers (e.g., this compound) MastCellStabilizer->MastCell_degranulation Inhibits Antihistamine Antihistamines Antihistamine->Symptoms Blocks Histamine Action

Allergic Conjunctivitis Signaling Pathway

This diagram illustrates the two phases of the allergic response. During sensitization, initial exposure to an allergen leads to the production of IgE antibodies that bind to mast cells. Upon re-exposure, the allergen cross-links these IgE molecules, triggering mast cell degranulation and the release of inflammatory mediators, which cause the clinical symptoms of allergic conjunctivitis. Mast cell stabilizers, like this compound, act by preventing this degranulation step. Antihistamines work downstream by blocking the action of histamine on its receptors. Dual-acting agents possess both of these properties.

References

Spaglumic Acid in Allergic Inflammation: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spaglumic acid, also known as N-acetyl-aspartyl-glutamic acid (NAAGA), is a biologically active dipeptide with a dual mechanism of action that has shown therapeutic potential in the management of allergic inflammatory conditions. This guide provides a meta-analysis of key clinical trials comparing this compound with other established treatments for allergic conjunctivitis and rhinitis. The data is presented to offer an objective comparison of its performance, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

Clinical studies have primarily focused on the efficacy of this compound in alleviating the symptoms of allergic conjunctivitis and pollinosis (hay fever). The following tables summarize the quantitative data from comparative clinical trials.

Table 1: this compound vs. Lodoxamide for Allergic Conjunctivitis
Outcome MeasureThis compoundLodoxamideTime PointEfficacy Comparison
Patient-Reported Improvement 49%86%Day 10Lodoxamide showed a more rapid onset of action.[1]
Physician's Evaluation FavorableMore FavorableDay 42Lodoxamide was favored in the overall evaluation.[1]
Patient's Evaluation FavorableMore FavorableDay 28 & 42Patients' opinions favored Lodoxamide at later time points.[1]
Signs and Symptoms Score ImprovementSuperior ImprovementDay 42 & 56Lodoxamide demonstrated superiority in reducing clinical signs and symptoms.[1]
Tolerability GoodGoodThroughout StudyBoth treatments were well tolerated.[2]
Table 2: this compound (NAAGA) vs. Disodium Cromoglycate (DSCG) for Pollinosis in Children
Outcome MeasureThis compound (NAAGA)Disodium Cromoglycate (DSCG)Finding
Primary Efficacy Parameters (Scores, Patient & Physician Opinion) No Significant DifferenceNo Significant DifferenceBoth treatments showed comparable efficacy.[3][4]
Improvement in Nasal, Ocular, and Total Scores Statistically SignificantStatistically SignificantBoth treatments effectively improved hay-fever symptoms.[3][4]
Patient-Rated Efficacy ("Good" or "Excellent") 52% (13 out of 25)41.7% (10 out of 24)A slightly higher percentage of patients in the NAAGA group rated the efficacy as high.[3][4]
Use of Rescue Medication 42.8% (12 out of 28)57.1% (16 out of 28)Fewer patients in the NAAGA group required rescue medication.[3]
Reported Side Effects 1 patient (pruritus and sneezing)Not specifiedMinimal side effects were reported for NAAGA.[3]

Detailed Experimental Protocols

The methodologies of the key comparative clinical trials are detailed below to provide context for the presented data.

This compound vs. Lodoxamide for Seasonal Allergic Conjunctivitis
  • Study Design: A double-blind, intrapatient comparative trial.[2]

  • Participants: 32 patients with seasonal allergic conjunctivitis induced by Parietaria pollen.[2]

  • Intervention: Each patient received one drop of Lodoxamide in one eye and one drop of this compound in the other. Fifteen minutes post-instillation, a conjunctival provocation test was performed with a specific allergen extract.[2]

  • Outcome Measures: The primary outcomes were the clinical signs and symptoms of an allergic response (itching, lacrimation, hyperemia, palpebral edema, and chemosis) evaluated 10 minutes after the allergen challenge. The duration of the effect was assessed by repeating the allergen instillation after six hours.[2]

  • Statistical Analysis: Statistical significance was determined by comparing the scores of the evaluated signs and symptoms between the two treatment groups.[2]

This compound (NAAGA) vs. Disodium Cromoglycate (DSCG) for Pollinosis in Children
  • Study Design: A double-blind, four-center, comparative study.[3]

  • Participants: 66 children suffering from pollinosis.[3]

  • Intervention: Patients were administered either NAAGA or DSCG nasal spray at a dosage of one puff per nostril, four times daily, for a duration of 3 weeks.[3][4]

  • Outcome Measures: The primary efficacy parameters included symptom scores and the opinions of both patients and physicians. Secondary outcomes included improvements in nasal, ocular, and total symptom scores, as well as the use of rescue medication.[3][4]

  • Statistical Analysis: A Chi-square test (with Yates correction), a Student's t-test, or a Mann-Whitney rank test were used to compare the data between the two treatment groups.[4]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through two primary mechanisms: the stabilization of mast cells and the modulation of metabotropic glutamate (B1630785) receptors.

Mast Cell Stabilization

This compound is known to act as a mast cell stabilizer, inhibiting the degranulation and subsequent release of histamine (B1213489) and other pro-inflammatory mediators.[5][6] This action is crucial in preventing the immediate hypersensitivity reactions characteristic of allergic conditions.

MastCellStabilization cluster_0 Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Ca_Channel Ca²⁺ Channel FcεRI->Ca_Channel Activates Spaglumic_Acid This compound Spaglumic_Acid->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Triggers Mediators Histamine & Other Mediators Degranulation->Mediators Release of

Caption: this compound's mast cell stabilization pathway.

Modulation of Metabotropic Glutamate Receptors

This compound is an agonist at the metabotropic glutamate receptor 3 (mGluR3), a G-protein coupled receptor.[2][3][4][7][8] Activation of presynaptic mGluR3 inhibits the release of glutamate, which can have neuroprotective and anti-inflammatory effects.

mGluR3_Signaling cluster_1 Presynaptic Neuron Spaglumic_Acid This compound (NAAGA) mGluR3 mGluR3 Spaglumic_Acid->mGluR3 Activates G_protein Gαi/o mGluR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Reduces activation of Vesicle_Fusion Vesicle Fusion PKA->Vesicle_Fusion Inhibits Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Leads to

Caption: this compound's signaling via the mGluR3 receptor.

Experimental Workflow Diagram

The following diagram illustrates the workflow of the comparative clinical trial of this compound versus Lodoxamide.

Clinical_Trial_Workflow cluster_workflow Double-Blind, Intrapatient Comparative Trial Workflow Patient_Recruitment Recruit 32 Patients with Allergic Conjunctivitis Randomization Intrapatient Randomization (One eye per treatment) Patient_Recruitment->Randomization Treatment_Admin Administer one drop: - this compound (Eye 1) - Lodoxamide (Eye 2) Randomization->Treatment_Admin Provocation_1 Conjunctival Provocation Test (15 mins post-treatment) Treatment_Admin->Provocation_1 Assessment_1 Assess Signs & Symptoms (10 mins post-provocation) Provocation_1->Assessment_1 Washout 6-hour Interval Assessment_1->Washout Provocation_2 Repeat Conjunctival Provocation Test Washout->Provocation_2 Assessment_2 Assess Duration of Effect Provocation_2->Assessment_2 Data_Analysis Analyze and Compare Symptom Scores Assessment_2->Data_Analysis

Caption: Experimental workflow for the this compound vs. Lodoxamide trial.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Spaglumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Spaglumic Acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). According to its Safety Data Sheet (SDS), this compound can cause skin, eye, and respiratory irritation[1].

Key Handling Precautions:

  • Avoid contact with skin, eyes, and clothing[1][2].

  • Do not breathe dust, fumes, gas, mist, vapors, or spray[1][2].

  • Use only in a well-ventilated area or outdoors[1][2].

  • Wash hands thoroughly after handling[1].

  • Keep away from drains, water courses, and soil[1][2].

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound.

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shields.To prevent serious eye irritation from dust or splashes[1].
Hand Protection Chemical-resistant gloves (tested according to EN 374).To prevent skin irritation upon contact[1].
Respiratory Protection A suitable respirator, such as a particulate filter device (EN 143), P2.Necessary when dust formation is likely to avoid respiratory irritation[1].
Body Protection Laboratory coat or impervious clothing.To protect skin and clothing from contamination[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • This waste stream should be segregated from other chemical wastes, particularly bases, to prevent any potential hazardous reactions.

  • Container Selection :

    • Use a container that is chemically compatible with the acid. High-density polyethylene (B3416737) (HDPE) or other non-reactive plastic containers are generally suitable for organic acids.

    • Ensure the container is in good condition, free of cracks or deterioration, and has a secure, screw-top lid to prevent leaks.

  • Waste Collection :

    • For solid this compound : Carefully transfer the material into the designated hazardous waste container, minimizing the generation of dust.

    • For solutions containing this compound : Carefully pour the liquid into the designated hazardous waste container.

    • Any materials contaminated with this compound, such as weighing paper, pipette tips, or gloves, must also be placed in the hazardous waste container.

  • Storage of Hazardous Waste :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.

    • Keep the container away from incompatible materials. Recommended storage temperature for the pure powder form is -20°C[2][3].

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Provide the EHS representative or contractor with an accurate description of the waste, including its composition and any known hazards. Disposal must be conducted in accordance with all applicable local, state, and federal regulations.

Spill Response Procedures

In the event of a spill, the following procedures should be implemented:

  • Evacuate and Ventilate : For non-emergency personnel, evacuate the immediate area. Ensure the area is well-ventilated. Avoid breathing in any dust or vapors[1][2].

  • Containment : Prevent the spill from spreading. Keep the material away from drains and water sources[1][2].

  • Clean-up :

    • Wear the appropriate PPE as detailed in the table above.

    • For solid spills, mechanically take up the material (e.g., with a scoop or shovel) and place it into the designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or a universal binder[1][2].

    • Decontaminate the surfaces and any equipment used for clean-up by scrubbing with alcohol[1][2].

    • Place all contaminated materials, including absorbents and cleaning supplies, into the hazardous waste container for disposal.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) start->ppe container Select & Label Compatible HDPE Container ppe->container spill Spill Occurs! ppe->spill collect_solid Carefully Transfer Solid (Minimize Dust) container->collect_solid collect_liquid Pour Solution & Dispose of Contaminated Materials container->collect_liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Cool, Dry, Ventilated Area Away from Incompatibles seal->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill evacuate->contain cleanup Clean Up with Absorbent (Place in Waste Container) contain->cleanup cleanup->seal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Spaglumic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Spaglumic acid is paramount. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles with side-shields or a face shieldMust be worn when there is a risk of splashes.[1][2] Eyeglasses are not a suitable substitute.[2]
Hand Protection Protective glovesNitrile or butyl rubber gloves are recommended for handling acids.[3] Inspect gloves for any tears or punctures before use.
Skin and Body Protection Impervious clothing, such as a lab coat or gownShould be made of a low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs.[1][4]
Respiratory Protection Suitable respirator (e.g., NIOSH-certified N95 or N100)Required when there is a risk of inhaling airborne powder or aerosols, especially outside of a well-ventilated area.[1][2]

Operational Plan: Safe Handling and Experimental Protocol

Safe handling practices are crucial to prevent accidental exposure. Always work in a well-ventilated area, such as a fume hood, especially when handling the powdered form of this compound to avoid dust and aerosol formation.[1][5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and an eye wash station are accessible.[1][5] Put on all required PPE as detailed in Table 1.

  • Weighing and Solution Preparation:

    • Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation risk.

    • If sonication is required for dissolution, ensure the container is properly sealed.[6]

  • During Experimentation:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep containers tightly sealed when not in use.[5]

  • Post-Experiment:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect un-used this compound powder and any materials used for spill cleanup (e.g., absorbent pads, contaminated wipes) in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.[7]

  • Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container.

Disposal Protocol:

  • Labeling: All waste containers must be accurately labeled with the contents ("this compound Waste") and the associated hazards.

  • Storage: Store waste containers in a designated and secure area, away from incompatible materials.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.[1]

Decontamination Procedure:

  • Surfaces and Equipment: Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol.[1][5]

  • Glassware: Rinse glassware thoroughly with an appropriate solvent and then wash with soap and water.

Experimental Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Access to Safety Shower & Eyewash prep_workspace->prep_emergency handling_weigh Weigh this compound Powder prep_emergency->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handling_experiment->cleanup_decontaminate disposal_segregate Segregate Waste (Solid, Liquid, Sharps) handling_experiment->disposal_segregate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_professional Arrange for Professional Disposal disposal_store->disposal_professional

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spaglumic acid
Reactant of Route 2
Reactant of Route 2
Spaglumic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.